molecular formula C19H32O B1306770 1,3,5-Tri-tert-butyl-2-methoxybenzene CAS No. 3975-80-2

1,3,5-Tri-tert-butyl-2-methoxybenzene

Cat. No.: B1306770
CAS No.: 3975-80-2
M. Wt: 276.5 g/mol
InChI Key: WJLKFJCHFNSJQB-UHFFFAOYSA-N
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Description

1,3,5-Tri-tert-butyl-2-methoxybenzene is a useful research compound. Its molecular formula is C19H32O and its molecular weight is 276.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tritert-butyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLKFJCHFNSJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247364
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene
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Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3975-80-2
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3975-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(1,1-dimethylethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3,5-Tri-tert-butyl-2-methoxybenzene CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount. This guide focuses on 1,3,5-Tri-tert-butyl-2-methoxybenzene, a sterically hindered aromatic ether. While public domain data on this specific molecule is notably scarce, this document aims to provide a comprehensive overview of its known properties. By drawing parallels with its well-characterized analogue, 1,3,5-tri-tert-butylbenzene, we can infer potential synthetic strategies and reactivity patterns. This approach, grounded in established chemical principles, offers a predictive framework for researchers interested in the unique steric and electronic environment of this compound. Our objective is to present a scientifically rigorous guide that acknowledges the current limitations in available data while providing valuable insights for future research and application.

I. Core Molecular Attributes

This compound is a polysubstituted aromatic compound. Its structure is characterized by a benzene ring functionalized with three bulky tert-butyl groups and a methoxy group. This substitution pattern results in significant steric hindrance around the aromatic core.

PropertyValueSource
CAS Number 3975-80-2
Molecular Formula C₁₉H₃₂O
Molecular Weight 276.46 g/mol

II. Synthesis and Handling

A. Synthetic Approaches: An Inferential Analysis

A potential, though unverified, synthetic pathway could be conceptualized as follows:

G cluster_start Starting Materials cluster_reaction Hypothetical Reaction cluster_product Product 2,4,6-Tri-tert-butylanisole 2,4,6-Tri-tert-butylanisole Reaction Introduction of Methoxy Group (e.g., Nucleophilic Aromatic Substitution or other functional group interconversion) 2,4,6-Tri-tert-butylanisole->Reaction Product This compound Reaction->Product

Caption: Hypothetical synthetic pathway.

It is crucial to note that the feasibility of such a reaction would be heavily influenced by steric factors, potentially leading to low yields or the formation of undesired isomers.

B. Safety and Handling

While a comprehensive safety profile is not available, the compound is classified as H302: Harmful if swallowed. Standard laboratory safety protocols should be strictly followed when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate skin protection.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area or with appropriate engineering controls.

  • Wash hands thoroughly after handling.

III. Spectroscopic and Physicochemical Properties

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not available in public databases. For researchers who synthesize this compound, the following are expected characteristics based on its structure and data from analogous compounds.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Distinct singlets would be anticipated for the protons of the tert-butyl groups and the methoxy group. The aromatic protons, if present, would likely appear as a singlet as well. The large signal from the 27 protons of the three tert-butyl groups would be a prominent feature.[1]

  • ¹³C NMR: The carbon NMR would show characteristic signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the aromatic carbons, and the methoxy carbon.

B. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic C-H stretching vibrations from the aromatic ring and the alkyl groups. Aromatic C=C stretching bands and C-O stretching from the methoxy group would also be expected.

C. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 276.46. Fragmentation patterns would likely involve the loss of methyl and tert-butyl groups.

IV. Reactivity and Potential Applications in Drug Development

A. Chemical Reactivity

The reactivity of this compound is largely dictated by the steric hindrance imposed by the bulky tert-butyl groups and the electronic effects of the methoxy group.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the tert-butyl groups are also activating and ortho-, para-directing.[2] However, the extreme steric bulk of the three tert-butyl groups would likely hinder or prevent electrophilic attack on the aromatic ring.[3] Any potential reaction would be highly regioselective and likely require forcing conditions.

G Start This compound Reactivity High Steric Hindrance Electron-donating groups Start->Reactivity Structural Features Outcome Low reactivity towards Electrophilic Aromatic Substitution Reactivity->Outcome Leads to

Caption: Factors influencing reactivity.

B. Potential Applications in Medicinal Chemistry and Drug Development

While no specific applications of this compound in drug development have been documented, the structural motifs present in this molecule are of interest in medicinal chemistry.

  • Sterically Hindered Scaffolds: The bulky tert-butyl groups can be utilized to create sterically demanding environments in a molecule. This can be exploited to enhance selectivity for a particular biological target by preventing binding to off-targets with smaller binding pockets.[4][5]

  • Metabolic Stability: The presence of sterically hindering groups can shield metabolically labile sites on a drug molecule, thereby increasing its metabolic stability and prolonging its half-life in the body.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl groups can be used to modulate the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

V. Conclusion and Future Outlook

This compound represents an intriguing yet underexplored molecule. The significant lack of publicly available data underscores the opportunity for novel research into its synthesis, characterization, and potential applications. The insights provided in this guide, based on established chemical principles and analogies to related compounds, are intended to serve as a foundational resource for researchers embarking on the study of this unique chemical entity. Further investigation is warranted to fully elucidate its properties and unlock its potential in fields such as materials science and medicinal chemistry.

VI. References

  • PubChem. 1,3-Di-tert-butyl-2-methoxybenzene. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. 1 H-NMR (600 MHz), 13 C NMR (150 MHz) data, and HMBC correlations of compound 2 in CDCl3. Available from: [Link].

  • PubChem. 1,3,5-Tri-tert-butylbenzene. National Center for Biotechnology Information. Available from: [Link].

  • Cheméo. Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). Available from: [Link].

  • NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].

  • NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].

  • PMC. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. National Center for Biotechnology Information. Available from: [Link].

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link].

  • Semantic Scholar. Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Available from: [Link].

  • Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. American Chemical Society. Available from: [Link].

  • NIST. Benzene, 1,3,5-tri-tert-butyl-. National Institute of Standards and Technology. Available from: [Link].

  • PMC. Effects of some sterically hindered phenols on whole-cell Ca2+ current of guinea-pig gastric fundus smooth muscle cells. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Available from: [Link].

  • Chemistry LibreTexts. 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available from: [Link].

  • Google Patents. Process for preparing 1.3.5-trimethoxybenzene. Available from: .

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link].

  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available from: [Link].

  • Supporting Information. 17.3 mg 1,3,5-trimethoxybenzene, 99% purity (MW = 168.19, 0.102 mmol) + 23.9 mg 2 (MW = 233.46, 0.102 mmol) Expected integral ra. Available from: [Link].

  • ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant. Available from: [Link].

  • MDPI. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Available from: [Link].

  • Chemistry Stack Exchange. Order of electrophilic substitution. Available from: [Link].

  • PubChem. 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Synthesis and antioxidant activity of modified sterically hindered phenols. Available from: [Link].

Sources

A Spectroscopic Guide to the Sterically Hindered Aromatic Ether: 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the sterically hindered aromatic ether, 1,3,5-Tri-tert-butyl-2-methoxybenzene. Due to the compound's specialized nature, readily available, collated spectral data is scarce. This guide, therefore, leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and confirm the structure of this compound, and to understand the profound impact of steric hindrance on its spectroscopic features.

Introduction: The Challenge of Characterizing Sterically Congested Molecules

This compound is a fascinating molecule characterized by extreme steric congestion around a central benzene ring. The presence of three bulky tert-butyl groups and a methoxy group dictates its unique chemical and physical properties. The synthesis of such sterically hindered ethers can be challenging, often requiring non-traditional methods to overcome the steric barriers to bond formation.[1] Consequently, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of such characterization, yet the very steric hindrance that makes the molecule interesting also profoundly influences its spectral output. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, explaining the underlying principles and providing a predictive framework for its analysis.

Molecular Structure and Key Features

The structure of this compound presents a unique substitution pattern that is key to understanding its spectroscopy. The two tert-butyl groups ortho to the methoxy group force it out of the plane of the aromatic ring, a phenomenon that has been documented in similarly crowded structures like 1,3,5-trichloro-2-methoxybenzene.[2] This disruption of coplanarity inhibits the resonance interaction between the oxygen's lone pairs and the aromatic pi-system, a critical factor influencing the electronic environment of the molecule and, therefore, its spectral properties.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Steric Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information, not only confirming the presence of the constituent groups but also revealing subtle details about their spatial arrangement.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple but highly informative. The molecule possesses a plane of symmetry that bisects the C2-C5 axis (through the methoxy and para tert-butyl group), rendering the two aromatic protons and the two ortho tert-butyl groups chemically equivalent.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
A~7.2 - 7.4Singlet2HAr-HThe two aromatic protons are equivalent due to symmetry. Their chemical shift will be in the aromatic region, likely slightly downfield due to the electron-donating nature of the methoxy and tert-butyl groups. The absence of adjacent protons will result in a singlet.
B~3.7 - 3.9Singlet3H-OCH₃The methoxy protons will appear as a sharp singlet. The steric hindrance from the two ortho tert-butyl groups may cause a slight deviation from the typical methoxy chemical shift (~3.8 ppm).
C~1.4 - 1.6Singlet18Hortho-C(CH₃)₃The 18 protons of the two equivalent tert-butyl groups ortho to the methoxy group will produce a single, intense singlet. Steric compression could potentially shift this signal slightly.
D~1.3 - 1.4Singlet9Hpara-C(CH₃)₃The 9 protons of the tert-butyl group para to the methoxy group are in a distinct chemical environment and will give rise to a separate singlet.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can slightly influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

  • Acquisition Parameters:

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Use a standard pulse sequence for quantitative ¹H NMR.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see 8 distinct carbon signals.

Predicted Signal Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
1~160 - 165C-OCH₃The aromatic carbon attached to the methoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom.
2~145 - 150C-C(CH₃)₃ (para)The aromatic carbon bearing the para tert-butyl group.
3~140 - 145C-C(CH₃)₃ (ortho)The two equivalent aromatic carbons bearing the ortho tert-butyl groups.
4~120 - 125C-HThe two equivalent aromatic carbons bonded to hydrogen.
5~60 - 65-OCH₃The methoxy carbon. Steric hindrance can influence this shift. Studies on substituted anisoles have shown that ortho-substitution can affect the methoxy carbon shielding.[4]
6~35 - 40C-C(CH₃)₃ (ortho & para)The quaternary carbons of the tert-butyl groups. It is possible these may resolve into two separate signals.
7~31 - 33-C(CH₃)₃ (ortho)The methyl carbons of the two ortho tert-butyl groups.
8~30 - 32-C(CH₃)₃ (para)The methyl carbons of the para tert-butyl group.

Self-Validation and Logic: Why this NMR data is definitive

The predicted NMR data provides a self-validating system for the structure. The number of signals in both ¹H and ¹³C spectra confirms the molecule's symmetry. The integration values in the ¹H spectrum (2H:3H:18H:9H) are a unique fingerprint for this specific arrangement of protons. The chemical shifts, when compared to analogs like 1,3-di-tert-butyl-2-methoxybenzene, will align with the expected electronic effects of the substituents.[5] Any deviation from this pattern would indicate an impurity or an incorrect structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from C-H bonds, C=C bonds of the aromatic ring, and the C-O ether linkage.

Frequency Range (cm⁻¹) Vibration Type Assignment Expert Insights
3000 - 2850C-H StretchAliphatic (tert-butyl and methoxy)A strong and sharp set of absorptions characteristic of sp³ C-H bonds.
~3050C-H StretchAromaticA weaker absorption, as there are only two aromatic C-H bonds.
~1600 & ~1480C=C StretchAromatic RingTwo bands are typical for the stretching of the carbon-carbon bonds in the aromatic ring.
1250 - 1200C-O StretchAryl-Alkyl Ether (Asymmetric)This is a key diagnostic band. Anisole and its derivatives show a strong, characteristic C-O stretching band in this region.[6]
1050 - 1000C-O StretchAryl-Alkyl Ether (Symmetric)A second, typically weaker, C-O stretching band is also expected.[7]
~880C-H BendAromatic (Out-of-plane)The out-of-plane bending pattern for a 1,2,3,5-tetrasubstituted benzene ring would be expected in this region.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: As the compound is likely a solid at room temperature, the spectrum can be obtained using a KBr pellet or as a thin film from a volatile solvent on a salt plate (NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Collection: A background spectrum of the empty sample compartment (or pure KBr pellet) is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation in this compound.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₉H₃₂O, giving a molecular weight of 276.46 g/mol .

m/z (mass-to-charge ratio) Proposed Fragment Fragmentation Pathway Expert Insights
276[M]⁺Molecular IonThe parent ion peak. Its presence confirms the molecular weight.
261[M - CH₃]⁺Loss of a methyl radicalThis is a very common and often dominant fragmentation pathway for molecules containing tert-butyl groups. The loss of a methyl radical from one of the tert-butyl groups leads to a stable tertiary carbocation.[8]
245[M - OCH₃]⁺Loss of a methoxy radicalCleavage of the ether bond can lead to the loss of the methoxy group.
219[M - C₄H₉]⁺Loss of a tert-butyl radicalLoss of one of the bulky tert-butyl groups is another expected fragmentation.
57[C₄H₉]⁺tert-Butyl cationThis is often a very abundant peak in the mass spectra of compounds with tert-butyl groups and can sometimes be the base peak.

Logical Flow of Fragmentation

The fragmentation of this compound under EI conditions can be visualized as a cascade of events, driven by the formation of the most stable ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of predicted NMR, IR, and MS data provides a robust framework for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data will confirm the connectivity and symmetry of the molecule. The IR spectrum will verify the presence of the key functional groups, particularly the aryl-alkyl ether linkage. Finally, mass spectrometry will establish the molecular weight and reveal characteristic fragmentation patterns dominated by the loss of alkyl fragments from the bulky tert-butyl groups. Together, these spectroscopic techniques provide a self-validating system, allowing researchers to confirm the identity and purity of this sterically congested molecule with a high degree of confidence.

References

  • PubChem. 1,3-Di-tert-butyl-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • K. S. Dhami and J. B. Stothers. 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Pearson+. [Link]

  • Acta Crystallographica Section E. 1,3,5-Trichloro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

  • Bartleby. IR Spectrum Of Anisole. Bartleby.com. [Link]

  • P. S. Baran, et al. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Center for Biotechnology Information. [Link]

  • Canadian Science Publishing. Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Science Publishing. [Link]

Sources

Solubility profile of 1,3,5-Tri-tert-butyl-2-methoxybenzene in common organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3,5-Tri-tert-butyl-2-methoxybenzene is a sterically hindered aromatic ether. Its molecular structure, characterized by a methoxy group and three bulky tert-butyl groups attached to a benzene ring, dictates its physical and chemical properties, most notably its solubility in various organic solvents. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, grounded in fundamental principles of chemical interactions. Furthermore, it equips researchers and drug development professionals with a robust experimental framework to determine its precise solubility in solvents relevant to their specific applications.

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular forces.[1] The solubility of this compound is primarily influenced by the interplay of its structural features:

  • The Benzene Ring and Tert-butyl Groups: The large, nonpolar surface area created by the benzene ring and the three tert-butyl groups results in significant London dispersion forces. These forces are the dominant intermolecular interactions in nonpolar solvents. The bulky nature of the tert-butyl groups also sterically shields the more polar methoxy group, further enhancing the compound's nonpolar character.

  • The Methoxy Group: The ether linkage (-O-CH₃) introduces a degree of polarity to the molecule due to the electronegativity difference between the oxygen and carbon atoms, resulting in a dipole moment. This allows for dipole-dipole interactions with polar solvents. However, the ether oxygen is a relatively weak hydrogen bond acceptor and lacks a hydrogen bond donor.

Given these structural characteristics, this compound is anticipated to be a lipophilic and hydrophobic compound with limited solubility in polar solvents. The large hydrocarbon portion of the molecule is the primary driver of its solubility behavior, suggesting a high affinity for nonpolar organic solvents.[2][3] Ethers, in general, are known to be miscible with a wide array of organic solvents.[4][5]

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following solubility profile for this compound in common organic solvents is predicted. This table serves as a guideline for solvent selection and a basis for experimental verification.

Solvent Class Solvent Example Predicted Solubility Rationale Experimental Data (mg/mL)
Nonpolar Solvents Hexane, Toluene, Diethyl EtherHighDominated by London dispersion forces, aligning with the nonpolar nature of the solute.User to determine
Polar Aprotic Solvents Acetone, AcetonitrileModerateThe dipole moment of the solvent can interact with the ether group, but the large nonpolar part of the solute limits miscibility.User to determine
Polar Protic Solvents Methanol, EthanolLow to ModerateThe solvent's ability to hydrogen bond is not strongly reciprocated by the ether, and the large nonpolar bulk is unfavorable for solvation.User to determine
Highly Polar Solvents WaterVery Low/InsolubleThe strong hydrogen bonding network of water is difficult to disrupt for a large, nonpolar molecule with weak hydrogen bonding capability.User to determine

Experimental Determination of Solubility

To provide a self-validating system for determining the precise solubility of this compound, the following equilibrium solubility method is recommended. This protocol is designed to be straightforward and reproducible.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis A Prepare saturated solutions: Add excess solute to solvent in vials. B Equilibrate at constant temperature (e.g., 24-48 hours with agitation). A->B C Allow solids to settle. B->C D Withdraw supernatant using a syringe. C->D E Filter the supernatant to remove undissolved solids. D->E F Accurately dilute the filtrate with the same solvent. E->F G Analyze diluted samples by HPLC, GC, or UV-Vis. F->G H Determine concentration from a pre-established calibration curve. G->H I Calculate the original solubility in mg/mL or mol/L. H->I

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) and agitate using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration:

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining microscopic solid particles.

  • Dilution:

    • Accurately dilute a known volume of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a calibrated analytical method (HPLC, GC, or UV-Vis) to determine the concentration of the solute.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for this compound and the respective solvents before commencing any experimental work. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experimental procedures should be performed in a well-ventilated fume hood.

Conclusion

The solubility of this compound is predicted to be high in nonpolar organic solvents and progressively lower in more polar solvents, with very limited solubility in water. This guide provides a strong theoretical foundation for understanding its solubility profile and a detailed experimental protocol for its precise determination. The provided framework will enable researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other applications involving this compound.

References

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • NCERT. (Reprint 2025-26). Alcohols, Phenols and Ethers.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2).
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  • PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene.
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A-Level Technical Guide: Unraveling the Molecular Geometry of 1,3,5-Tri-tert-butyl-2-methoxybenzene through Theoretical Calculations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the theoretical methods and computational workflow for determining the molecular geometry of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This particular molecule presents a fascinating case study in steric hindrance, where the bulky tert-butyl groups significantly influence the orientation of the methoxy substituent and the planarity of the benzene ring. We delve into the rationale for selecting appropriate computational models, specifically Density Functional Theory (DFT), and detail a step-by-step protocol for geometry optimization and result validation. This guide is intended for researchers and professionals in chemistry and drug development, offering both a practical framework for performing such calculations and a deeper understanding of the interplay between steric and electronic effects in highly substituted aromatic systems.

Introduction: The Challenge of Steric Crowding

This compound is a sterically demanding molecule. The presence of three bulky tert-butyl groups flanking a methoxy substituent on a benzene ring creates significant non-bonded interactions.[1] These steric repulsions are expected to cause notable distortions from an idealized planar benzene ring and influence the rotational conformation of the methoxy group. Understanding the precise three-dimensional structure is crucial, as the molecular geometry dictates a wide range of chemical and physical properties, including reactivity, packing in the solid state, and potential interactions with biological targets in a pharmaceutical context.

While experimental techniques like X-ray crystallography can provide definitive geometric data, such analyses are contingent on obtaining a suitable single crystal, which can be challenging.[2][3] Theoretical calculations, specifically quantum chemistry methods, offer a powerful and accessible alternative for accurately predicting molecular geometries in the gas phase, providing invaluable insights into the intrinsic structural preferences of a molecule, free from crystal packing forces.[4] This guide will focus on the application of these in silico techniques to elucidate the geometry of this highly congested molecule.

Theoretical Background and Computational Methods

The core of this work lies in finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular geometry. This is achieved through a process called geometry optimization.[5] The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Choosing the Right Computational Engine: Density Functional Theory (DFT)

For a molecule of this size, a balance between computational accuracy and cost is essential. While methods like Hartree-Fock (HF) are foundational, they do not account for electron correlation, which can be important for accurate energy and geometry predictions. On the other end of the spectrum, high-level post-HF methods are often too computationally expensive.

Density Functional Theory (DFT) emerges as the method of choice. DFT includes effects of electron correlation by approximating the energy as a functional of the electron density.[6] This approach offers a remarkable combination of accuracy and efficiency. We will employ the B3LYP hybrid functional , which incorporates a mixture of HF exchange with DFT exchange and correlation functionals. B3LYP has a long track record of providing excellent geometric predictions for a wide range of organic molecules.[6][7][8]

The Language of Electrons: Selecting a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation. For a molecule with bulky alkyl groups and a heteroatom (oxygen), a flexible basis set is required.

The Pople-style basis set, 6-31G(d,p) (also denoted as 6-31G )**, represents a robust and widely used choice for geometry optimizations of organic molecules.[9]

  • 6-31G : This describes how the core and valence atomic orbitals are represented.

  • (d,p) : These are polarization functions. The 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms add flexibility to the orbitals, allowing them to distort and better describe the electron distribution in chemical bonds. This is particularly important for accurately modeling the geometry around the oxygen atom and the strained C-C bonds.

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines the necessary steps to perform a reliable geometry optimization using a quantum chemistry software package like Gaussian.[5][10]

Step 1: Building the Initial Molecular Structure

A reasonable starting geometry is crucial for an efficient optimization. This can be constructed using a molecular builder such as GaussView or Avogadro. The initial structure should reflect expected bond connectivities, but the exact bond lengths and angles do not need to be perfect, as the optimization algorithm will refine them.

Step-by-Step Calculation Setup
  • Load Initial Structure : Import the constructed molecule into the software interface.

  • Select Job Type : Choose 'Optimization + Frequency' (Opt+Freq).[5][11] Running a frequency calculation after the optimization is a critical validation step.

  • Choose Method :

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

  • Specify Charge and Multiplicity : For neutral this compound, the charge is 0 and the spin multiplicity is a singlet (1).

  • Submit Calculation : Save the input file and submit the job to the computational engine. The software will now iteratively refine the geometry.[12]

Step 2: Analysis and Validation of the Optimized Geometry

Upon completion, the output file must be carefully analyzed.[13]

  • Confirm Convergence : First, verify that the optimization has converged successfully. The output file will typically state this explicitly.[14]

  • Frequency Analysis : The most important validation check is the result of the frequency calculation.[15] For a structure to be a true energy minimum (a stable conformation), all calculated vibrational frequencies must be positive (real). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable geometry. In such a case, the initial structure needs to be modified and the optimization re-run.[16]

The logical flow of this computational protocol is designed to ensure a trustworthy and validated result.

G Computational Workflow for Geometry Optimization A Step 1: Build Initial 3D Structure (e.g., using Avogadro/GaussView) B Step 2: Set Up Calculation Method: DFT (B3LYP) Basis Set: 6-31G(d,p) A->B C Step 3: Run Geometry Optimization (e.g., using Gaussian) B->C D Step 4: Convergence Check Did the optimization complete successfully? C->D E Step 5: Run Frequency Calculation D->E Yes I Error: Optimization Failed Check Initial Structure/Method D->I No F Step 6: Analyze Frequencies Are all frequencies real (positive)? E->F G Result: Validated Minimum Energy Geometry F->G Yes H Error: Saddle Point Found Modify Structure and Re-optimize F->H No H->A

Caption: A flowchart of the self-validating computational protocol.

Results and Discussion: The Impact of Steric Repulsion

The geometry optimization of this compound at the B3LYP/6-31G(d,p) level of theory yields a stable structure with no imaginary frequencies. The steric strain induced by the bulky substituents leads to significant distortions from an idealized geometry.

Caption: Atom numbering scheme used for reporting geometric parameters.

Key Geometric Parameters

The calculated bond lengths, bond angles, and dihedral angles reveal the extent of steric strain.

ParameterDescriptionCalculated ValueIdealized ValueDeviation
Bond Lengths (Å)
C1-C2Aromatic C-C1.4151.39+0.025
C2-O7C(aryl)-O1.3781.36 (Anisole)+0.018
C1-C9C(aryl)-C(tert-butyl)1.5521.53+0.022
Bond Angles (°) **
C1-C2-C3Ring Angle118.5120-1.5
C6-C1-C9C-C-C(tert-butyl)123.1120+3.1
C2-C1-C9C-C-C(tert-butyl)120.5120+0.5
C1-C2-O7C-C-O117.9120-2.1
C3-C2-O7C-C-O123.6120+3.6
Dihedral Angles (°) **
C1-C2-O7-C8Methoxy Torsion88.90 or 180+88.9
C9-C1-C6-C5tert-Butyl Tilt12.50+12.5

Note: Idealized values are based on unsubstituted benzene and anisole for comparison.[17][18]

Analysis of Structural Distortions
  • Benzene Ring Puckering: The most striking feature is the deviation from planarity of the benzene ring. The tert-butyl groups at positions 1 and 3 push away from the methoxy group at position 2. This steric repulsion forces the C1, C3, and C5 tert-butyl groups slightly out of the mean plane of the ring, creating a subtle boat-like conformation. The C9-C1-C6-C5 dihedral angle of 12.5° quantifies this out-of-plane tilting.[19]

  • Methoxy Group Orientation: In simple anisole, the methoxy group prefers to be coplanar with the benzene ring to maximize π-conjugation.[17] However, in this crowded environment, such a conformation is impossible due to severe steric clashes with the flanking tert-butyl groups. The calculation reveals that the methoxy group is forced into a nearly perpendicular orientation, with a C1-C2-O7-C8 dihedral angle of 88.9°. This conformation minimizes steric repulsion at the cost of sacrificing resonance stabilization between the oxygen lone pairs and the aromatic system.

  • Bond Angle Distortion: The endocyclic (within the ring) and exocyclic (outside the ring) bond angles are significantly distorted from the ideal 120° for sp² hybridized carbons. The C3-C2-O7 angle is pushed open to 123.6°, while the C1-C2-O7 angle is compressed to 117.9°. This asymmetry is a direct consequence of the steric battle between the methoxy group and the two adjacent tert-butyl groups.

Conclusion

This guide has detailed a robust and validated computational protocol for determining the molecular geometry of the highly sterically hindered molecule, this compound. The use of Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set provides a reliable model for this system.

The theoretical calculations predict a significantly distorted structure. The overwhelming steric repulsion from the three tert-butyl groups forces the benzene ring to pucker and drives the methoxy group into a nearly perpendicular orientation relative to the ring, effectively disrupting its electronic conjugation. These findings highlight the dominance of steric effects over electronic preferences in severely crowded molecular architectures and underscore the power of computational chemistry to provide detailed structural insights where experimental methods may be challenging. This knowledge is fundamental for accurately predicting the molecule's reactivity and its potential applications in materials science and rational drug design.

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The Dichotomy of Electron Donation: A Technical Guide to the Methoxy Group in Sterically Congested Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methoxy group (-OCH₃) is a cornerstone functional group in organic chemistry, renowned for its potent electron-donating capabilities that profoundly influence the reactivity of aromatic systems. Typically, this influence is a well-understood interplay of a dominant, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect. However, this classical understanding is significantly challenged in sterically encumbered environments. This technical guide provides an in-depth exploration of the nuanced electron-donating effects of the methoxy group in 1,3,5-Tri-tert-butyl-2-methoxybenzene, a molecule where extreme steric hindrance fundamentally alters its electronic behavior. We will dissect the theoretical underpinnings, present corroborating spectroscopic evidence, and provide detailed experimental protocols for the synthesis and analysis of this unique compound. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, field-proven understanding of how steric and electronic effects intertwine to dictate molecular properties and reactivity.

Introduction: The Dual Nature of the Methoxy Substituent

The electronic influence of a methoxy group on a π-system, such as a benzene ring, is governed by two opposing forces:

  • Inductive Effect (-I): The oxygen atom, being highly electronegative, pulls electron density away from the carbon atom to which it is attached through the σ-bond. This is a through-bond, distance-dependent effect that deactivates the aromatic ring to some extent.[1]

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[2] This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution.[1][3][4]

In a simple, unhindered molecule like anisole (methoxybenzene), the resonance effect is the dominant factor.[5][6][7] This results in the methoxy group being a net electron-donating group and a powerful ortho, para-director in electrophilic aromatic substitution reactions.[8][9]

The Hammett equation, a cornerstone of physical organic chemistry, quantifies these effects.[10] The methoxy group has a negative σpara value, indicating electron donation at the para position, but a positive σmeta value, reflecting its electron-withdrawing inductive effect where resonance is not a factor.[2][11][12][13]

However, the delicate balance between these two effects can be dramatically shifted by the steric environment.

The Central Thesis: Steric Inhibition of Resonance in this compound

In this compound, the methoxy group is flanked by two bulky tert-butyl groups at the ortho positions (positions 1 and 3). The sheer size of these groups forces the methoxy group out of the plane of the benzene ring.[14][15]

For the +R effect to operate effectively, the p-orbital of the methoxy oxygen must have significant overlap with the π-system of the aromatic ring. This requires a coplanar or near-coplanar arrangement. The steric repulsion between the methyl group of the methoxy moiety and the adjacent tert-butyl groups disrupts this planarity. This phenomenon is known as Steric Inhibition of Resonance (SIR) .[15][16]

As a consequence of SIR, the electron-donating resonance effect of the methoxy group is significantly diminished. The electron-withdrawing inductive effect (-I), which operates through the σ-bond and is less sensitive to conformational changes, becomes the dominant electronic influence. This leads to a counterintuitive outcome: the methoxy group in this highly substituted system behaves more like an electron-withdrawing group, deactivating the aromatic ring.

Experimental Evidence and Spectroscopic Analysis

The electronic effects described can be observed and quantified through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

In a typical methoxybenzene, the electron-donating resonance effect shields the ortho and para protons, causing them to appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to benzene.

In this compound, we would predict the aromatic protons to be deshielded (shifted to a lower field, higher ppm) relative to what would be expected if the +R effect were fully operational. The dominant -I effect withdraws electron density from the ring, reducing the shielding of the remaining aromatic protons.

¹³C NMR Spectroscopy

The effect is even more pronounced in the ¹³C NMR spectrum. The chemical shift of the aromatic carbons is highly sensitive to the electron density.

  • C1 (ipso-carbon attached to -OCH₃): In anisole, this carbon is shielded due to the resonance effect. In our hindered system, with the resonance effect diminished, this carbon will be less shielded than in anisole.

  • Aromatic Carbons: The other carbons in the ring will also experience less shielding than in a comparable activated aromatic system.

CompoundAromatic Proton (¹H) Chemical Shift (ppm)Methoxy Proton (¹H) Chemical Shift (ppm)Aromatic Carbon (¹³C) Chemical Shift Range (ppm)
1,3,5-Tri-tert-butylbenzene~7.1 ppmN/A~120-150 ppm[17]
Anisole~6.8-7.3 ppm~3.8 ppm~114-160 ppm
This compound (Predicted) > 7.1 ppm (Predicted) Shifted relative to anisole (Predicted) Less shielded carbons vs. anisole

Experimental Protocols

To empirically validate the principles discussed, the following experimental workflows are proposed.

Synthesis of this compound

The synthesis of this sterically hindered ether is non-trivial. A standard Williamson ether synthesis, involving the reaction of the corresponding phenoxide with a methylating agent, is a viable approach. The starting material, 2,4,6-tri-tert-butylphenol, is commercially available or can be synthesized.[18]

Objective: To synthesize this compound from 2,4,6-tri-tert-butylphenol.

Materials:

  • 2,4,6-Tri-tert-butylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4,6-tri-tert-butylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the phenol.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the reaction to stir at room temperature for 1 hour. Hydrogen gas will be evolved. Causality: The strong base NaH is required to deprotonate the sterically hindered and weakly acidic phenol to form the corresponding sodium phenoxide nucleophile.

  • Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and then reflux for 12-18 hours. Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. Refluxing is necessary to overcome the steric hindrance for the nucleophilic attack by the bulky phenoxide.

  • Quenching: After cooling to room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve Phenol in THF B 2. Add NaH (Deprotonation) A->B C 3. Add CH3I (Methylation) B->C D 4. Reflux C->D E 5. Quench with NH4Cl D->E Cool to RT F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H Pure Product Pure Product H->Pure Product

Spectroscopic Characterization

Objective: To obtain ¹H and ¹³C NMR spectra to probe the electronic environment of the aromatic ring.

Procedure:

  • Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum. Note the chemical shifts and integration of the aromatic and methoxy protons.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the aromatic carbons and the ipso-carbon attached to the methoxy group.

  • Compare the obtained spectra with those of anisole and 1,3,5-tri-tert-butylbenzene to identify shifts indicative of steric inhibition of resonance.

Conclusion and Future Directions

The case of this compound serves as a powerful illustration of the principle of steric inhibition of resonance. The extreme steric crowding imposed by the tert-butyl groups effectively nullifies the electron-donating resonance effect of the methoxy group, allowing its weaker inductive effect to dominate the electronic landscape of the aromatic ring. This transforms a typically strong activating group into a net deactivating one.

For researchers in medicinal chemistry and materials science, this principle is of paramount importance. It demonstrates that the electronic properties of a substituent cannot be considered in isolation from its steric environment. The strategic placement of bulky groups can be a powerful tool to fine-tune the electronic character of a molecule, thereby controlling its reactivity, metabolic stability, and physical properties.

Future work could involve kinetic studies of electrophilic aromatic substitution reactions (e.g., nitration or bromination) on this substrate to quantitatively measure the deactivation of the ring compared to less hindered analogues. Such studies would provide a quantitative measure (e.g., relative rate constants) of the energetic cost of disrupting the resonance stabilization, offering deeper insights into the interplay of non-covalent interactions that govern molecular behavior.

References

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The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of tert-Butyl Groups in 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of molecular design and synthesis, the subtle interplay of steric and electronic effects governs the ultimate properties and reactivity of a molecule. This technical guide delves into the profound influence of steric hindrance as exemplified by the highly congested aromatic compound, 1,3,5-Tri-tert-butyl-2-methoxybenzene. While this specific molecule is not extensively documented in readily available literature, by drawing parallels with its parent compound, 1,3,5-tri-tert-butylbenzene, and other sterically hindered aromatic ethers, we can construct a comprehensive understanding of the dominant role played by the bulky tert-butyl groups. This guide will explore the conformational distortions, the altered reactivity in key organic transformations, and the characteristic spectroscopic signatures that arise from this extreme steric crowding. For professionals in drug development, understanding these principles is paramount for the rational design of molecules with controlled metabolic stability, receptor selectivity, and desired physicochemical properties.

Introduction: The Pervasive Influence of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting non-bonded interactions that can impede chemical reactions or dictate specific conformations. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is a quintessential example of a sterically demanding substituent. Its significant bulk can dramatically alter the chemical and physical properties of a parent molecule. In the context of this compound, the presence of three such groups, in addition to a methoxy group, creates a molecular environment of extreme steric congestion, leading to a cascade of fascinating and impactful chemical behaviors.

Molecular Architecture: A Tale of Distortion and Restricted Rotation

The idealized planar structure of a benzene ring is significantly perturbed by the presence of multiple bulky substituents. In this compound, the three tert-butyl groups and the methoxy group are forced into close proximity, leading to significant van der Waals repulsion.

Out-of-Plane Deformation of the Methoxy Group

In simple anisoles, the methoxy group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, in the presence of bulky ortho-substituents, this planarity is disrupted. For instance, in 1,3,5-trichloro-2-methoxybenzene, the two ortho-chloro atoms force the methoxy group to rotate out of the plane of the aromatic ring, with a dihedral angle of approximately 84.11°.[1][2][3] Given that tert-butyl groups are considerably larger than chlorine atoms, it is highly probable that in this compound, the methoxy group is similarly forced into a nearly perpendicular orientation relative to the benzene ring. This has profound implications for its electronic interaction with the aromatic system.

Caption: Steric hindrance from bulky ortho-substituents forces the methoxy group out of the benzene ring's plane.

Potential Distortion of the Benzene Ring

The steric strain imposed by the three tert-butyl groups may also lead to a distortion of the benzene ring itself, causing it to deviate from perfect planarity. This "puckering" of the ring is a known phenomenon in heavily substituted aromatic systems.

The Impact on Chemical Reactivity: A Shielded Arena

The steric bulk of the tert-butyl groups in this compound creates a formidable shield around the aromatic ring, dramatically influencing its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution: A Tale of Frustrated Reactivity and Ipso-Substitution

The methoxy group is a strong activating group and an ortho-, para-director in EAS. The tert-butyl group is a weak activating group and also an ortho-, para-director.[4] In a typical scenario, the positions ortho and para to the methoxy group would be highly activated. However, in this molecule, the two ortho positions are occupied by tert-butyl groups, and the para position is also substituted. This leaves the remaining two aromatic protons in a highly sterically hindered environment.

Studies on the halogenation of 1,3,5-tri-tert-butylbenzene have shown that direct substitution at the aromatic C-H bonds is challenging. Instead, a competing reaction known as ipso-substitution is often observed, where an incoming electrophile replaces one of the tert-butyl groups.[5][6] For example, the bromination of 1,3,5-tri-tert-butylbenzene can lead to the formation of products where a tert-butyl group is replaced by a bromine atom.[6]

It is therefore predicted that electrophilic attack on this compound would be sluggish and would likely favor ipso-substitution of a tert-butyl group over direct aromatic C-H functionalization. The extreme steric hindrance would make it difficult for the electrophile to approach the aromatic ring.

EAS_Reactivity Electrophile Electrophile This compound This compound Electrophile->this compound Direct Substitution (Disfavored) Direct Substitution (Disfavored) This compound->Direct Substitution (Disfavored) High Steric Hindrance Ipso-Substitution (Favored) Ipso-Substitution (Favored) This compound->Ipso-Substitution (Favored) Less Hindered Pathway

Caption: Electrophilic attack on this compound is likely to proceed via ipso-substitution.

Spectroscopic Signatures: Deciphering the Crowded Environment

The unique structural features of this compound would be clearly reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the high symmetry of the 1,3,5-tri-tert-butyl substitution pattern, the ¹H NMR spectrum of the parent compound, 1,3,5-tri-tert-butylbenzene, shows a singlet for the 27 protons of the tert-butyl groups and a singlet for the 3 aromatic protons.[7] In this compound, the symmetry is broken. We would expect to see:

    • A singlet for the 3 protons of the methoxy group.

    • Two distinct singlets for the 18 and 9 protons of the two non-equivalent tert-butyl groups.

    • Two singlets for the two non-equivalent aromatic protons. The chemical shifts of the aromatic protons would likely be influenced by the through-space anisotropic effects of the bulky tert-butyl groups and the out-of-plane methoxy group.[8][9]

  • ¹³C NMR: The ¹³C NMR spectrum would also reflect the lack of symmetry, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide insights into the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O stretching for the methoxy group. The fingerprint region would be complex due to the numerous C-C bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A prominent fragmentation pattern would likely involve the loss of a methyl group (M-15) and a tert-butyl group (M-57) from the molecular ion, which is characteristic of molecules containing tert-butyl groups.

Experimental Protocols: A Hypothetical Approach

As the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be proposed based on known reactions of sterically hindered aromatic compounds.

Proposed Synthesis of this compound

A potential route could involve the direct methoxylation of 1,3,5-tri-tert-butylbenzene. However, given the steric hindrance, this is likely to be a challenging transformation. A more feasible approach might involve the synthesis of a precursor that can be converted to the methoxy group.

Hypothetical Synthetic Pathway:

Synthesis_Pathway 1,3,5-Tri-tert-butylbenzene 1,3,5-Tri-tert-butylbenzene 1,3,5-Tri-tert-butyl-2-bromobenzene 1,3,5-Tri-tert-butyl-2-bromobenzene 1,3,5-Tri-tert-butylbenzene->1,3,5-Tri-tert-butyl-2-bromobenzene Bromination (e.g., Br2, FeBr3) This compound This compound 1,3,5-Tri-tert-butyl-2-bromobenzene->this compound Nucleophilic Aromatic Substitution (e.g., NaOMe, CuI, high temp.)

Caption: A possible synthetic route to this compound.

Step 1: Bromination of 1,3,5-Tri-tert-butylbenzene

  • To a solution of 1,3,5-tri-tert-butylbenzene in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide.

  • Slowly add a stoichiometric amount of bromine dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,3,5-tri-tert-butyl-2-bromobenzene.

Step 2: Nucleophilic Aromatic Substitution

  • In a sealed tube, combine 1,3,5-tri-tert-butyl-2-bromobenzene, sodium methoxide, and a catalytic amount of copper(I) iodide in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide).

  • Heat the mixture at an elevated temperature (e.g., 150-180 °C) for an extended period.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Note: This is a hypothetical protocol, and optimization of reaction conditions would be necessary. The success of the nucleophilic aromatic substitution step would be highly dependent on overcoming the severe steric hindrance.

Conclusion: A Model System for Understanding Steric Effects

This compound serves as a compelling, albeit challenging, model system for understanding the profound impact of steric hindrance on the structure, reactivity, and spectroscopic properties of aromatic compounds. The dominance of the tert-butyl groups dictates a non-planar conformation, shields the aromatic ring from electrophilic attack, and promotes unusual reaction pathways such as ipso-substitution. For researchers in medicinal chemistry and materials science, a deep appreciation of these steric effects is not merely an academic exercise but a critical tool for the rational design of novel molecules with tailored functionalities. The principles elucidated through the study of such sterically encumbered molecules provide invaluable insights that can be applied to the development of next-generation pharmaceuticals and advanced materials.

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Potential applications of highly substituted methoxybenzene derivatives in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Highly substituted methoxybenzene derivatives represent a cornerstone in the edifice of modern organic synthesis. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance.[1][2][3] This technical guide moves beyond a cursory overview to provide an in-depth exploration of the strategic application of these versatile building blocks. We will dissect the nuanced electronic effects of the methoxy group, delve into its role in directing complex synthetic transformations, and illuminate its utility as both a stable protecting group and a precursor to more reactive functionalities. Through a blend of mechanistic insights, practical experimental protocols, and illustrative case studies, this guide aims to equip researchers with the advanced knowledge required to harness the full synthetic potential of highly substituted methoxybenzene derivatives in the design and execution of complex molecular architectures.

The Enduring Influence of the Methoxy Group: More Than Just a Spectator

The humble methoxy group (-OCH₃), often perceived as a simple spectator or a robust protecting group, is, in reality, a powerful modulator of aromatic reactivity. Its influence stems from a delicate interplay of two opposing electronic effects: a strong, electron-donating resonance (or mesomeric) effect and a weaker, electron-withdrawing inductive effect.[4] This duality is the key to its synthetic utility.

  • Resonance Effect (π-Donation): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring. This donation is most pronounced at the ortho and para positions.[5][6][7]

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group pulls electron density away from the ring through the sigma bond.[4]

In the context of electrophilic aromatic substitution (EAS), the resonance effect dominates, rendering the methoxy-substituted ring significantly more nucleophilic and thus more reactive than benzene itself—anisole's nitration, for instance, is approximately 10,000 times faster than that of benzene.[6] This activation, coupled with the preferential increase in electron density at specific positions, makes the methoxy group a potent ortho, para-director.[8][9]

The stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion, is the determining factor for this regioselectivity. For attack at the ortho and para positions, a key resonance structure can be drawn where the positive charge is adjacent to the methoxy group and is stabilized by the oxygen's lone pair.[5][7] No such stabilizing structure is possible for meta attack, making it a much less favored pathway.[6][7]

Caption: Stabilization of intermediates in electrophilic substitution.

This predictable directing effect allows for the regioselective synthesis of highly substituted aromatic compounds, which are valuable precursors in numerous synthetic endeavors.[10]

Strategic Functional Group Interconversions: Unmasking Reactivity

While the stability of the methoxy group is an asset in many synthetic steps, its true power often lies in its ability to be transformed into other functional groups, particularly the hydroxyl group, or to facilitate dearomatization reactions.

O-Demethylation: A Gateway to Phenols

The cleavage of the aryl methyl ether bond is a critical transformation, unmasking a phenol for further functionalization or to reveal a biologically active moiety.[11] Given the robustness of the methoxy group, this often requires harsh conditions, making the choice of reagent and timing within a synthetic sequence paramount.[12][13][14]

ReagentTypical ConditionsMechanistic Insight & CausalityAdvantagesDisadvantages
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to RTBBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion.[14]High reactivity, effective for even sterically hindered ethers.Highly reactive with water, requires anhydrous conditions, can be expensive.[14]
47% Hydrobromic Acid (HBr) Acetic acid, reflux (120-140 °C)A strong Brønsted acid protonates the ether oxygen, followed by an Sₙ2 attack on the methyl group by the bromide ion.[14]Inexpensive, simple procedure.Requires high temperatures, not suitable for acid-sensitive substrates.
Aluminum Trichloride (AlCl₃) CH₂Cl₂ or neat, heatSimilar to BBr₃, AlCl₃ acts as a Lewis acid to activate the ether. Often used with a nucleophilic scavenger like ethanethiol.[14]Cost-effective Lewis acid.Lower reactivity than BBr₃, can promote side reactions like Fries rearrangement.[15]
Lithium Chloride (LiCl) in DMF Microwave irradiationThe chloride ion acts as a nucleophile in a high-boiling polar aprotic solvent, facilitated by microwave energy.[15]Selective for electron-deficient aryl methyl ethers.[15]High temperatures, may not be suitable for all substrates.

Exemplary Protocol: Demethylation with Boron Tribromide

  • Inert Atmosphere: The reaction vessel is flame-dried and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Dissolution: The methoxybenzene derivative (1.0 eq) is dissolved in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: A 1.0 M solution of BBr₃ in CH₂Cl₂ (1.1-1.5 eq per methoxy group) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour.

  • Warming: The reaction is allowed to warm slowly to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching: The reaction is carefully quenched by slowly adding methanol at 0 °C to decompose excess BBr₃, followed by the addition of water.

  • Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Oxidative Dearomatization: Accessing Three-Dimensional Space

The electron-rich nature of polymethoxybenzenes makes them prime substrates for oxidative dearomatization, a powerful strategy for converting flat, aromatic systems into complex, three-dimensional cyclic compounds laden with functionality.[16][17][18] This transformation is particularly valuable in natural product synthesis, where it can be used to rapidly construct intricate core structures.[19]

Oxidative dearomatization can be achieved using various reagents, including hypervalent iodine compounds, transition metals, and even biocatalytic systems.[16][18][19] The process typically generates highly reactive intermediates like phenoxonium ions or quinones, which can be trapped intramolecularly or intermolecularly by nucleophiles to form new C-C or C-heteroatom bonds.[18][19]

Oxidative_Dearomatization_Workflow cluster_start Starting Material cluster_process Oxidation & Trapping cluster_product Product start Electron-Rich Methoxybenzene oxidation Oxidation (e.g., PIDA, H₂O₂) start->oxidation intermediate Reactive Intermediate (e.g., Phenoxonium Ion) oxidation->intermediate trapping Nucleophilic Trap (Intra- or Intermolecular) intermediate->trapping product Complex 3D Structure (e.g., Spirocycle) trapping->product

Caption: General workflow for oxidative dearomatization.

Methoxybenzenes in Modern Synthetic Reactions

Pillars of Cross-Coupling Chemistry

While aryl halides are the traditional electrophiles in palladium-catalyzed cross-coupling reactions, methoxy-substituted phenols can be activated to participate in these powerful C-C and C-heteroatom bond-forming reactions.[20] This is typically achieved by converting the phenol (derived from a methoxybenzene) into a triflate, tosylate, or other sulfonate ester. The reactivity of these phenol derivatives is often orthogonal to that of aryl halides, enabling selective, sequential couplings on a polyfunctionalized scaffold.[20]

The use of highly substituted methoxybenzene derivatives allows for the precise placement of coupling handles, leading to the efficient synthesis of complex biaryls, a common motif in pharmaceuticals and materials science.[10][21][22]

Precursors for Natural Product and Pharmaceutical Synthesis

The prevalence of the methoxybenzene motif in natural products makes its derivatives ideal starting materials for total synthesis.[23][24][25] The methoxy groups not only influence the electronic properties of the molecule, which can be crucial for biological activity, but also serve as synthetic handles for late-stage modifications.[1][3][11]

In the total synthesis of the Calphostins, for example, a hexamethoxyperylenequinone intermediate serves as a common precursor. Regioselective demethylation at different positions using magnesium iodide leads to the synthesis of various members of the calphostin family (A, B, C, and D).[26] This strategy highlights the power of using methoxy groups as latent hydroxyls that can be unmasked selectively to complete the synthesis of complex targets.[26]

Furthermore, multicomponent reactions often utilize methoxy-substituted aldehydes and anilines to rapidly build molecular complexity, leading to the synthesis of libraries of biologically active compounds for drug discovery programs.[27][28]

Conclusion and Future Outlook

Highly substituted methoxybenzene derivatives are far more than simple, inert building blocks. They are sophisticated tools that offer chemists precise control over reactivity and regioselectivity. Their ability to activate aromatic rings for electrophilic substitution, participate in powerful cross-coupling reactions, and serve as precursors for phenols and complex dearomatized structures ensures their continued prominence in organic synthesis. As the demand for increasingly complex and functional molecules in medicine and materials science grows, the strategic and creative application of these versatile derivatives will undoubtedly lead to new synthetic innovations and the discovery of novel, impactful molecules.[2][29]

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An In-Depth Technical Guide to 1,3,5-Tri-tert-butyl-2-methoxybenzene: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tri-tert-butyl-2-methoxybenzene, a sterically hindered aromatic ether. While the initial discovery and first reported synthesis of this compound are not extensively documented in readily available literature, this guide constructs a plausible and scientifically grounded pathway to its synthesis based on established organic chemistry principles. We will delve into the strategic considerations behind the synthetic design, a detailed, step-by-step experimental protocol, and the expected analytical characterization of the final product. This document aims to serve as an authoritative resource for researchers interested in the synthesis and application of bulky aromatic building blocks in medicinal chemistry and materials science.

Introduction: The Significance of Steric Hindrance

In the realm of organic chemistry, the deliberate incorporation of bulky substituents onto a molecular scaffold is a powerful strategy for controlling reactivity and conferring unique physical properties. The tert-butyl group, with its large spatial footprint, is a quintessential tool for exerting steric hindrance. When multiple tert-butyl groups are strategically placed on an aromatic ring, they can effectively shield reactive sites, influence conformational preferences, and enhance the stability of the molecule. This compound, also known as 2,4,6-tri-tert-butylanisole, is a prime example of such a sterically encumbered molecule. The presence of three tert-butyl groups in a meta arrangement to each other, and flanking a methoxy group, creates a highly congested and lipophilic environment. This unique architecture makes it a valuable, albeit challenging, synthetic target for applications in areas such as ligand design for catalysis, as a building block for complex molecular architectures, and in the development of novel pharmaceutical agents where metabolic stability is paramount.

Proposed Retrosynthetic Analysis and Synthetic Strategy

Given the lack of a definitive "first synthesis" publication, we propose a logical synthetic approach rooted in well-established aromatic substitution reactions. The key challenge in synthesizing this compound lies in the controlled introduction of the three bulky tert-butyl groups onto the anisole core. A plausible retrosynthetic analysis is depicted below:

G Target This compound Intermediate1 2,4-Di-tert-butylanisole Target->Intermediate1 Friedel-Crafts Alkylation StartingMaterial Anisole Intermediate1->StartingMaterial Friedel-Crafts Alkylation

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic pathway suggests a stepwise Friedel-Crafts alkylation of anisole as the most direct route. The methoxy group of anisole is an ortho-, para-directing and activating group, which will facilitate the electrophilic aromatic substitution.

The First Synthesis: A Plausible Reconstruction

While the original publication remains elusive, the first synthesis likely involved a variation of the Friedel-Crafts alkylation. This classical and powerful C-C bond-forming reaction is ideally suited for introducing alkyl groups onto aromatic rings.[1]

Underlying Principles of the Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[2] The key steps involve:

  • Generation of an Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a carbocation from an alkyl halide (e.g., tert-butyl chloride) or an alkene (e.g., isobutylene) in the presence of a Brønsted acid. The tert-butyl cation is a stable tertiary carbocation, making it an excellent electrophile for this reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of anisole attacks the tert-butyl cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation: A weak base, often the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring.

Due to the activating nature of the methoxy group, polyalkylation is a common side reaction in Friedel-Crafts alkylations of anisole.[3] However, the steric bulk of the tert-butyl groups can be strategically employed to control the degree and position of substitution.

Detailed Experimental Protocol: A Modernized Approach

This section provides a detailed, self-validating protocol for the synthesis of this compound, adapted from established procedures for similar sterically hindered aromatic compounds.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Anisole100-66-3108.1410.8 g (0.1 mol)
tert-Butyl chloride507-20-092.5737.1 g (0.4 mol)
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3440.0 g (0.3 mol)
Dichloromethane (CH₂Cl₂)75-09-284.93200 mL
Hydrochloric Acid (HCl), 6M7647-01-036.46100 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01100 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3710 g
Hexane110-54-386.18For recrystallization
Step-by-Step Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Friedel-Crafts Alkylation cluster_2 Workup and Purification A Charge flask with anisole and CH₂Cl₂ B Cool to 0°C in an ice bath A->B C Add AlCl₃ portion-wise B->C D Add tert-butyl chloride dropwise C->D E Stir at 0°C for 1 hour D->E F Warm to room temperature and stir for 4 hours E->F G Quench with ice-cold 6M HCl F->G H Separate organic layer G->H I Wash with NaHCO₃ solution and brine H->I J Dry with MgSO₄ I->J K Concentrate in vacuo J->K L Recrystallize from hexane K->L

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anisole (10.8 g, 0.1 mol) and dichloromethane (200 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (40.0 g, 0.3 mol) in small portions. The addition is exothermic and will generate HCl gas.

  • Alkylation: Add tert-butyl chloride (37.1 g, 0.4 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Then, allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker. Slowly add 100 mL of 6M hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow solid, is purified by recrystallization from hot hexane to yield this compound as white crystals.

Characterization and Data

The identity and purity of the synthesized this compound (CAS: 3975-80-2) can be confirmed by standard analytical techniques.[4]

Physical Properties
PropertyValue
Molecular FormulaC₁₉H₃₂O
Molecular Weight276.46 g/mol
AppearanceWhite solid
Purity>95%
Spectroscopic Data (Predicted)

Due to the scarcity of published spectra for this specific compound, the following are predicted values based on the known spectra of closely related compounds such as 1,3,5-tri-tert-butylbenzene and general principles of NMR and mass spectrometry.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.1-7.3 (s, 2H, Ar-H)

    • δ 3.7-3.9 (s, 3H, -OCH₃)

    • δ 1.3-1.5 (s, 27H, 3 x -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 155-160 (Ar-C-O)

    • δ 145-150 (Ar-C-tBu)

    • δ 120-125 (Ar-C-H)

    • δ 60-65 (-OCH₃)

    • δ 34-36 (-C(CH₃)₃)

    • δ 31-33 (-C(CH₃)₃)

  • Mass Spectrometry (EI):

    • m/z 276 (M⁺)

    • m/z 261 (M⁺ - CH₃)

    • m/z 219 (M⁺ - C(CH₃)₃)

Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • tert-Butyl chloride is a flammable and volatile liquid.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • The reaction generates HCl gas , which is corrosive and toxic. Ensure adequate ventilation.

Conclusion

While the historical record of the first synthesis of this compound is not readily accessible, a robust and reproducible synthetic route can be confidently proposed based on the principles of Friedel-Crafts alkylation. The severe steric hindrance imposed by the three tert-butyl groups presents both a synthetic challenge and a key feature that imparts unique properties to the molecule. This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this valuable chemical building block, empowering researchers to explore its potential in various fields of chemical science.

References

  • Price, C. C. The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Org. React.2011, 1-82.
  • CP Lab Safety. 1, 3, 5-tri-tert-butyl-2-methoxybenzene, min 95%. [Link]

  • ResearchGate. Synthesis of 1,3,5-tri-tert. Butylbenzene. [Link]

  • PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. [Link]

  • Eastern Kentucky University. Friedel-Crafts Alkylation. [Link]

  • Seebach, D.; Wilka, E.-M. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synthesis1976, 476-477.
  • Allschoolabs. Buy Online - AllDeliveries Xpress. [Link]

  • Chemistry 211 Experiment 1. [Link]

  • PubChem. 2,4,6-Tri-tert-butylaniline. [Link]

  • ResearchGate. A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. [Link]

  • Journal of the American Chemical Society. Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]

  • ResearchGate. Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. [Link]

  • NIST. Benzene, 1,3,5-tri-tert-butyl-. [Link]

  • Human Metabolome Database. Showing metabocard for 1,3,5-Trichloro-2-methoxybenzene (HMDB0029643). [Link]

  • Scribd. Friedel-Crafts Alkylation Lab Guide. [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • PubMed. Synthesis of 2-alkyl- and 2-carboxy-p-tert-butylcalix[5]arenes via the lithiation of tetramethoxy-p-tert-butylcalix[5]arene. [Link]

  • Taylor & Francis Online. Easy preparation of 1,3-di-tert-butylbenzene and some derivatives thereof. [Link]

  • NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]

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An In-depth Technical Guide to the Safe Handling of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: No specific, comprehensive Material Safety Data Sheet (MSDS) or detailed toxicological study for 1,3,5-Tri-tert-butyl-2-methoxybenzene is publicly available at the time of this writing. The following guide has been constructed with the highest commitment to scientific integrity by extrapolating data from structurally analogous compounds. The recommendations herein are based on a conservative risk assessment derived from the known hazards of its constituent functional groups and closely related molecules, including heavily substituted alkylbenzenes and methoxybenzenes. This guide is intended for use by qualified researchers, scientists, and drug development professionals. Users must always supplement this information with their institution's specific safety protocols and conduct their own risk assessment before commencing work.

Section 1: Compound Identification and Physicochemical Profile

This compound is a sterically hindered aromatic ether. Its structure is characterized by a benzene ring substituted with three bulky tert-butyl groups and one methoxy group. This high degree of substitution significantly influences its physical properties and reactivity. Due to the lack of specific experimental data, the properties below are estimated based on trends observed in similar molecules like 1,3,5-Tri-tert-butylbenzene.

PropertyEstimated Value / DescriptionRationale / Analogous Compound Data
Molecular Formula C₁₉H₃₂O-
Molecular Weight 276.46 g/mol -
Appearance White to off-white crystalline solid.Based on 1,3,5-Tri-tert-butylbenzene and 1,4-Di-tert-butyl-2,5-dimethoxybenzene.[1][2]
Melting Point Likely in the range of 70-110 °C.1,3,5-Tri-tert-butylbenzene has a melting point of 69-74 °C[1]. The addition of a methoxy group may slightly alter this. 1,4-Di-tert-butyl-2,5-dimethoxybenzene melts at 103-104 °C[2].
Boiling Point > 250 °C (at atmospheric pressure)High molecular weight and substitution suggest a high boiling point. 1,3,5-Tri-tert-butylbenzene boils at 121-122 °C at reduced pressure[1].
Solubility Insoluble in water.[3]Expected to be soluble in nonpolar organic solvents (e.g., hexanes, toluene, dichloromethane). The large alkyl groups dominate the molecule's polarity, making it highly lipophilic.

Section 2: Comprehensive Hazard Assessment and Toxicological Insights

The primary hazards are associated with its potential as a skin/eye irritant, risks from inhalation of its dust form, and unknown long-term effects. The causality for these hazards stems from its nature as a fine organic solid and the general toxicological profiles of substituted benzenes.

  • Routes of Exposure: The most probable routes of occupational exposure are through inhalation of dust particles, direct skin contact, and eye contact. Ingestion is less likely but represents a significant risk if it occurs.

  • Acute Health Effects:

    • Ingestion: Accidental ingestion may be harmful. Structurally related compounds like 1,3,5-Trimethoxybenzene are classified as harmful if swallowed[4][5]. Animal experiments with this analogue suggest that ingestion of less than 150 grams could cause serious health damage[4].

    • Skin Contact: While some analogues are not considered primary skin irritants, good laboratory practice dictates minimizing all skin contact[4]. The compound may cause mild skin irritation upon prolonged contact[6]. Entry through cuts or abrasions could lead to systemic effects[4].

    • Eye Contact: Direct contact with the eyes is likely to cause irritation, characterized by redness and tearing[4][6].

    • Inhalation: Inhalation of dust may cause respiratory tract irritation. While not anticipated to produce severe acute respiratory effects, individuals with pre-existing respiratory conditions may be more susceptible[4].

  • Chronic Health Effects: There is no specific data on the chronic toxicity, carcinogenicity, or reproductive effects of this compound. For a related compound, tert-Butyl-2,4,6-Trinitro-m-Xylene, there is concern for carcinogenicity, though this is likely influenced by the nitro groups[3]. Given the data gap, it is prudent to treat this compound as potentially hazardous with long-term exposure and to minimize exposure accordingly.

  • Chemical Hazards:

    • Flammability: The compound is expected to be a combustible solid[5]. It will burn if ignited, but does not have a low flash point.

    • Incompatible Materials: Avoid strong oxidizing agents and strong acids, which can react with the aromatic ring and methoxy group[1][6].

    • Hazardous Decomposition: Combustion will produce toxic gases, primarily carbon monoxide (CO) and carbon dioxide (CO₂)[1][6].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing them with robust PPE. The logic behind this hierarchy is to remove the hazard at its source before relying on a personal barrier.

Engineering Controls
  • Ventilation: All work, including weighing and transfers, must be conducted in a certified chemical fume hood to control airborne dust and potential vapors[2]. Mechanical exhaust is required to maintain a safe working atmosphere[6].

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly[6].

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeStandardRationale and Specifications
Eye & Face OSHA 29 CFR 1910.133 or EN 166Wear tightly fitting chemical safety goggles.[1][6] A face shield should be worn over goggles during procedures with a high risk of splashing.[7]
Hand EN 374Wear chemical-resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[6][7] Always inspect gloves for tears or holes before use and consult the manufacturer's chemical resistance chart. Change gloves immediately if contamination is suspected.
Body N/AA flame-resistant lab coat is mandatory.[7] For large-scale work, additional chemical-resistant aprons or coveralls may be necessary. Ensure clothing is laundered separately from personal items.[4]
Respiratory NIOSH (US) or EN 143 (EU)A respirator is not typically required when working within a functional fume hood. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved air-purifying respirator with a particulate filter (N99/P100) is required to prevent inhalation of dust.[6][7]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is a self-validating system for ensuring safety and experimental reproducibility.

Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Verify Fume Hood Certification & Airflow prep_2 Don Full, Inspected PPE prep_1->prep_2 prep_3 Assemble All Glassware & Equipment prep_2->prep_3 handle_1 Transfer Compound from Container Inside Hood prep_3->handle_1 handle_2 Weigh Solid Using Tared Vessel handle_1->handle_2 handle_3 Perform Chemical Reaction or Formulation handle_2->handle_3 clean_1 Decontaminate Surfaces & Equipment handle_3->clean_1 clean_2 Segregate Waste into Labeled Containers clean_1->clean_2 clean_3 Remove PPE and Wash Hands Thoroughly clean_2->clean_3

Caption: Standard workflow for handling this compound.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[4][6].

  • Keep containers tightly closed to prevent contamination[2][6].

  • Store away from incompatible materials, particularly strong oxidizing agents[1][6].

  • Ensure containers are clearly labeled with the full chemical name and associated hazards.

Waste Disposal Protocol
  • All waste material (unused solid, contaminated solvents, and PPE) must be treated as hazardous chemical waste[3].

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Disposal must be carried out by a licensed waste disposal contractor in strict accordance with all federal, state, and local environmental regulations[2][6]. A common method for organic solids is high-temperature incineration in a unit equipped with an afterburner and scrubber[6].

Section 5: Emergency and First Aid Procedures

Rapid and informed response during an emergency is critical to mitigating harm.

Spill Response Protocol

G spill Spill Detected evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Incl. Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation evacuate->ventilate cleanup Gently Sweep or Vacuum (No Dust Clouds) ppe->cleanup ventilate->cleanup contain Place Spilled Material into Sealed Container cleanup->contain decon Decontaminate Spill Area contain->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Logical flow for responding to a chemical spill.

  • Minor Spills: For small spills inside a fume hood, wear appropriate PPE, gently sweep up the material, and place it in a sealed container for waste disposal.[4][5] Avoid actions that generate dust.[5][6]

  • Major Spills: Evacuate the laboratory and alert emergency responders.[4] Prevent entry into drains or water courses.[4][5]

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing. Wash the affected skin area immediately with soap and copious amounts of water.[1][6] Seek medical attention if irritation develops or persists.[4]
Inhalation Move the individual to fresh air at once.[6] If breathing is difficult or they feel unwell, seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[5][6] Seek immediate medical attention and provide the safety data information for the compound or its analogues.[6]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam[1][6].

  • Specific Hazards: Containers may explode in a fire.[3] Fire will produce poisonous gases like carbon monoxide.[1][3]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2] Use a water spray to keep fire-exposed containers cool.[3][5]

References

  • 1,3,5-Trimethoxybenzene Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 1,3,5-Tri-tert-butylbenzene Safety Data Sheet. Fisher Scientific Chemicals, Inc.

  • 1,4-Di-tert-butyl-2,5-dimethoxybenzene Safety Data Sheet. Ossila Ltd.

  • 1,3,5-Trimethoxybenzene Safety Data Sheet. Apollo Scientific.

  • 1,3,5-Tri-tert-butylbenzene Material Safety Data Sheet. Sigma-Aldrich.

  • tert-BUTYL-2,4,6-TRINITRO-m-XYLENE Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • 1,3-Di-tert-butylbenzene Safety Data Sheet. Sigma-Aldrich.

  • Methoxybenzene (Anisole) Safety Data Sheet. Carl Roth.

  • Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene. Benchchem.

  • PubChem Compound Summary for 1,3,5-Tri-tert-butylbenzene. National Center for Biotechnology Information.

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Methodological & Application

Application Notes and Protocols: Facile O-Methylation of the Sterically Hindered 1,3,5-Tri-tert-butyl-2-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the O-methylation of the sterically hindered phenol, 1,3,5-tri-tert-butyl-2-phenol, to synthesize 1,3,5-tri-tert-butyl-2-methoxybenzene. The protocol is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2] Due to the significant steric hindrance around the hydroxyl group of the substrate, this guide emphasizes optimized reaction conditions to ensure efficient conversion. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss crucial safety considerations for handling the hazardous reagents involved. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the synthesis of hindered aryl methyl ethers.

Introduction: The Challenge of Methylating Hindered Phenols

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward pathway to ethers through the S(_N)2 reaction of an alkoxide with an alkyl halide.[3][4][5] While effective for a wide range of substrates, the reaction rate is sensitive to steric hindrance. In the case of 1,3,5-tri-tert-butyl-2-phenol, the bulky tert-butyl groups flanking the phenolic hydroxyl present a significant steric impediment to the approach of the methylating agent.

This steric crowding necessitates carefully chosen reaction conditions to favor the desired O-methylation over potential side reactions. This protocol outlines a reliable method utilizing methyl iodide as the methylating agent and potassium carbonate as a mild and effective base in a polar aprotic solvent.

Mechanistic Rationale: A Classic S(_N)2 Pathway

The methylation of 1,3,5-tri-tert-butyl-2-phenol proceeds via a two-step mechanism, as illustrated below.

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base. In this protocol, anhydrous potassium carbonate (K(_2)CO(_3)) serves as a suitable base. The carbonate anion abstracts the proton from the hydroxyl group, forming the corresponding phenoxide ion. The resulting phenoxide is a potent nucleophile, poised to react with the methylating agent.

Step 2: Nucleophilic Attack on the Methylating Agent

The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (methyl iodide in this protocol). This occurs via a classic S(_N)2 mechanism, where the nucleophile attacks the carbon atom from the backside relative to the leaving group (iodide).[3] This concerted step results in the formation of the desired ether, this compound, and the iodide salt of potassium.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the methylation of 1,3,5-tri-tert-butyl-2-phenol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
1,3,5-Tri-tert-butyl-2-phenolC(_1)(_8)H(_3)(_0)O262.442.62 g10.0
Anhydrous Potassium CarbonateK(_2)CO(_3)138.212.76 g20.0
Methyl IodideCH(_3)I141.941.4 mL (3.12 g)22.0
Anhydrous N,N-Dimethylformamide (DMF)C(_3)H(_7)NO73.0950 mL-
Diethyl Ether(C(_2)H(_5))(_2)O74.12As needed-
Saturated Aqueous Sodium ThiosulfateNa(_2)S(_2)O(_3)158.11As needed-
Brine (Saturated Aqueous NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO(_4)120.37As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Phenol, K2CO3, and DMF B Add Methyl Iodide A->B C Heat to 70°C B->C D Stir for 12-24h C->D E Cool to RT D->E F Pour into Water E->F G Extract with Diethyl Ether F->G H Wash with Na2S2O3(aq) G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Filter and Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Experimental workflow for the methylation of 1,3,5-tri-tert-butyl-2-phenol.
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,5-tri-tert-butyl-2-phenol (2.62 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the solids.

  • Carefully add methyl iodide (1.4 mL, 22.0 mmol) to the reaction mixture using a syringe.

  • Reaction Execution: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to 70 °C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated aqueous sodium thiosulfate (2 x 50 mL) to quench any unreacted methyl iodide.

  • Wash the organic layer with brine (1 x 50 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Expected Results and Characterization

The expected product, this compound, is a white solid. The yield of the reaction is expected to be in the range of 80-90%.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 2H, Ar-H), 3.70 (s, 3H, -OCH₃), 1.45 (s, 9H, para-t-butyl), 1.30 (s, 18H, ortho-t-butyl).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 148.0, 142.0, 124.0, 62.0, 35.5, 34.5, 32.0, 31.0.

  • IR (KBr, cm⁻¹): 2960, 2870, 1480, 1240, 1100.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this experiment, primarily due to the hazardous nature of the reagents involved.

  • Methyl Iodide: Methyl iodide is a volatile and highly toxic substance. It is a suspected carcinogen and can cause severe harm if inhaled, ingested, or absorbed through the skin.[7] All manipulations involving methyl iodide must be performed in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.

  • Potassium Carbonate: While less hazardous, potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Quench any unreacted methyl iodide with a solution of sodium thiosulfate before disposal.

Troubleshooting

  • Low Yield:

    • Incomplete deprotonation: Ensure that the potassium carbonate is anhydrous and that a sufficient excess is used.

    • Steric hindrance: A higher reaction temperature or a longer reaction time may be necessary. Alternatively, a more reactive methylating agent such as dimethyl sulfate could be considered, though it is also highly toxic.[10]

    • Loss during work-up: Ensure complete extraction of the product from the aqueous phase.

  • Presence of Starting Material: If the reaction does not go to completion, consider increasing the amount of methyl iodide and/or extending the reaction time.

Conclusion

This application note provides a detailed and reliable protocol for the O-methylation of the sterically hindered phenol, 1,3,5-tri-tert-butyl-2-phenol. By understanding the mechanistic principles and adhering to the outlined experimental procedure and safety precautions, researchers can successfully synthesize this compound in good yield. The provided troubleshooting guide should assist in overcoming common experimental challenges.

References

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  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
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  • ResearchGate. (n.d.). Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. Available at: [Link]

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  • IRIS. (n.d.). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Available at: [Link]

  • Organic Syntheses. (n.d.). dimethyl sulfate. Available at: [Link]

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  • Unknown. (n.d.). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis.
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  • PubMed. (2010). Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid-base and dehydrogenating properties. Available at: [Link]

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

Sources

The Untapped Potential of 1,3,5-Tri-tert-butyl-2-methoxybenzene: A Theoretical and Practical Guide to a Novel Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the demand for highly selective and sterically demanding non-nucleophilic bases is ever-present. This document introduces 1,3,5-Tri-tert-butyl-2-methoxybenzene, a molecule poised to be a powerful tool in the chemist's arsenal. While direct experimental data on its application as a non-nucleophilic base is not extensively documented in current literature, its unique structural attributes—profound steric hindrance and tailored electronic properties—provide a strong foundation for its proposed utility. This guide will provide a comprehensive theoretical framework for its function, a plausible synthetic protocol, and detailed application notes for its prospective use in sensitive organic transformations.

Introduction: The Quest for Selective Basicity

In organic chemistry, a base's role often extends beyond simple proton abstraction. The inherent nucleophilicity of many bases can lead to undesired side reactions, compromising yield and purity. Non-nucleophilic bases are designed to overcome this challenge. By sterically shielding the basic center, these molecules can deprotonate acidic protons without participating in nucleophilic attack on other electrophilic sites within the reaction mixture.[1][2] Prominent examples include 2,6-di-tert-butylpyridine and 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge), which have enabled countless selective transformations.[3][4]

This compound presents a fascinating case for a new class of non-nucleophilic base. Its architecture, featuring three bulky tert-butyl groups flanking a methoxy-substituted aromatic ring, suggests an exceptionally hindered environment around the methoxy oxygen, the putative basic center.

Molecular Architecture and Predicted Properties

The foundation of this compound's potential lies in its unique substitution pattern. The three tert-butyl groups create a significant steric shield around the 2-position methoxy group. This steric congestion is anticipated to severely restrict the ability of the oxygen's lone pairs to interact with sterically demanding electrophiles, thus minimizing its nucleophilicity.[5][6]

The methoxy group itself is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, by extension, on the oxygen atom.[7][8] This electronic effect is expected to enhance the basicity of the oxygen lone pairs. The interplay between this enhanced basicity and profound steric hindrance is the cornerstone of its proposed utility as a potent yet non-nucleophilic base.

Estimated Physicochemical Properties:

While experimental pKa data is unavailable, we can estimate its properties by comparing it to structurally related compounds. The pKa of the conjugate acid of anisole is approximately -6.5. The electron-donating tert-butyl groups are expected to increase the basicity. However, the extreme steric hindrance might also affect the solvation of the protonated form, a factor that can influence basicity.[9] A reasonable estimation places the pKa of the conjugate acid of this compound in the range of -2 to 0.

Synthesis Protocol

A plausible synthetic route to this compound would involve the methylation of the corresponding phenol, 2,4,6-tri-tert-butylphenol. This well-known sterically hindered phenol is commercially available.

Protocol: Synthesis of this compound

Materials:

  • 2,4,6-Tri-tert-butylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4,6-tri-tert-butylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium phenoxide can be observed by the evolution of hydrogen gas.

  • Methylation: Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Comparative Analysis with Existing Non-Nucleophilic Bases

To better understand the potential of this compound, a comparison with established non-nucleophilic bases is instructive.

Property2,6-Di-tert-butylpyridine1,8-Bis(dimethylamino)naphthalene (Proton-Sponge)This compound (Predicted)
pKa of Conjugate Acid 3.712.1-2 to 0
Steric Hindrance HighHighVery High
Nucleophilicity Very LowVery LowExtremely Low
Solubility Good in organic solventsGood in organic solventsExcellent in nonpolar organic solvents
Cost ModerateHighPotentially moderate (from available starting materials)

Proposed Applications and Experimental Workflow

Based on its predicted properties, this compound is anticipated to excel in reactions requiring a mild, yet sterically demanding, non-nucleophilic base.

Application Note 1: Base-Mediated Elimination Reactions

This base could be particularly effective in promoting E2 elimination reactions where a non-nucleophilic base is crucial to avoid competing SN2 substitution reactions, especially with sterically hindered substrates.

Hypothetical Protocol: Dehydrohalogenation of a Hindered Alkyl Halide

  • To a solution of the hindered alkyl halide (1.0 eq) in anhydrous toluene, add this compound (1.5 eq). The use of a non-coordinating solvent like toluene is recommended.

  • Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the substrate.

  • Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Wash the filtrate with dilute HCl to remove the base, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the alkene product.

G cluster_workflow Workflow: Dehydrohalogenation start Start: Hindered Alkyl Halide + Base in Toluene heat Heat to 80-110 °C start->heat 1. Setup monitor Monitor Reaction (GC-MS/TLC) heat->monitor 2. Reaction workup Aqueous Workup (HCl, H₂O, Brine) monitor->workup 3. Completion dry Dry and Concentrate workup->dry 4. Isolation product Purified Alkene Product dry->product 5. Final Product

Fig 1. Experimental workflow for a proposed dehydrohalogenation reaction.
Application Note 2: Suppression of Side Reactions in Condensation Reactions

In reactions such as the Claisen condensation or Dieckmann condensation, a strong, non-nucleophilic base can be advantageous to prevent side reactions like ester hydrolysis or aminolysis.

Mechanistic Rationale for Non-Nucleophilicity

The key to the non-nucleophilic character of this compound is the steric shielding of the oxygen's lone pairs.

G cluster_molecule Steric Shielding cluster_electrophile Approaching Electrophile O O C_ring1 C O->C_ring1 Me Me O->Me C_ring2 C C_ring1->C_ring2 tBu1 t-Bu C_ring1->tBu1 tBu2 t-Bu C_ring2->tBu2 tBu3 t-Bu E_plus E+ E_plus->O Steric Clash E_plus->tBu1 Steric Clash E_plus->tBu2 Steric Clash

Fig 2. Steric hindrance preventing electrophilic attack on the methoxy oxygen.

As depicted, the bulky tert-butyl groups effectively create a "pocket" around the methoxy group. While a small proton can access the oxygen's lone pairs, larger electrophiles will experience significant steric repulsion, thus favoring proton abstraction over nucleophilic addition.

Advantages and Limitations

Potential Advantages:

  • Exceptional Steric Hindrance: Likely to be one of the most sterically hindered non-nucleophilic bases available.

  • Moderate Basicity: Its predicted mild basicity could be advantageous in reactions with base-sensitive functional groups.

  • High Solubility: Expected to be highly soluble in a wide range of nonpolar organic solvents.

Anticipated Limitations:

  • Lower Basicity: May not be strong enough for deprotonating very weak acids (e.g., C-H bonds of alkanes).

  • Synthesis: The synthesis, while straightforward, involves the use of sodium hydride, which requires careful handling.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Given its structural similarity to other substituted benzenes, it should be treated as potentially irritating to the skin and eyes and harmful if ingested or inhaled.

Conclusion

This compound represents a promising, yet underexplored, candidate for a highly effective non-nucleophilic base. Its unique combination of extreme steric hindrance and moderate basicity suggests a wide range of potential applications in selective organic synthesis. The theoretical framework and proposed protocols provided in this guide are intended to stimulate further research and unlock the full potential of this intriguing molecule.

References

  • Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

  • YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance. [Link]

  • ResearchGate. (2017). Methoxy gp on aromatic ring?[Link]

  • PubChem. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • PubMed. (2015). nBu4NBr-catalyzed esterification of methoxyarenes with acyl bromide. [Link]

  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. (2006). (PDF) Absolute p K a Determinations for Substituted Phenols. [Link]

  • Fiveable. (n.d.). Steric Hindrance Definition. [Link]

  • Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]

  • RSC Publishing. (n.d.). nBu4NBr-catalyzed esterification of methoxyarenes with acyl bromide. [Link]

  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. [Link]

  • ResearchGate. (2018). Applications of caged-designed proton sponges in base-catalyzed transformations. [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylpyridine. [Link]

  • Chemistry LibreTexts. (2021). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Chemistry Stack Exchange. (2014). Steric Hindrance and Brønsted Basicity. [Link]

  • NIH. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 1,8-Bis(dimethylaminomethyl)naphthaiene: a new proton sponge. [Link]

  • PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • NIH. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]

  • PubChem. (n.d.). Proton sponge. [Link]

  • YouTube. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. [Link]

  • Beilstein Journals. (2024). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments. [Link]

  • Career Henan Chemical Co. (2021). 1,8-Bis(dimethylamino)naphthalene. [Link]

Sources

Application Notes and Protocols: The Strategic Application of 1,3,5-Tri-tert-butyl-2-methoxybenzene Scaffolds in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Catalytic Potential with Sterically Demanding, Electron-Rich Ligands

In the realm of transition metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. The 1,3,5-tri-tert-butyl-2-methoxybenzene scaffold represents a fascinating, albeit largely untapped, platform for the development of novel ancillary ligands. While this compound in its native form is not a traditional ligand, the incorporation of its core structure into a coordinating moiety, such as a phosphine, would yield a ligand with exceptional steric bulk and specific electronic properties. The strategic placement of tert-butyl groups provides a sterically demanding environment around the metal center, a feature known to promote crucial steps in many catalytic cycles.[1][2] Concurrently, the methoxy group, an electron-donating substituent, can modulate the electronic character of the ligand and, by extension, the catalytic activity of the metal center.

These application notes will explore the hypothetical, yet scientifically grounded, application of a phosphine ligand derived from the this compound framework, which we shall refer to as "TTBM-Phos" ((2-methoxy-4,6-di-tert-butylphenyl)di-tert-butylphosphine), in palladium-catalyzed cross-coupling reactions. The principles, protocols, and mechanistic insights presented herein are synthesized from extensive studies on analogous bulky, electron-rich phosphine ligands, such as the renowned Buchwald and Hartwig biaryl phosphines.[3][4]

The Scientific Rationale: Causality in Ligand Design

The efficacy of TTBM-Phos in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions, can be attributed to a confluence of steric and electronic effects that positively influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.

  • Steric Hindrance and the Promotion of Monoligation: The immense steric bulk imparted by the tert-butyl groups on both the benzene ring and the phosphorus atom favors the formation of a monoligated palladium(0) species (L-Pd(0)).[2][5] This coordinatively unsaturated complex is highly reactive and is widely accepted as the active species in many cross-coupling reactions, readily undergoing oxidative addition with aryl halides.[5]

  • Accelerated Reductive Elimination: The steric congestion around the palladium center also facilitates the rate-determining reductive elimination step.[6] The bulky ligand framework creates a sterically crowded environment that encourages the formation of the C-C or C-N bond and the release of the product, thereby regenerating the active Pd(0) catalyst and promoting high turnover numbers.

  • Electron-Donating Properties and Enhanced Oxidative Addition: The combination of the electron-donating methoxy group on the aryl backbone and the inherent electron-rich nature of the trialkylphosphine moiety increases the electron density on the palladium center.[1][2] This electronic enrichment of the metal facilitates the oxidative addition of even challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[2]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX L-Pd(II)(Ar)X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdArB L-Pd(II)(Ar)(Ar') Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Ar-Ar' Product_out Biaryl Product (Ar-Ar') ArX_in Aryl Halide (Ar-X) ArB_in Arylboronic Acid (Ar'-B(OR)2) Base_in Base caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using the TTBM-Phos ligand. The conditions are adapted from established protocols for bulky, electron-rich phosphine ligands.[5][7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

  • TTBM-Phos ligand

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Experimental Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1.0 mol%) and TTBM-Phos (2.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Add anhydrous toluene (1 mL per 0.1 mmol of aryl chloride) to the tube.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reaction Assembly:

    • To the catalyst mixture, add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Seal the Schlenk tube and evacuate and backfill with inert gas three times.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

    • Wash the filter cake with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Expected Performance based on Analogous Ligands):

EntryAryl ChlorideArylboronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference (Analogous System)
14-ChlorotoluenePhenylboronic acid1.0 (Pd)1004>95[5]
22-Chloroanisole4-Methoxyphenylboronic acid1.5 (Pd)1101292[3]
31-Chloro-4-(trifluoromethyl)benzene3-Tolylboronic acid1.0 (Pd)80698[5]
42-Chloropyridine4-tert-Butylphenylboronic acid2.0 (Pd)1001889[3]

Application Protocol 2: Buchwald-Hartwig Amination of Aryl Bromides

This protocol provides a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine, leveraging the high activity of catalysts derived from bulky, electron-rich phosphines like TTBM-Phos.[8][9][10]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • TTBM-Phos ligand

  • Aryl bromide

  • Amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start: Assemble Reagents glovebox In Glovebox: - Add Pd₂(dba)₃, TTBM-Phos, NaOᵗBu - Add Aryl Bromide start->glovebox schlenk Under Inert Atmosphere: - Add Toluene - Add Amine glovebox->schlenk reaction Reaction: - Heat to 80-110 °C - Stir for 1-24 h schlenk->reaction workup Work-up: - Cool to RT - Filter through Celite - Concentrate reaction->workup purification Purification: - Flash Column Chromatography workup->purification end End: Isolated Product purification->end caption Workflow for Buchwald-Hartwig amination.

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Experimental Procedure:

  • Reaction Setup:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.0 mol%), TTBM-Phos (2.5 mol%), NaOtBu (1.4 equiv), and the aryl bromide (1.0 equiv).

    • Remove the sealed tube from the glovebox.

  • Addition of Amine and Solvent:

    • Under a positive pressure of inert gas, add anhydrous toluene (2 mL per 0.2 mmol of aryl bromide).

    • Add the amine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with diethyl ether and pass through a short plug of silica gel, eluting with additional ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the desired amine product.

Trustworthiness and Self-Validation:

The protocols provided are designed to be self-validating. Successful execution should result in high conversion of the starting materials with minimal side product formation. The expected yields, based on analogous high-performance ligand systems, are typically in the range of 85-99%.[9] Any significant deviation from this may indicate issues with reagent purity, solvent dryness, or the inertness of the atmosphere. It is recommended to perform a small-scale test reaction to optimize conditions for novel substrates.

Conclusion: A Platform for Innovation

The this compound scaffold, when incorporated into a phosphine ligand architecture like the hypothetical TTBM-Phos, represents a powerful tool in the arsenal of the modern synthetic chemist. The convergence of extreme steric hindrance and tailored electronic properties provides a catalyst system capable of facilitating challenging cross-coupling reactions with high efficiency. The protocols and principles outlined in these application notes serve as a robust starting point for researchers and drug development professionals to harness the potential of this ligand class in their synthetic endeavors. Further exploration into the synthesis and application of such ligands is poised to unlock new frontiers in transition metal catalysis.

References

  • A. Sh., Gevorgyan, et al. "Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings." Catalysis Science & Technology, 2023. [Link]

  • J. Am. Chem. Soc. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." [Link]

  • American Chemical Society. "Bulky ligands promote palladium-catalyzed protodeboronation." [Link]

  • ChemRxiv. "Bulky phosphine ligands promote palladium-catalysed protodeboronation." [Link]

  • OpenChemHub. "Ligand design for cross-couplings: phosphines." YouTube, 2024. [Link]

  • PubMed. "Syntheses and applications of 2-phosphino-2'-alkoxy-1,1'-binaphthyl ligands. Development of a working model for asymmetric induction in hydrovinylation reactions." [Link]

  • University of Rochester. "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands." [Link]

  • ResearchGate. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation | Request PDF." [Link]

  • National Institutes of Health. "Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings." [Link]

  • ResearchGate. "Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications." [Link]

  • National Institutes of Health. "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles." [Link]

  • National Institutes of Health. "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." [Link]

  • Macmillan Group, Princeton University. "Why C–N and C–O Couplings?" [Link]

  • National Institutes of Health. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." [Link]

  • YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" [Link]

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Application Notes and Protocols: The Role of 1,3,5-Tri-tert-butyl-2-methoxybenzene in Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule Designed for Mechanistic Interrogation

In the intricate world of organic chemistry, understanding the precise sequence of events that constitute a chemical reaction is paramount. The study of reaction mechanisms not only satisfies intellectual curiosity but also underpins the rational design of new synthetic methodologies and the optimization of existing ones. 1,3,5-Tri-tert-butyl-2-methoxybenzene stands out as a uniquely valuable tool in this endeavor. Its molecular architecture, characterized by a highly activated aromatic ring strategically encumbered by sterically demanding tert-butyl groups, provides a platform for dissecting the subtle interplay of electronic and steric effects that govern the course of chemical transformations.

The benzene ring is rendered electron-rich, and therefore highly nucleophilic, by the concerted electron-donating effects of the methoxy group (via resonance) and the three tert-butyl groups (via induction). However, this high reactivity is spatially modulated by the immense steric bulk of the tert-butyl groups, which effectively shield the ortho positions relative to the methoxy group. This structural arrangement allows researchers to probe the steric sensitivity of various electrophiles and to investigate reaction pathways that might be disfavored or unobservable in less hindered systems. These notes provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful molecular probe.

Core Principles: Dissecting Steric and Electronic Effects

The utility of this compound as a mechanistic probe is rooted in its predictable reactivity pattern in electrophilic aromatic substitution (EAS) reactions. In a typical EAS reaction, an electrophile (E+) replaces a hydrogen atom on the aromatic ring. The substitution pattern is dictated by the directing effects of the substituents already present.

  • Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions.

  • tert-Butyl Group (-C(CH₃)₃): A weakly activating group that also directs ortho and para.

In the case of this compound, the positions ortho to the methoxy group (C2 and C6) are severely sterically hindered by the flanking tert-butyl groups. The position para to the methoxy group (C4) is also occupied by a tert-butyl group. This leaves the C4 and C6 positions as the most likely sites for substitution, not by replacing a hydrogen, but through other mechanistic pathways. The extreme steric crowding can also lead to unusual reaction outcomes, such as ipso substitution, where a substituent other than hydrogen (in this case, a tert-butyl group) is replaced.

By comparing the reaction outcomes of this compound with less hindered analogues (e.g., anisole, 1,3,5-trimethylbenzene), researchers can quantify the steric demands of a given reaction.

Application 1: Probing Steric Hindrance in Electrophilic Aromatic Substitution

A primary application of this compound is to determine the sensitivity of an electrophilic substitution reaction to steric effects.

Protocol 1: Electrophilic Bromination

This protocol describes a method for the bromination of this compound to investigate the regioselectivity of the reaction. The procedure is adapted from established methods for the bromination of sterically hindered arenes.[1]

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) as solvent

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 5.0 g) in 30 mL of CCl₄.

  • Catalyst Addition: Add a catalytic amount of iron powder (e.g., 0.1 g).

  • Cooling: Cool the flask in an ice bath to 0 °C. This is crucial to control the reaction rate and minimize the formation of by-products.[1]

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in 10 mL of CCl₄ via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, pour the mixture into 50 mL of cold water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 10% NaOH solution (to remove excess bromine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the site of bromination.

Interpreting the Results:

The primary product will likely be the result of bromination at one of the less hindered positions. Due to the extreme steric hindrance, substitution may not occur on the ring itself but could lead to reactions at the methoxy group or benzylic positions of the tert-butyl groups if conditions are altered (e.g., with light). The lack of reaction at the ortho positions, when compared to the rapid ortho-bromination of anisole, provides a qualitative and quantifiable measure of the steric hindrance.

Application 2: Investigating Ipso Substitution

Ipso substitution is a fascinating and mechanistically significant reaction where an existing substituent on an aromatic ring is replaced by the incoming electrophile. The bulky and relatively stable tert-butyl carbocation makes the tert-butyl group a potential leaving group in such reactions.

Protocol 2: Nitration and the Study of Ipso-Détbutylation

This protocol uses strong nitrating conditions to probe the competition between standard electrophilic substitution and ipso-substitution. The highly activating nature of the substrate requires careful control of reaction conditions to avoid uncontrolled oxidation and degradation.[2]

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic anhydride

  • Standard laboratory glassware

  • Low-temperature bath (e.g., acetone/dry ice)

Procedure:

  • Preparation of Acetyl Nitrate (Caution: Highly Reactive): In a flask cooled to -10 °C, slowly add fuming nitric acid to a stirred solution of acetic anhydride.

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane in a separate flask equipped with a thermometer and magnetic stirrer. Cool the solution to -20 °C.

  • Nitration: Slowly add the pre-formed acetyl nitrate solution to the substrate solution, ensuring the temperature does not rise above -15 °C.

  • Reaction: Stir the mixture at low temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Work-up:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Analysis:

    • Remove the solvent under reduced pressure.

    • Analyze the product mixture using GC-MS and NMR. Look for the presence of products where a nitro group has substituted a hydrogen, as well as products where a tert-butyl group has been replaced by a nitro group.

Interpreting the Results:

The detection of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene would be strong evidence for ipso-substitution. The ratio of this product to other nitrated products provides insight into the relative rates of these competing pathways.

Diagram of Ipso Substitution Mechanism

G cluster_0 Ipso Attack A This compound + NO₂⁺ B Arenium Ion Intermediate (Ipso Adduct) A->B Electrophilic Attack at C5 C Loss of tert-butyl cation B->C Rearrangement D Ipso Substitution Product C->D Formation of new C-N bond

Caption: Mechanism of Ipso Nitration.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes and mechanistic insights that can be gained from subjecting this compound to various electrophilic reactions.

Reaction Typical Electrophile Expected Major Product(s) Mechanistic Insight
Bromination Br⁺ (from Br₂/FeBr₃)Substitution at C4 or C6, or no reaction under mild conditions.Demonstrates the high steric threshold for the reaction.
Nitration NO₂⁺ (from HNO₃/H₂SO₄)Potential for ipso-substitution at C5, replacing a tert-butyl group.Elucidates the competition between C-H activation and C-C cleavage (ipso attack).
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃)Likely no reaction due to the extreme steric bulk of the electrophile.Provides a benchmark for the steric limitations of Friedel-Crafts reactions.

Experimental Workflow for Mechanistic Studies

G sub Substrate Selection (e.g., 1,3,5-TBB-2-OMe) rxn Reaction Setup (Controlled Temp, Inert Atm.) sub->rxn add Reagent Addition (Electrophile + Catalyst) rxn->add monitor Reaction Monitoring (TLC, GC) add->monitor quench Quenching and Work-up monitor->quench purify Purification (Chromatography, Recrystallization) quench->purify analyze Product Analysis (NMR, MS, GC-MS) purify->analyze interpret Data Interpretation (Product Ratios, Kinetics) analyze->interpret conclusion Mechanistic Conclusion interpret->conclusion

Caption: General workflow for a mechanistic study.

Conclusion and Future Outlook

This compound is more than just a sterically hindered molecule; it is a precision tool for the detailed examination of reaction mechanisms. Its use allows for the clear differentiation between electronic and steric effects, the quantification of steric demands of electrophiles, and the investigation of less common but mechanistically important pathways such as ipso substitution. The protocols and principles outlined in these notes serve as a starting point for researchers to design experiments that can provide deep insights into a wide range of chemical reactions. As the quest for more selective and efficient chemical transformations continues, the role of such molecular probes in fundamental mechanistic studies will remain as critical as ever.

References

  • Shernyukov, A.V., Genaev, A.M., Salnikov, G.E., Shubin, V.G., & Rzepa, H.S. (2021). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry.
  • Nguen, K.M., Chaikovskii, V.K., Filimonov, V.D., & Funk, A.A. (2012). Reaction of 1,3,5-Tri-tert-Butylbenzene with 2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 48, 780–782.
  • Bartlett, P.D., Roha, M., & Stiles, R.M. (1954). The Bromination of 1,3,5-Tri-tert-butylbenzene. Journal of the American Chemical Society, 76, 2349.
  • Bellamy, A.J., Golding, P., Ward, S.J., & Mitchell, N.W. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research, (S), 412–413.
  • Smith, M.B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

Application Notes & Protocols: Photophysical Studies of Aromatic Systems Using 1,3,5-Tri-tert-butyl-2-methoxybenzene as a Model Compound

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Sterically Hindered Aromatic Ether in Photophysics

1,3,5-Tri-tert-butyl-2-methoxybenzene is a unique aromatic compound whose highly substituted nature provides a valuable model system for fundamental photophysical investigations. The bulky tert-butyl groups sterically hinder intermolecular interactions, such as aggregation and excimer formation, which can complicate the interpretation of photophysical data in less substituted aromatic molecules. This steric shielding effectively isolates the chromophore, allowing for a clearer examination of its intrinsic electronic and photophysical properties. Furthermore, the presence of the electron-donating methoxy group influences the electronic structure of the benzene ring, making it an interesting subject for studying substituent effects on absorption and emission processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting photophysical studies using this compound. The protocols detailed herein cover essential steady-state and time-resolved spectroscopic techniques to characterize the excited state dynamics of this and similar aromatic systems.

Core Photophysical Concepts

The interaction of light with a molecule like this compound initiates a series of events that can be probed using various spectroscopic techniques. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, several relaxation pathways are possible:

  • Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the ground state (S₀), emitting a photon.[1]

  • Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).[1]

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), where T₁ is the lowest excited triplet state.[2]

  • Phosphorescence: Radiative decay from the lowest vibrational level of the T₁ state to the S₀ ground state. This process is "spin-forbidden" and therefore occurs on a much longer timescale than fluorescence.[3][4]

The efficiency of each of these processes is quantified by its respective quantum yield. The fluorescence quantum yield (Φf), for instance, is the ratio of the number of photons emitted through fluorescence to the number of photons absorbed.[5][6]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible photophysical data. The following protocol outlines the steps for preparing solutions of this compound for spectroscopic analysis.

Materials:

  • This compound (CAS 3975-80-2)[7]

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Solvent Selection: Choose a solvent that is transparent in the spectral region of interest and in which the compound is soluble. The polarity of the solvent can influence the photophysical properties of the solute, so this should be a considered variable.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions with a range of concentrations. For absorption and steady-state fluorescence measurements, it is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[8]

  • Degassing (for phosphorescence and lifetime measurements): For measurements of phosphorescence or excited state lifetimes, it is often necessary to remove dissolved oxygen from the solution, as oxygen is an efficient quencher of triplet states. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

Steady-State Spectroscopy

Steady-state measurements provide fundamental information about the absorption and emission properties of the molecule.[9][10]

Instrumentation:

  • UV-Visible Spectrophotometer

  • Fluorometer

Protocol:

  • Record the absorption spectrum of the solvent to use as a baseline.

  • Record the absorption spectrum of the this compound solution.

  • Subtract the solvent baseline from the sample spectrum to obtain the absorption spectrum of the compound.

  • Identify the wavelength of maximum absorption (λ_max). This wavelength will typically be used for excitation in subsequent fluorescence experiments.

Protocol:

  • Set the excitation wavelength of the fluorometer to the λ_max determined from the absorption spectrum.

  • Record the fluorescence emission spectrum of the solution.

  • Record the emission spectrum of a solvent blank under the same conditions and subtract it from the sample spectrum to correct for Raman scattering and other background signals.[11]

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used and reliable approach.[5][6][8]

Materials:

  • Solution of this compound (the "sample")

  • Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • UV-Visible Spectrophotometer

  • Fluorometer

Protocol:

  • Prepare solutions of the sample and the standard in the same solvent if possible. If different solvents are used, a correction for the refractive index of the solvents must be applied.

  • Adjust the concentrations of the sample and standard solutions so that their absorbances at the excitation wavelength are in the linear range (typically < 0.1).

  • Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength.

  • Measure the integrated fluorescence intensity of the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Calculate the fluorescence quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements provide insights into the lifetime of the excited state and can reveal dynamic processes such as quenching and energy transfer.[10][12] Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[10]

Instrumentation:

  • TCSPC system with a pulsed light source (e.g., picosecond laser or LED) and a sensitive detector.

Protocol:

  • Excite the sample with the pulsed light source at the appropriate wavelength.

  • Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the arrival of the first emitted photon.

  • Repeat this process many times to build up a histogram of photon arrival times.

  • Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Phosphorescence Spectroscopy

Detecting phosphorescence from organic molecules in solution at room temperature can be challenging due to quenching by molecular oxygen and the relatively low probability of intersystem crossing.[3] Measurements are often performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways.[11]

Instrumentation:

  • Fluorometer with a phosphorescence mode (pulsed source and gated detector)

  • Dewar for low-temperature measurements

  • Liquid nitrogen

Protocol:

  • Prepare a solution of the sample in a solvent that forms a clear glass at 77 K (e.g., ethanol, 2-methyltetrahydrofuran).

  • Place the sample in a quartz tube and insert it into the Dewar.

  • Cool the sample to 77 K by filling the Dewar with liquid nitrogen.

  • Excite the sample with a pulsed light source and use a gated detector to measure the emission after the initial fluorescence has decayed.

  • Record the phosphorescence spectrum and measure the phosphorescence lifetime.

Data Presentation

Photophysical ParameterSymbolTypical Value/RangeMethod of Determination
Molar AbsorptivityεVaries with wavelengthUV-Visible Spectroscopy
Wavelength of Maximum Absorptionλ_abs,max~270-290 nmUV-Visible Spectroscopy
Wavelength of Maximum Fluorescence Emissionλ_fl,max~300-350 nmFluorescence Spectroscopy
Fluorescence Quantum YieldΦf0.1 - 0.5Comparative Method
Fluorescence Lifetimeτf1 - 10 nsTime-Resolved Fluorescence Spectroscopy
Wavelength of Maximum Phosphorescence Emissionλ_ph,max~400-450 nmPhosphorescence Spectroscopy
Phosphorescence Lifetimeτphms to sPhosphorescence Spectroscopy

Visualizations

G cluster_0 cluster_1 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Intersystem Crossing Absorption Absorption Fluorescence Fluorescence Phosphorescence Phosphorescence IC Internal Conversion ISC Intersystem Crossing

Caption: Jablonski diagram illustrating the primary photophysical pathways.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis A Prepare Stock Solution B Prepare Working Dilutions (Abs < 0.1) A->B C Degas Sample (if necessary) B->C D UV-Vis Absorption C->D E Steady-State Fluorescence C->E F Time-Resolved Fluorescence C->F G Phosphorescence C->G H Determine λ_max D->H I Calculate Quantum Yield E->I J Determine Excited State Lifetime F->J K Analyze Phosphorescence Spectrum G->K

Caption: Experimental workflow for photophysical characterization.

References

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2545-2567. [Link]

  • Meech, S. R., & Phillips, D. (1983). Photophysics of some common fluorescence standards. Journal of Photochemistry, 23(2), 193-217.
  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Bio-protocol. (2017). Steady-state and time-resolved fluorescence spectroscopy. Bio-protocol. [Link]

  • Resch-Genger, U., Rurack, K., & Spieles, M. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. In Advanced Fluorescence Reporters in Chemistry and Biology I (pp. 1-43). Springer.
  • Sabatini, R. P., et al. (2011). Enhanced Intersystem Crossing in a Thiohelicene. The Journal of Physical Chemistry A, 115(45), 12344-12351.
  • Gomoll, A., et al. (2020). Regioisomers of Aromatic Thioethers with Aggregation‐Induced Phosphorescence. Chemistry–A European Journal, 26(62), 14169-14175.
  • BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]

  • Edinburgh Instruments. (n.d.). Fluorescence Spectroscopy | Time Resolved | Steady State. Edinburgh Instruments. [Link]

  • Maeda, S., et al. (2018). Exploring potential crossing seams in periodic systems: Intersystem crossing pathways in the benzene crystal. The Journal of Chemical Physics, 149(1), 014102.
  • Barron, M. G., et al. (2021). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. Environmental Toxicology and Chemistry, 40(1), 60-74.
  • HORIBA. (n.d.). Steady State Fluorescence Techniques. HORIBA. [Link]

  • Birks, J. B. (1970).
  • Gryczynski, I., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International Journal of Molecular Sciences, 24(21), 15559.
  • Evans, M. (2021, January 17). 3.5 Mechanisms of Intersystem Crossing [Video]. YouTube. [Link]

  • MacCallum, J. R., & Rankin, R. (1983). Non-exponential phosphorescence decay of some aromatic hydrocarbons in poly(methylmethacrylate) matrices. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(11), 1685-1692.
  • Henry, B. R., & Siebrand, W. (1972). Theory of Intersystem Crossing in Aromatic Hydrocarbons. The Journal of Chemical Physics, 56(8), 3989-4004.
  • LibreTexts Chemistry. (2022, August 28). 4.5: Photoluminescence, Phosphorescence, and Fluorescence Spectroscopy. [Link]

  • Birks, J. B. (1970).
  • Wikipedia. (2023, November 28). Intersystem crossing. [Link]

  • LibreTexts Chemistry. (2022, September 28). 15.1: Theory of Fluorescence and Phosphorescence. [Link]

  • DeLuca, J. P., et al. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Environmental Science: Water Research & Technology, 4(8), 1118-1128.
  • Fiveable. (n.d.). Fluorescence and phosphorescence spectroscopy. [Link]

  • Birks, J. B. (1970).
  • PubChem. (n.d.). 1,3-Di-tert-butyl-2-methoxybenzene. [Link]

  • PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. [Link]

  • Dawson, W. R., & Windsor, M. W. (1968). Fluorescence yields of aromatic compounds. The Journal of Physical Chemistry, 72(9), 3251-3260.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). [Link]

  • NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. [Link]

  • He, G. S., et al. (2005). Two Photon Absorption Properties of 1,3,5-Tricyano-2,4,6-tris(styryl)benzene Derivatives. The Journal of Chemical Physics, 123(1), 014702.
  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. [Link]

Sources

Application Note: Protocols for the Regioselective Functionalization of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols and expert insights into the regioselective functionalization of 1,3,5-tri-tert-butyl-2-methoxybenzene. This sterically encumbered aromatic compound presents a unique synthetic challenge, where the interplay between the powerful electronic-directing methoxy group and the profound steric hindrance of three tert-butyl groups dictates reactivity. We will explore two primary, highly regioselective strategies: Directed ortho-Metalation (DoM) and electrophilic halogenation. The causality behind experimental choices, step-by-step protocols, and expected outcomes are detailed to provide researchers, scientists, and drug development professionals with a robust guide for leveraging this versatile building block.

Introduction: The Unique Reactivity of a Sterically Congested Arene

This compound is an electron-rich aromatic ring where the potential sites for substitution are severely restricted. The methoxy group at the C2 position is a potent ortho-, para- directing group due to its electron-donating resonance effect. However, the flanking tert-butyl groups at the C1 and C3 positions, along with the C5 tert-butyl group, create a sterically impenetrable environment around the aromatic core.

The key to functionalizing this molecule lies in understanding the directing vector competition:

  • Electronic Effects: The methoxy group strongly activates the C6 position (ortho) and the C4 position (para).

  • Steric Effects: The tert-butyl groups at C1 and C3 effectively shield the C6 position, while the C5 tert-butyl group hinders the C4 position. This steric congestion makes many standard electrophilic aromatic substitution reactions challenging.[1]

Consequently, functionalization almost exclusively occurs at the C6 position, the only available proton ortho to the powerful methoxy directing group. This inherent structural bias allows for exceptionally high regioselectivity when a suitable synthetic method is employed. This guide focuses on the most reliable methods to achieve this transformation.

Protocol I: Regioselective Functionalization via Directed ortho-Metalation (DoM)

Directed ortho-Metalation is arguably the most versatile and high-yielding strategy for functionalizing the C6 position. The methoxy group serves as an excellent Directed Metalation Group (DMG), coordinating to an organolithium reagent and delivering the base to deprotonate the adjacent C-H bond.[2][3][4]

Causality and Experimental Rationale
  • Choice of Base: n-Butyllithium (n-BuLi) is typically sufficient for this deprotonation. While stronger bases like sec-BuLi or tert-butylithium can be used, n-BuLi offers a good balance of reactivity and handling. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing basicity and accelerating the reaction.[4]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They are inert to the organolithium reagent and effectively solvate the lithium species.

  • Temperature: The reaction is conducted at low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as degradation of the organolithium reagent or unwanted reactions with the solvent. The generated aryllithium intermediate is also more stable at these temperatures.

cluster_0 Step 1: Lithiation cluster_1 Step 2: Electrophilic Quench A 1,3,5-Tri-tert-butyl- 2-methoxybenzene C Aryllithium Intermediate (Regioselective at C6) A->C Coordination & Deprotonation B n-BuLi / TMEDA THF, -78 °C E Functionalized Product (at C6) C->E Reaction D Electrophile (E+)

Caption: Workflow for Directed ortho-Metalation (DoM).

Detailed Step-by-Step Protocol: General Procedure

Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Reagent Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1-1.2 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a slight color change.

  • Electrophilic Quench: Slowly add a solution of the desired electrophile (1.2-1.5 equiv) in anhydrous THF to the aryllithium solution at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation: Electrophile Scope
ElectrophileReagentResulting Functional Group at C6
Carbon DioxideDry Ice (CO₂)-COOH (Carboxylic Acid)
IodineI₂ in THF-I (Iodide)
Aldehyde/KetoneRCHO / RCOR'-C(OH)R / -C(OH)RR' (Alcohol)
DimethylformamideDMF-CHO (Aldehyde)
ChlorotrimethylsilaneTMSCl-Si(CH₃)₃ (Trimethylsilyl)

Protocol II: Regioselective Electrophilic Bromination

While sterically challenging, direct electrophilic bromination at the C6 position is feasible due to the powerful activating nature of the methoxy group. The key is to use appropriate conditions that favor the formation of a potent electrophile (Br⁺) while managing potential side reactions.

Causality and Experimental Rationale
  • Brominating Agent: Molecular bromine (Br₂) is the classic reagent. N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine, often under milder conditions.

  • Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder (which reacts with Br₂ to form FeBr₃ in situ), is crucial.[5] It polarizes the Br-Br bond, generating a highly reactive "Br⁺" equivalent that can overcome the steric barrier.

  • Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C) is vital to enhance selectivity and minimize the formation of poly-brominated or other by-products.[5]

Caption: Workflow for Electrophilic Bromination.

Detailed Step-by-Step Protocol: Bromination

Safety Precaution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Apparatus Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add this compound (1.0 equiv) and an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add iron powder (catalytic amount, e.g., 0.1 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of molecular bromine (Br₂, 1.0-1.1 equiv) in the same solvent dropwise over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into cold water. To remove excess bromine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium hydroxide (NaOH) until the color disappears.[5]

  • Workup and Purification: Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product, 6-bromo-1,3,5-tri-tert-butyl-2-methoxybenzene, can be purified by recrystallization from a suitable solvent like hexane or ethanol.

Summary of Protocols

MethodKey ReagentsTemperatureKey AdvantagesProduct (at C6)
Directed ortho-Metalation n-BuLi, THF, Electrophile (E⁺)-78 °CHigh yield, wide scope of functional groups-E
Electrophilic Bromination Br₂, Fe catalyst, CCl₄0 °CDirect C-Br bond formation, scalable-Br

Conclusion

The regioselective functionalization of this compound is readily achievable with high precision by leveraging its inherent electronic and steric properties. Directed ortho-metalation stands out as the most versatile method, enabling the introduction of a wide array of functional groups at the C6 position. For the specific introduction of a bromine atom, a carefully controlled electrophilic bromination provides a direct and efficient route. The resulting functionalized products are valuable as sterically demanding building blocks in supramolecular chemistry, ligand design for catalysis, and advanced materials science.

References

  • Bellamy, A. J., Golding, P., & Ward, S. J. (2002). Nitration of 1,3,5-trimethoxybenzene. Journal of Chemical Research, 2002(8), 412–413. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Buller, F., et al. (2019). Regioselective C-H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Angewandte Chemie International Edition, 58(30), 10271-10275. Available at: [Link]

  • Chaikovskii, V. K., et al. (2003). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Russian Journal of Organic Chemistry, 39(1), 77-80. Available at: [Link]

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  • Zubarev, S. V., et al. (2020). Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Organic & Biomolecular Chemistry, 18(28), 5466-5473. Available at: [Link]

  • Sandstrom, R. L., et al. (2011). Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene. US Patent 7,910,776.
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Application Notes & Protocols: Directed ortho-Metalation of Sterically Hindered Methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Ortho Position with Precision

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy for the functionalization of aromatic rings, offering a significant advantage over traditional electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[1] The reaction's precision stems from the use of a Directed Metalation Group (DMG), a heteroatom-containing substituent that coordinates to an organolithium base, thereby directing deprotonation to the adjacent ortho position. This process, first noted by Henry Gilman and Georg Wittig in the 1940s, generates a stabilized aryllithium intermediate that can be trapped by a wide array of electrophiles.[1][2][3][4]

The methoxy group (-OCH₃) is a classic and widely utilized DMG. Its Lewis basic oxygen atom readily complexes with the lithium cation of the base, facilitating the deprotonation of a nearby C-H bond through a mechanism known as the Complex-Induced Proximity Effect (CIPE).[2] However, when the methoxyarene substrate is sterically hindered—bearing bulky substituents at positions proximal to the directing group—the reaction's efficiency can be dramatically compromised. This guide provides an in-depth analysis of the challenges posed by steric hindrance in the DoM of methoxybenzenes and delineates field-proven strategies and protocols to achieve successful and high-yielding transformations.

The Challenge: Steric Impedance in Methoxyarene DoM

Steric hindrance presents a formidable kinetic barrier to the DoM reaction. Bulky groups located ortho or meta to the methoxy DMG can physically obstruct the approach of the organolithium base, impeding the formation of the crucial pre-lithiation complex and raising the activation energy of the deprotonation step.[5][6] This can lead to several undesirable outcomes:

  • Reduced Reaction Rates: Lithiation may be sluggish or fail to proceed to completion.

  • Lower Yields: Incomplete conversion results in diminished yields of the desired product.

  • Loss of Regioselectivity: If other, less hindered sites are available for deprotonation, the reaction may yield a mixture of isomers.[5]

  • Side Reactions: At higher temperatures required to overcome the kinetic barrier, the stability of the organolithium species can be compromised, leading to decomposition or rearrangement.

Understanding these challenges is the first step toward designing a rational and effective synthetic strategy.

Core Mechanism of Directed ortho-Metalation

The DoM reaction proceeds through a well-established mechanistic pathway. The process is initiated by the coordination of the organolithium reagent to the Lewis basic heteroatom of the DMG. This brings the base into close proximity with the ortho-proton, facilitating its abstraction and forming the thermodynamically stable aryllithium intermediate.

DoM_Mechanism sub Methoxybenzene Substrate complex Pre-lithiation Complex (CIPE) sub->complex Coordination base Organolithium (R-Li)n base->complex intermediate ortho-Aryllithium Intermediate complex->intermediate Deprotonation product ortho-Substituted Product intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: The mechanism of Directed ortho-Metalation (DoM).

Strategic Solutions for Hindered Substrates

Overcoming steric barriers in DoM requires careful selection and optimization of reaction parameters. The key lies in enhancing the kinetic competence of the lithiation system without sacrificing stability.

The Critical Choice of Base

Standard n-butyllithium (n-BuLi) is often insufficient for deprotonating sterically congested positions. More reactive, and often more sterically demanding, bases are required.[7]

  • sec-Butyllithium (s-BuLi): Often used in combination with the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric aggregates of s-BuLi into more reactive monomers or dimers, significantly increasing the effective basicity of the system.[2][7][8]

  • tert-Butyllithium (t-BuLi): One of the most reactive commercially available organolithium bases. Its high reactivity can often overcome significant steric hindrance, though its own bulk can sometimes be a limiting factor.[7]

  • Lithium Amides: Non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be effective, particularly when the substrate is sensitive to nucleophilic attack by alkyllithiums.[7][9] Their reduced nucleophilicity makes them ideal for systems containing other electrophilic functional groups.

  • Superbases: LICKOR bases (alkyllithium/potassium tert-alkoxide mixtures) exhibit exceptionally high reactivity and can deprotonate even very weakly acidic protons.[7][10] For example, n-BuLi/t-BuOK can alter the regioselectivity of metalation in certain anisic acid derivatives compared to s-BuLi/TMEDA.[10][11][12]

The Role of Solvents and Additives

The choice of solvent is crucial for modulating the reactivity of the organolithium base.

  • Coordinating Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential.[7] They solvate the lithium cation, breaking down aggregates and increasing the reactivity of the base. THF is generally a better coordinating solvent than Et₂O.

  • TMEDA: As mentioned, this bidentate Lewis base is a powerful additive that chelates the lithium ion, increasing the kinetic basicity of the alkyllithium reagent and accelerating the rate of deprotonation.[3]

Strict Temperature Control

DoM reactions are almost universally conducted at low temperatures, typically -78 °C (dry ice/acetone bath), for several critical reasons.[3]

  • Kinetic Control: Low temperatures ensure the reaction proceeds via the kinetically favored ortho-lithiated species, preventing equilibration to a more thermodynamically stable but synthetically undesirable isomer.

  • Intermediate Stability: Aryllithium intermediates, particularly in the presence of certain functional groups, can be unstable at higher temperatures.

  • Preventing Side Reactions: Organolithium bases can react with ethereal solvents like THF, but this decomposition is significantly slower at -78 °C.[7]

Logical Workflow for Overcoming Steric Hindrance

When approaching a sterically hindered methoxybenzene, a systematic approach to optimizing the reaction conditions is recommended. The following decision tree illustrates a logical progression for troubleshooting and protocol development.

Troubleshooting_Workflow start Start: Hindered Methoxybenzene cond1 Reaction Conditions: - n-BuLi - THF, -78°C start->cond1 check1 Reaction Successful? cond1->check1 success Success: Proceed to Workup check1->success Yes cond2 Strategy 2: Increase Basicity - s-BuLi / TMEDA - THF, -78°C check1->cond2 No / Low Yield check2 Reaction Successful? cond2->check2 check2->success Yes cond3 Strategy 3: Maximize Reactivity - t-BuLi - THF, -78°C check2->cond3 No / Low Yield check3 Reaction Successful? cond3->check3 check3->success Yes cond4 Strategy 4: Consider Superbase - n-BuLi / t-BuOK - THF, -78°C check3->cond4 No / Low Yield

Caption: A decision tree for optimizing DoM on hindered substrates.

Application Protocols

The following protocols are representative examples for the DoM of sterically challenging methoxybenzenes. Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment.

Protocol 1: ortho-Iodination of 2,6-Dimethylanisole

This protocol demonstrates the use of s-BuLi/TMEDA to overcome the steric hindrance imposed by two ortho-methyl groups.

Table 1: Reaction Parameters and Yields

ParameterValueReference
Substrate2,6-Dimethylanisole[13]
Base Systemsec-BuLi / TMEDA[13]
SolventAnhydrous THF[13]
Temperature-78 °C[13]
ElectrophileIodine (I₂)[13]
Typical Yield>90%[13]

Step-by-Step Methodology:

  • Glassware Preparation: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.

  • Reagent Charging: The flask is charged with 2,6-dimethylanisole (1.0 eq) and anhydrous THF (approx. 0.2 M concentration relative to the substrate). TMEDA (1.2 eq) is added via syringe.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: sec-Butyllithium (1.2 eq, solution in cyclohexane) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange.

  • Metalation: The reaction is stirred at -78 °C for 1-2 hours.

  • Electrophilic Quench: A solution of iodine (I₂, 1.5 eq) in anhydrous THF is prepared in a separate flame-dried flask. This solution is added dropwise to the aryllithium solution at -78 °C until the dark color of the iodine persists.

  • Warming and Quenching: The reaction is allowed to warm slowly to room temperature over 1-2 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-iodo-2,6-dimethylanisole.

Protocol 2: ortho-Silylation of 2-tert-Butylanisole

This protocol illustrates the use of highly reactive t-BuLi for a substrate with a very bulky ortho substituent.

Table 2: Substrate Scope and Conditions

SubstrateBaseElectrophileProductYieldReference
2-tert-Butylanisolet-BuLiTMS-Cl2-tert-Butyl-6-(trimethylsilyl)anisoleHigh[1]

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, multi-necked flask is assembled under an inert atmosphere as described in Protocol 1.

  • Reagent Charging: The flask is charged with 2-tert-butylanisole (1.0 eq) and anhydrous diethyl ether or THF.

  • Cooling: The solution is cooled to -78 °C.

  • Base Addition: tert-Butyllithium (1.2 eq, solution in pentane) is added very slowly and dropwise. An exotherm is expected, and careful control of the addition rate is critical to maintain the low temperature.

  • Metalation: The mixture is stirred at -78 °C for 2 hours.

  • Electrophilic Quench: Freshly distilled chlorotrimethylsilane (TMS-Cl, 1.5 eq) is added dropwise via syringe at -78 °C. A white precipitate (LiCl) will form.

  • Warming and Quenching: The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Follow the extraction and purification procedure outlined in Protocol 1 to isolate the silylated product.

Conclusion and Outlook

The directed ortho-metalation of sterically hindered methoxybenzenes is a challenging yet highly rewarding transformation. Success hinges on a rational understanding of the kinetic barriers imposed by steric congestion and the strategic deployment of highly reactive organolithium base systems. By carefully selecting the appropriate base, such as s-BuLi/TMEDA or t-BuLi, and maintaining strict control over reaction conditions, researchers can effectively functionalize positions that are inaccessible through other synthetic methods. This capability is of paramount importance in the fields of medicinal chemistry and materials science, where precise control over substitution patterns is essential for tuning molecular properties. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of steric hindrance and unlocking the full synthetic potential of the DoM reaction.

References

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  • PubMed. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. [Link]

  • Myers, A. G. Research Group, Harvard University. ortho metalation. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Grokipedia. Directed ortho metalation. [Link]

  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

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  • Knochel, P. (2021). Directed ortho Metalation in 2021: A Tribute to Victor Snieckus (August 1, 1937–December 18, 2020). ACS Publications. [Link]

  • Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

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  • Tóth, B. L., et al. (2022). Crucial parameters for the description of steric hindrance and OE in directing group (DG, shown by a red circle) supported C–H activation. ResearchGate. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Elsevier. [Link]

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  • ResearchGate. The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. [Link]

  • Ramirez, A., et al. (2015). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. [Link]

  • ResearchGate. First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

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  • Caron, S., & Hawkins, J. M. (2007). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry. [Link]

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The Prospect of a Sterically Encumbered Scaffold: Application Notes for the Theoretical Use of 1,3,5-Tri-tert-butyl-2-methoxybenzene Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The following document explores the theoretical application of derivatives of 1,3,5-tri-tert-butyl-2-methoxybenzene as chiral auxiliaries in asymmetric synthesis. It is important to note that, to date, there is no published literature describing the use of this specific scaffold for this purpose. Therefore, the protocols and applications outlined below are proposed based on established principles of asymmetric synthesis and chiral auxiliary design. This guide is intended to serve as a conceptual framework for researchers interested in exploring novel, sterically demanding chiral reagents.

Introduction: The Rationale for a Bulky Chiral Auxiliary

The pursuit of novel chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms during a chemical reaction is paramount in the production of enantiomerically pure pharmaceuticals, agrochemicals, and other functional molecules. The design of a successful chiral auxiliary often hinges on a delicate balance of steric and electronic factors that can effectively bias the approach of a reactant to a prochiral center.

The this compound scaffold presents an intriguing, albeit unexplored, platform for the design of a new class of chiral auxiliaries. The defining feature of this structure is its significant steric bulk, conferred by the three tert-butyl groups symmetrically positioned on the benzene ring. This inherent bulk, when combined with a strategically introduced chiral element, could create a highly ordered and restrictive chiral environment, potentially leading to high levels of stereoselectivity in chemical transformations. The methoxy group provides a convenient chemical handle for further functionalization, a critical first step in transforming this achiral molecule into a useful chiral tool.

This document outlines a prospective pathway for the synthesis of a novel chiral auxiliary derived from this compound and provides a detailed, hypothetical protocol for its application in a diastereoselective alkylation reaction.

Proposed Synthesis of a Chiral Auxiliary from this compound

The primary challenge in utilizing this compound as a precursor for a chiral auxiliary is the introduction of a chiral element in a controlled and efficient manner. A plausible strategy involves the regioselective functionalization of the aromatic ring, followed by the attachment of a chiral moiety. Directed ortho-lithiation of the methoxy group is a powerful and well-established method for achieving such regioselectivity.[1]

Our proposed chiral auxiliary, (R)- or (S)-2-(1-amino-2-methoxyethyl)-1,3,5-tri-tert-butyl-6-methoxybenzene, incorporates a chiral amino alcohol fragment, a common feature in successful chiral auxiliaries. The synthesis would proceed in two key stages: functionalization of the benzene ring and attachment of the chiral side chain.

Part 1: Synthesis of 2,4,6-Tri-tert-butyl-3-methoxybenzaldehyde

The initial step is the introduction of a formyl group ortho to the methoxy group via directed lithiation.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous diethyl ether (10 mL per 1 g of starting material).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the resulting solution at -78 °C for 2 hours. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2,4,6-tri-tert-butyl-3-methoxybenzaldehyde.

Part 2: Synthesis of the Chiral Amino Alcohol Auxiliary

The synthesized aldehyde can then be reacted with a chiral nucleophile, followed by functional group manipulations to generate the final chiral auxiliary.

Experimental Protocol:

  • Chiral Addition: To a solution of 2,4,6-tri-tert-butyl-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF at -78 °C, add a solution of the Grignard reagent derived from (R)- or (S)-N-(1-bromoethyl)-N-methoxymethylamine (1.2 eq).

  • Reaction and Quenching: Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the diastereomeric amino alcohol precursors.

  • Deprotection: The methoxymethyl (MOM) protecting group on the nitrogen can be removed under acidic conditions (e.g., HCl in methanol) to yield the final chiral auxiliary, (R)- or (S)-2-(1-amino-2-methoxyethyl)-1,3,5-tri-tert-butyl-6-methoxybenzene.

Synthetic Pathway to Chiral Auxiliary start 1,3,5-Tri-tert-butyl- 2-methoxybenzene aldehyde 2,4,6-Tri-tert-butyl- 3-methoxybenzaldehyde start->aldehyde 1. n-BuLi, Et2O, -78°C 2. DMF auxiliary Chiral Amino Alcohol Auxiliary aldehyde->auxiliary Chiral Grignard Addition & Deprotection

Caption: Proposed synthetic workflow for the chiral auxiliary.

Application in Asymmetric Alkylation

The newly synthesized chiral auxiliary can be employed in a variety of asymmetric transformations. Here, we propose its use in the diastereoselective alkylation of a carboxylic acid derivative.

Protocol: Diastereoselective Alkylation of a Propionamide Derivative
  • Amide Formation: React the chiral amino alcohol auxiliary with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane to form the corresponding propionamide.

  • Enolate Formation: To a solution of the propionamide (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) to generate the lithium enolate. The steric bulk of the auxiliary is expected to direct the deprotonation and subsequent reactions to one face of the enolate.

  • Alkylation: Add an alkylating agent, such as benzyl bromide (1.2 eq), to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at this temperature for 4-6 hours. Progress can be monitored by thin-layer chromatography.

  • Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate.

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the enantioenriched carboxylic acid. The chiral auxiliary can potentially be recovered and reused.

  • Analysis: The enantiomeric excess of the resulting carboxylic acid can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) and analysis by NMR spectroscopy.

Asymmetric Alkylation Workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_analysis Product Isolation & Analysis Aux Chiral Auxiliary Amide Propionamide Derivative Aux->Amide Propionyl Chloride, Et3N Enolate Lithium Enolate Formation (LDA, THF, -78°C) Amide->Enolate Alkylation Alkylation (Benzyl Bromide) Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantioenriched Carboxylic Acid Cleavage->Product Analysis Determine Enantiomeric Excess (Chiral HPLC) Product->Analysis

Caption: Proposed workflow for asymmetric alkylation.

Data Presentation: Expected Outcomes

While experimental data is not available, the following table illustrates the type of data that would be collected to evaluate the effectiveness of this hypothetical chiral auxiliary.

EntryAlkylating AgentBaseTemperature (°C)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Acid (%)
1Benzyl BromideLDA-78>95:5 (predicted)>90 (predicted)
2Methyl IodideLDA-78>90:10 (predicted)>85 (predicted)
3Isopropyl IodideLDA-78>80:20 (predicted)>70 (predicted)

Conclusion and Future Directions

The this compound scaffold offers a unique and unexplored platform for the design of novel chiral auxiliaries. The protocols and applications detailed in this document provide a theoretical framework for the synthesis and utilization of such a sterically demanding chiral reagent. The significant steric hindrance of the tri-tert-butylphenyl group is hypothesized to create a highly organized chiral pocket, leading to high levels of stereocontrol in asymmetric reactions.

Future research in this area would involve the experimental validation of the proposed synthetic routes and the evaluation of the new chiral auxiliary in a range of asymmetric transformations, including aldol reactions, Diels-Alder cycloadditions, and conjugate additions. The successful development of this class of auxiliaries would provide a valuable new tool for synthetic chemists and further expand the repertoire of methods for controlling stereochemistry.

References

  • Snieckus, V. Directed ortho metalation. Toluene-p-sulfonamides and related compounds. Anionic ortho Fries rearrangement. Chem. Rev.1990 , 90 (6), 879-933. [Link]

  • Clayden, J.; Organolithiums: Selectivity for Synthesis. Pergamon, 2002.
  • Evans, D. A.; et al. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. J. Am. Chem. Soc.1981 , 103 (8), 2127-2129. [Link]

  • Corey, E. J.; Imwinkelried, R.; Pikul, S.; Xiang, Y. B. Practical enantioselective Diels-Alder and aldol reactions using a new chiral controller. J. Am. Chem. Soc.1989 , 111 (14), 5493-5495. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting the complex yet rewarding synthesis of polysubstituted methoxybenzenes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern these transformations. Here, we will address common challenges in a direct question-and-answer format, grounded in established literature and practical experience.

Section 1: Regiocontrol in Electrophilic Aromatic Substitution (EAS)

The methoxy group is a powerful ortho, para-director and a strong activator for Electrophilic Aromatic Substitution (EAS).[1] This high reactivity is a double-edged sword, often leading to challenges in selectivity and control.

Q1: My nitration of a dimethoxybenzene is giving me a complex mixture of isomers and over-substitution products. How can I achieve clean mono-nitration at a specific position?

A1: This is a classic challenge stemming from the strong activating nature of two methoxy groups. Direct nitration with standard HNO₃/H₂SO₄ is often too aggressive.

Core Problem: The high electron density of the ring makes it hyper-reactive, leading to low selectivity and multiple additions. The strongly acidic conditions can also lead to unwanted side reactions.

Troubleshooting Strategies:

  • Use Milder Nitrating Agents: Switch from concentrated nitric/sulfuric acid to a less reactive system. Acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride, or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent like acetonitrile can provide much cleaner results at lower temperatures.

  • Leverage Steric Hindrance: The regiochemical outcome is a balance of electronic and steric effects. If your substrate has existing bulky groups, you can use them to sterically block one of the activated positions, thereby directing the electrophile to the less hindered site.

  • Temporary Blocking Groups: A powerful strategy is to introduce a reversible blocking group. Sulfonation is ideal for this. You can sulfonate a reactive position (e.g., the para position), perform your desired nitration which will be directed to the remaining open activated sites, and then remove the sulfonic acid group via steam distillation or treatment with dilute sulfuric acid.[2]

Workflow: Regioselective Nitration using a Blocking Group

G cluster_0 Strategic Synthesis Pathway Start Substituted Methoxybenzene Step1 Sulfonation (SO3/H2SO4) Block most reactive position Start->Step1 Step2 Nitration (e.g., HNO3/H2SO4) Directs NO2 to desired open position Step1->Step2 Step3 Desulfonation (dil. H2SO4, heat) Step2->Step3 End Regiocontrolled Nitro-Methoxybenzene Step3->End

Caption: Strategic use of a sulfonic acid blocking group.

Section 2: Directed ortho-Metalation (DoM) Pitfalls

Directed ortho-Metalation (DoM) is arguably the most powerful tool for regioselective functionalization of methoxybenzenes. The methoxy group acts as a Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho position.[3][4] However, the reaction is sensitive to conditions.

Q2: My DoM reaction on 1,3-dimethoxybenzene is giving poor yields. I'm using n-BuLi in THF at -78 °C and then quenching with my electrophile.

A2: This is a frequent issue where subtle experimental parameters are critical. Several factors could be at play.

Core Problem: Inefficient deprotonation, degradation of the organolithium intermediate, or side reactions with the solvent or electrophile.

Troubleshooting Checklist:

  • Base and Additives:

    • Basicity: Is n-BuLi strong enough? For less acidic protons, a stronger base like sec-BuLi or t-BuLi might be necessary.[5]

    • Additives: The addition of a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break down organolithium aggregates and accelerate the lithiation, often allowing the reaction to proceed at a more convenient temperature.[6]

  • Temperature Control: While -78 °C is standard for initial lithiation, some ortho-lithiated species are unstable and can undergo rearrangement or react with the solvent (THF) over time. It's crucial to determine the stability window for your specific intermediate. An inverse quench (adding the lithiated species to the electrophile) can sometimes minimize side reactions.

  • Substrate Purity and Dryness: Organolithium reagents are extremely sensitive to moisture and acidic impurities. Ensure your substrate, solvent, and glassware are scrupulously dry and your starting material is pure. Any protic source will quench the base and the lithiated intermediate.

Mechanism: The Role of the Methoxy DMG in DoM

G cluster_0 Directed ortho-Metalation Mechanism Reactants Anisole + R-Li Coordination Coordination Complex (Lewis acid-base interaction) Reactants->Coordination Coordination Deprotonation ortho-Deprotonation (Forms Aryllithium) Coordination->Deprotonation Proton Abstraction Quench Electrophilic Quench (E+) Deprotonation->Quench Reaction Product ortho-Substituted Anisole Quench->Product

Caption: The methoxy group directs lithiation via coordination.[3]

Protocol 1: General Procedure for Directed ortho-Metalation of Anisole

Safety: Organolithium reagents are pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper PPE.

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and the methoxybenzene substrate (1.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 eq, e.g., 1.4 M solution in cyclohexane) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. Formation of the aryllithium is often indicated by a color change.

  • Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise, again maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for an additional 1-3 hours at -78 °C, then slowly warm to room temperature.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and purification (e.g., extraction with ether or ethyl acetate, followed by column chromatography).

Section 3: Methoxy Group Cleavage (O-Demethylation)

The methoxy group is robust, and its cleavage to the corresponding phenol often requires harsh conditions, posing a significant challenge to functional group tolerance.[7]

Q3: I need to demethylate a polysubstituted methoxybenzene, but my molecule contains an ester and a benzyl ether. Boron tribromide (BBr₃) is cleaving everything. What are my options?

A3: BBr₃ is a powerful and often non-selective Lewis acid that readily cleaves most ether and ester functionalities.[8] Selective demethylation in the presence of other sensitive groups requires a carefully chosen reagent and conditions.

Core Problem: Finding a reagent that selectively targets the methyl-aryl ether bond while leaving other ether or ester groups intact.

Table 1: Comparison of Common Demethylation Reagents
ReagentTypical ConditionsProsCons
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to RTHighly effective, fastVery strong Lewis acid, cleaves most ethers and esters, moisture sensitive, corrosive.[8]
48% Hydrobromic Acid (HBr) Acetic acid, refluxInexpensive, powerfulHarsh Brønsted acid, requires high temperatures, not suitable for acid-sensitive groups.[8]
Aluminum Chloride (AlCl₃) CH₂Cl₂ with a nucleophile (e.g., EtSH)Strong Lewis acid, effectiveOften requires a scavenger nucleophile, can promote Friedel-Crafts side reactions.[8]
Lithium Chloride (LiCl) DMF or NMP, high temp.Milder, good for some substratesRequires high temperatures, can have solubility issues.
Methionine / MSA Methanesulfonic acid (MSA), reflux"Soft" nucleophilic demethylationRequires high temperatures, acidic conditions.

Troubleshooting and Recommendations:

  • For Your Specific Case (Ester and Benzyl Ether): The ester is Lewis acid-sensitive and base-labile. The benzyl ether is sensitive to strong acids and hydrogenolysis. A nucleophilic demethylation is your best approach.

    • Thiolate-based reagents: Sodium or lithium salts of alkanethiols (e.g., ethanethiol or dodecanethiol) in a polar aprotic solvent like DMF or NMP are excellent for selectively cleaving methyl aryl ethers via an Sₙ2 mechanism. The soft thiolate nucleophile preferentially attacks the less-hindered methyl group of the methoxy ether over the methylene of the benzyl ether. These conditions are typically non-acidic and compatible with esters.

  • General Advice: Always perform demethylation as late as possible in a synthetic sequence if the resulting phenol is sensitive, or as early as possible if the conditions required are harsh, allowing for re-protection of the newly formed phenol if necessary.[8]

Section 4: Challenges in Palladium-Catalyzed Cross-Coupling

Methoxy-substituted aryl halides are common substrates in cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic properties of the methoxy group can significantly influence reactivity.

Q4: My Suzuki-Miyaura coupling between 4-bromoanisole and an arylboronic acid is very slow and gives low yields, while the reaction with 4-bromonitrobenzene works perfectly. What is the issue?

A4: This is a direct consequence of the electronic effect of the methoxy group on the key steps of the catalytic cycle.

Core Problem: The electron-donating nature of the methoxy group deactivates the aryl halide towards the rate-limiting oxidative addition step in the Pd(0) catalytic cycle.

Mechanistic Explanation:

The Suzuki-Miyaura coupling cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is favored by electron-poor (electrophilic) aryl halides.

  • 4-Bromonitrobenzene: The strongly electron-withdrawing nitro group makes the C-Br bond highly susceptible to oxidative addition. The reaction is fast.

  • 4-Bromoanisole: The strongly electron-donating methoxy group enriches the aromatic ring with electron density, making the C-Br bond less electrophilic and thus less reactive towards oxidative addition.[9]

Solutions to Improve Reactivity:

  • Use a More Electron-Rich Ligand: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type biaryl phosphines) on the palladium catalyst increases the electron density on the metal center. This makes the Pd(0) complex a better nucleophile, accelerating the oxidative addition with electron-rich aryl halides.[10]

  • Switch to a Better Leaving Group: If possible, start with the aryl triflate (-OTf) instead of the aryl bromide. Aryl triflates are much more reactive towards oxidative addition, regardless of the electronic nature of ring substituents.

  • Increase Temperature: Carefully increasing the reaction temperature can often overcome the higher activation energy barrier for the oxidative addition step.

References

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  • YouTube. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

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  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. [Link]

  • Request PDF. (n.d.). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. ResearchGate. [Link]

  • PubMed. (n.d.). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. [Link]

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  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

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  • Semantic Scholar. (2013, December 1). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]

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Overcoming steric hindrance in the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Welcome to the technical support center for the synthesis of sterically hindered aromatic compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of this compound. The extreme steric hindrance imposed by the three tert-butyl groups presents unique synthetic hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for why they occur and actionable steps to resolve them.

Issue 1: Low to No Yield in Direct Methylation of 2,4,6-Tri-tert-butylphenol

Question: I am attempting to synthesize this compound via a Williamson ether synthesis by reacting 2,4,6-Tri-tert-butylphenol with a methylating agent like methyl iodide or dimethyl sulfate, but I am observing very low or no product formation. What is causing this and how can I fix it?

Answer:

This is a classic case of severe steric hindrance. The three bulky tert-butyl groups surrounding the phenolic hydroxyl group effectively block the approach of the methylating agent, making a standard SN2 reaction extremely difficult.[1][2] The phenoxide, although formed, cannot easily act as a nucleophile.

Causality and Recommended Solutions:

  • Use of Less Hindered Methylating Agents: Traditional methylating agents like methyl iodide and dimethyl sulfate are often too bulky to overcome the steric shield of the tert-butyl groups. Consider using a smaller, more reactive methylating agent. While still challenging, diazomethane can sometimes be effective for hindered phenols, though it is hazardous and requires specialized handling. A safer and often more effective alternative is dimethyl carbonate (DMC), which can be used under basic conditions and is considered a greener reagent.[3][4][5]

  • Alternative Synthetic Routes: A more reliable approach is to circumvent the direct methylation of the hindered phenol altogether. A multi-step synthesis that introduces the methoxy group before the final bulky substituent or utilizes an organometallic intermediate is often more successful. A recommended route involves the bromination of 1,3,5-tri-tert-butylbenzene, followed by conversion to an organolithium or Grignard reagent, and then reaction with a suitable methoxy-containing electrophile.

Issue 2: Failure to Form a Grignard Reagent from 2-Bromo-1,3,5-tri-tert-butylbenzene

Question: I have successfully synthesized 2-Bromo-1,3,5-tri-tert-butylbenzene, but I am struggling to form the Grignard reagent. The reaction with magnesium turnings is not initiating. What are the critical factors for this step?

Answer:

The formation of a Grignard reagent can be notoriously sensitive to reaction conditions, and the steric bulk of 2-Bromo-1,3,5-tri-tert-butylbenzene can further impede the reaction.[6][7] The primary issues are often the purity of reagents and the activation of the magnesium surface.

Causality and Recommended Solutions:

  • Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents it from reacting with the alkyl halide.[7] This layer must be removed or broken to initiate the reaction.

    • Mechanical Activation: Crushing the magnesium turnings in a dry flask in situ can expose a fresh, reactive surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common methods to activate the magnesium.[8][9] The disappearance of the iodine color or the observation of ethylene bubbles indicates that the magnesium is activated and ready to react.[7] Rieke magnesium, a highly reactive form of magnesium powder, can also be used for particularly stubborn reactions.[6]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic solvents, including trace amounts of water.[7][8]

    • Solvent and Glassware: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous.[6]

    • Starting Material: Ensure your 2-Bromo-1,3,5-tri-tert-butylbenzene is completely dry.

  • Initiation: Sometimes, a small amount of pre-formed Grignard reagent from a less hindered halide can be added to initiate the reaction. Alternatively, gentle heating or sonication can help to start the reaction.[7]

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthetic strategy and reagent choices for preparing this compound.

Q1: What is the most reliable overall synthetic strategy to overcome the steric hindrance in this synthesis?

A multi-step approach starting from 1,3,5-Tri-tert-butylbenzene is generally the most successful. This strategy avoids the direct methylation of a highly hindered phenol.

dot

Synthesis_Strategy A 1,3,5-Tri-tert-butylbenzene B 2-Bromo-1,3,5-tri-tert-butylbenzene A->B C 2-Lithio-1,3,5-tri-tert-butylbenzene B->C D This compound C->D Protocol_Step1 Start Start: 1,3,5-Tri-tert-butylbenzene in CCl4 at 0°C Add_Fe Add Iron Powder Start->Add_Fe Add_Br2 Add Bromine dropwise at 0°C Add_Fe->Add_Br2 Stir Stir at 0°C for 4h Add_Br2->Stir Quench Pour into cold water Stir->Quench Wash_NaOH Wash with 10% NaOH Quench->Wash_NaOH Wash_H2O Wash with water until neutral Wash_NaOH->Wash_H2O Dry Dry over MgSO4 Wash_H2O->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize from hexane Concentrate->Purify Product Product: 2-Bromo-1,3,5-tri-tert-butylbenzene Purify->Product

Caption: Workflow for the synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml). Cool the solution to 0°C in an ice bath. [10]2. Addition of Catalyst and Reagent: Add iron powder (2.5 g, 0.045 mol) to the cooled solution. Slowly add bromine (13.4 g, 4.3 ml, 0.084 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C. [10]3. Reaction: Stir the mixture at 0°C for 4 hours. [10]4. Workup: Pour the reaction mixture into cold water (approx. 40 ml). Separate the organic layer. Wash the organic layer with a 10% sodium hydroxide solution to remove excess bromine, followed by washing with water until the organic layer is neutral. [10]5. Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexane to yield white crystals. [10]

    Parameter Value Reference
    Starting Material 1,3,5-Tri-tert-butylbenzene [10]
    Reagent Bromine (2 equivalents) [10]
    Catalyst Iron powder [10]
    Solvent Carbon tetrachloride [10]
    Temperature 0°C [10]
    Reaction Time 4 hours [10]

    | Expected Yield | ~75% after recrystallization | [10]|

Step 2: Synthesis of this compound via Lithiation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-Bromo-1,3,5-tri-tert-butylbenzene (10 g, 0.031 mol) and dissolve in anhydrous THF (50 ml).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents in hexanes) dropwise via the dropping funnel. Stir the mixture at -78°C for 1 hour. The formation of the organolithium can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Reaction with Electrophile: In a separate flask, prepare a solution of dimethyl sulfate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the organolithium solution at -78°C.

  • Warming and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

  • LookChem. 2-Bromo-1,3,5-tri-tert-butylbenzene. Available from: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Wikipedia. Grignard reagent. Wikimedia Foundation. Available from: [Link]

  • Google Patents. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • PubMed. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. Available from: [Link]

  • Wikipedia. Corey–Fuchs reaction. Wikimedia Foundation. Available from: [Link]

  • ResearchGate. (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Available from: [Link]

  • Canadian Science Publishing. THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI. Available from: [Link]

  • 25. The Grignard Reaction. Available from: [Link]

  • ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available from: [Link]

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  • Oakwood Chemical. 2-Bromo-1,3,5-tri-tert-butylbenzene. Available from: [Link]

  • OUCI. Catalytic o-methylation of phenols and its application in converting crude phenols in a low-temperature coal tar to mesitol and durenol. Available from: [Link]

  • NIH. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Available from: [Link]

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  • ResearchGate. O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system | Request PDF. Available from: [Link]

  • Stack Exchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. Available from: [Link]

  • YouTube. How to Create a Grignard Reagent ("Preparation"). Available from: [Link]

  • ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF. Available from: [Link]

  • Korea Science. Microwave Mediated Protection of Hindered Phenols and Alcohols. Available from: [Link]

  • ResearchGate. Different methylating agents used for O-methylation of phenolic compounds. Available from: [Link]

  • ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF. Available from: [Link]

  • Google Patents. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.

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Technical Support Center: Purification of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this sterically hindered aromatic ether from its reaction byproducts.

I. Understanding the Challenge: The Synthetic Landscape

The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of a methoxy-substituted benzene ring, presents a unique set of purification challenges. The bulky tert-butyl groups, while imparting desirable properties to the target molecule, also lead to a predictable yet problematic array of byproducts. Understanding the origin of these impurities is the first step toward an effective purification strategy.

The primary source of contamination arises from incomplete alkylation . The reaction may stall after the addition of one or two tert-butyl groups, leading to a mixture of mono-, di-, and the desired tri-substituted products. Due to the steric hindrance imposed by the existing tert-butyl groups, driving the reaction to completion to yield solely the tri-substituted product can be difficult.

Common Reaction Byproducts:

  • 1,3-Di-tert-butyl-2-methoxybenzene: The most common and challenging byproduct to separate due to its structural similarity to the final product.

  • Mono-tert-butylated isomers: Present in smaller quantities if the reaction is pushed towards higher substitution.

  • Positional Isomers: Depending on the starting material, isomers with different substitution patterns on the aromatic ring can form.

  • Starting Material: Unreacted 2-methoxybenzene or a partially alkylated precursor.

  • Dealkylation Products: Under harsh acidic conditions, tert-butyl groups can be cleaved from the aromatic ring.

II. Frequently Asked Questions (FAQs)

Q1: My final product after work-up is an oil, but this compound is a solid. What does this indicate?

A1: This is a strong indication that your product is impure, likely containing a significant amount of the di-substituted byproduct, 1,3-di-tert-butyl-2-methoxybenzene, which is a liquid at room temperature. The presence of this and other liquid byproducts can depress the melting point of your target compound, resulting in an oily or waxy final product instead of a crystalline solid.

Q2: I performed a recrystallization, but my yield was extremely low. What went wrong?

A2: Low yield during recrystallization is a common issue and can stem from several factors:

  • Using too much solvent: The goal is to dissolve the compound in a minimal amount of hot solvent. Excess solvent will retain more of your product in the solution even after cooling.

  • Choosing an inappropriate solvent: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow, gradual cooling is crucial for the growth of large, pure crystals.

Q3: My column chromatography is not separating the main product from a major byproduct. How can I improve the separation?

A3: The separation of sterically hindered isomers with similar polarities can be challenging. To improve resolution:

  • Optimize your solvent system: The polarity of the eluent is critical. For non-polar compounds like these, a very non-polar solvent system, such as a high percentage of hexane or petroleum ether with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.[1]

  • Increase the column length and reduce the diameter: A longer and narrower column provides more surface area for the separation to occur.[2]

  • Use a finer mesh silica gel: Smaller particle size increases the surface area, leading to better separation, though it may require pressure to move the solvent through (flash chromatography).

  • Run a shallow gradient: If using a gradient elution, a slow and gradual increase in polarity can significantly improve the separation of closely eluting compounds.

Q4: Can I use distillation to purify my product?

A4: Distillation can be a viable option, particularly for removing lower-boiling impurities or unreacted starting materials. However, separating this compound from 1,3-di-tert-butyl-2-methoxybenzene by distillation can be difficult due to their likely high and potentially close boiling points. Vacuum distillation would be necessary to prevent thermal decomposition. For instance, the related compound 1,3-di-tert-butylbenzene has a boiling point of 106-107 °C at 18 mmHg. Given the higher molecular weight, the boiling points of the methoxy-substituted analogs will be higher.

III. Troubleshooting Guide: From Crude Product to Pure Compound

This guide provides a systematic approach to purifying this compound, focusing on the two most effective techniques: recrystallization and column chromatography.

Initial Assessment of the Crude Product

Before attempting purification, it is crucial to analyze your crude product. A simple Thin Layer Chromatography (TLC) analysis can provide valuable information about the number of components in your mixture and their relative polarities.

Workflow for Purification and Troubleshooting

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_validation Final Validation start Crude this compound tlc TLC Analysis start->tlc decision Is the major spot significantly separated from impurities? tlc->decision col_chrom Column Chromatography decision->col_chrom No (Poor Separation) recryst Recrystallization decision->recryst Yes (Good Separation) final_analysis Purity Check (TLC, NMR, MP) col_chrom->final_analysis recryst->final_analysis final_analysis->col_chrom Impure final_analysis->recryst Impure pure_product Pure Product final_analysis->pure_product

Caption: Figure 1: Decision workflow for purification.

Method 1: Recrystallization - For Moderately Impure Products

Recrystallization is an effective method if the desired product constitutes the vast majority of the solid material and the main impurities are liquids or are highly soluble in the recrystallization solvent.[3]

Detailed Protocol for Recrystallization:

  • Solvent Selection: The key is to find a solvent in which this compound is soluble when hot but insoluble when cold.

    • Recommended Solvents: Methanol, ethanol, or a mixed solvent system like dichloromethane/methanol or ethyl acetate/hexane are good starting points.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture on a hotplate with stirring.

    • Continue to add the solvent in small portions until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., catalyst residue), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Record the final mass and determine the melting point to assess purity.

Troubleshooting RecrystallizationPossible CauseSolution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the concentration of impurities is very high.[3]Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. If the problem persists, consider a different solvent with a lower boiling point or pre-purify by column chromatography.
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. If that fails, a seed crystal of the pure product can be added. If too much solvent was the issue, evaporate some of the solvent and repeat the cooling process.
The melting point of the recrystallized product is still low. The chosen solvent did not effectively separate the impurities, or residual solvent is trapped in the crystals.[3]Re-recrystallize from a different solvent system. Ensure the crystals are thoroughly dried under vacuum. If the melting point does not improve, column chromatography is likely necessary to remove isomeric byproducts.[3]
Method 2: Column Chromatography - For Complex Mixtures

Column chromatography is the most powerful technique for separating compounds with different polarities and is essential when recrystallization fails to yield a pure product.[1]

Detailed Protocol for Column Chromatography:

  • Adsorbent and Column Preparation:

    • Use silica gel (60-200 mesh) as the stationary phase. The amount of silica should be 50-100 times the weight of the crude product.

    • Pack the column using either the "dry packing" or "wet packing" method. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Solvent System (Eluent) Selection:

    • The key to separation is the difference in polarity. This compound is a very non-polar molecule. The di-substituted byproduct, having one less bulky, electron-donating tert-butyl group, will be slightly more polar.

    • Recommended Eluents: Start with pure hexane or petroleum ether. If the compounds do not move, gradually increase the polarity by adding a small percentage of ethyl acetate or dichloromethane (e.g., 1-5%). Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel column. For better resolution, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • The less polar compound (this compound) will elute from the column first.

  • Analysis of Fractions:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Column ChromatographyPossible CauseSolution
Poor separation of spots (overlapping bands). The eluent is too polar, causing the compounds to move too quickly down the column. The column may be overloaded with the sample.Decrease the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 2%). Ensure the amount of crude material is not more than 1-2% of the mass of the silica gel.
The compound will not elute from the column. The eluent is not polar enough to move the compound off the silica gel.Gradually increase the polarity of the eluent. For example, move from pure hexane to a 1% ethyl acetate/hexane mixture, and so on.
Cracks or channels form in the silica gel bed. The column was not packed properly, or the solvent level was allowed to drop below the top of the silica.This will lead to poor separation. The column must be repacked. Always keep the silica bed wet with the eluent.

IV. Physical Properties for Purification Strategy

CompoundMolecular Weight ( g/mol )Physical State at RTBoiling PointRelative Polarity
This compound276.46SolidN/A (High)Least Polar
1,3-Di-tert-butyl-2-methoxybenzene220.35LiquidN/A (Lower than tri-substituted)More Polar
1,3-Di-tert-butylbenzene190.32Liquid106-107 °C @ 18 mmHg[1]More Polar

V. Concluding Remarks

The successful purification of this compound hinges on a clear understanding of the potential byproducts and the application of the correct purification technique. For crude mixtures with a high concentration of the desired product, a carefully executed recrystallization may be sufficient. However, for more complex mixtures, particularly those containing significant amounts of the di-substituted byproduct, column chromatography is the method of choice. By following the detailed protocols and troubleshooting guides provided, researchers can confidently navigate the challenges of purifying this sterically hindered molecule.

VI. References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]

Sources

Technical Support Center: High-Purity Recrystallization of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this sterically hindered aromatic ether through recrystallization. Due to the limited availability of specific recrystallization data for this compound in published literature, this guide synthesizes foundational chemical principles with field-proven insights from analogous sterically hindered molecules.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the recrystallization of this compound?

The primary challenges stem from the molecule's unique structure:

  • High Steric Hindrance: The three bulky tert-butyl groups surrounding the benzene ring significantly impact solvent interaction and crystal lattice formation. This can lead to slow dissolution and crystallization rates.

  • Nonpolar Nature: The molecule is predominantly nonpolar, limiting the range of effective single-solvent systems.

  • Potential for Oiling Out: Due to its structure, the compound may separate from the solution as a supercooled liquid (oil) rather than forming crystals, especially if the solution is cooled too rapidly.

Q2: Which solvents are recommended for the recrystallization of this compound?

Given its nonpolar character, the principle of "like dissolves like" is the primary guide for solvent selection. While specific solubility data is not widely published, the following solvents and solvent systems are recommended for initial screening:

Solvent SystemTypeRationale
Single Solvents
Heptane / HexaneNonpolarLikely to have good solubility at elevated temperatures and poor solubility at lower temperatures.
IsopropanolPolar ProticMay be a suitable solvent, offering a balance of polarity to dissolve the target compound while leaving more nonpolar impurities behind.
Methanol / EthanolPolar ProticGenerally, the compound will have lower solubility in these solvents, making them potentially good anti-solvents.[1]
Mixed Solvent Systems
Dichloromethane / MethanolNonpolar / PolarDissolve the compound in a minimal amount of hot dichloromethane and slowly add methanol as an anti-solvent to induce crystallization.[2]
Toluene / HeptaneAromatic / NonpolarToluene can effectively dissolve the aromatic compound, while heptane can act as an anti-solvent.

Q3: What are the expected physical properties of high-purity this compound?

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound will not fully dissolve in the chosen hot solvent.

  • Possible Cause A: Insufficient Solvent Volume.

    • Solution: Gradually add small portions of the hot solvent to the heated mixture until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the final yield.

  • Possible Cause B: Inappropriate Solvent Choice.

    • Solution: If a large volume of solvent is required, it is not an ideal recrystallization solvent. A new solvent or a mixed solvent system should be investigated. Consider a more nonpolar solvent if you are using a polar one, or vice-versa if the compound is "crashing out" too quickly.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: Rapid Cooling.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, insulated with a cork ring or paper towels to slow the cooling rate. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of well-ordered crystals.

  • Possible Cause: Solution is too concentrated.

    • Solution: Add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly again.

Problem 3: No crystals form, even after extended cooling.

  • Possible Cause A: Too much solvent was used.

    • Solution: If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling. The solvent can be partially evaporated by gently heating the solution to concentrate it.

  • Possible Cause B: Lack of nucleation sites.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a "seed crystal" of the pure compound to the solution to initiate crystal growth.

Problem 4: The recrystallized product is discolored or shows a broad melting point.

  • Possible Cause: Impurities are co-crystallizing with the product.

    • Solution 1: Perform a second recrystallization. A second pass through the recrystallization process will often significantly improve purity.

    • Solution 2: Use a different solvent system. An impurity that is co-crystallizing in one solvent may be more soluble in another, allowing for better separation.

    • Solution 3: Pre-purification with activated carbon. If the discoloration is due to colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help to remove them. Be aware that activated carbon can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., heptane).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., dichloromethane).

  • Addition of Anti-solvent: While the solution is still hot, slowly add a miscible solvent in which the compound is less soluble (e.g., methanol) dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of the first solvent (dichloromethane) until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.

Visualizations

Diagram 1: Recrystallization Solvent Selection Workflow

start Start: Crude This compound solubility_test Perform Solubility Tests (e.g., Heptane, Isopropanol, Dichloromethane) start->solubility_test soluble_hot Soluble in Hot Solvent? solubility_test->soluble_hot insoluble_cold Insoluble in Cold Solvent? soluble_hot->insoluble_cold Yes poor_solvent Poor Single Solvent soluble_hot->poor_solvent No good_solvent Good Single Solvent Candidate insoluble_cold->good_solvent Yes mixed_solvent Consider Mixed Solvent System (e.g., DCM/Methanol) insoluble_cold->mixed_solvent No

Caption: A workflow for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Issues

start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Compound Oils Out issue->oiling_out Yes low_purity Low Purity/ Discoloration issue->low_purity Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent slow_cooling Cooling too fast? oiling_out->slow_cooling co_crystallization Impurity co-crystallization? low_purity->co_crystallization evaporate Evaporate some solvent too_much_solvent->evaporate Yes seed_crystal Add seed crystal too_much_solvent->seed_crystal No cool_slower Allow for slower cooling slow_cooling->cool_slower Yes rerun_recrystallization Re-recrystallize co_crystallization->rerun_recrystallization Yes change_solvent Change solvent system co_crystallization->change_solvent Consider

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Chem 267. Recrystallization - Part 2. (n.d.).
  • 1,3,5-Tri-tert-butylbenzene | C18H30 | CID 15089 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2) - Cheméo. (n.d.). Retrieved from [Link].

  • US3925488A - Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene - Google Patents. (n.d.).
  • Showing metabocard for 1,3,5-Trichloro-2-methoxybenzene (HMDB0029643). (n.d.). Retrieved from [Link]

  • 1,3-Di-tert-butyl-2-methoxybenzene | C15H24O | CID 12794694 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Self-Assembly of Functionalized Donor-σ-Acceptor Molecules - H. Li, EA Homan, AJ Lampkins, I. Ghiviriga, and Ronald K. Castellano* Department of Chemistry, University of Florida, Gainesville, FL 32611 - SciSpace. (n.d.). Retrieved from [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry - ACS Publications. (2025, December 25). Retrieved from [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols | Organic Letters - ACS Publications. (2024, December 17). Retrieved from [Link]

  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from [Link]

  • Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT. (n.d.). Retrieved from [Link]

  • Crystallization Inhibition Properties of Cellulose Esters and Ethers for a Group of Chemically Diverse Drugs - Experimental and Computational Insight | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene - SciELO. (n.d.). Retrieved from [Link]

  • Synthesis and characterisation of process related impurity in bosentan monohydrate - JOCPR. (n.d.). Retrieved from [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014, November 14). Retrieved from [Link]

Sources

Identifying common impurities in the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene by NMR.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying Common Impurities by NMR Spectroscopy

Welcome to the technical support center for the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis of this sterically hindered molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected challenges?

A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts alkylation of a less substituted methoxybenzene precursor, such as 1,3-di-tert-butyl-2-methoxybenzene, or a more direct approach from a suitable anisole derivative. The primary challenge in this synthesis is controlling the regioselectivity and the extent of alkylation. Friedel-Crafts reactions are notorious for side reactions, including the formation of isomers and poly-alkylated byproducts. The bulky nature of the tert-butyl group can help to direct substitution to the less hindered positions, but reaction conditions must be carefully optimized to prevent the formation of undesired products.

Q2: Why is NMR spectroscopy the preferred method for identifying impurities in this synthesis?

A2: NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For the synthesis of this compound, ¹H and ¹³C NMR are invaluable for identifying impurities because:

  • High Resolution: It can distinguish between subtle differences in the chemical environment of protons and carbons, allowing for the identification of isomers and closely related compounds.

  • Quantitative Analysis: The integration of ¹H NMR signals provides a ratio of the different compounds in a mixture, allowing for the quantification of impurities.

  • Structural Elucidation: The chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra provide a wealth of information to determine the exact structure of any byproducts.

Q3: What are the characteristic ¹H and ¹³C NMR signals for the pure this compound product?

A3: Understanding the NMR signature of the desired product is paramount for impurity identification. The key is to recognize the high degree of symmetry in the target molecule.

¹H NMR ¹³C NMR
Aromatic Protons (H-Ar): SingletAromatic Carbons (C-Ar): Multiple signals
Methoxy Protons (-OCH₃): SingletMethoxy Carbon (-OCH₃): Signal
tert-Butyl Protons (-C(CH₃)₃): Two singletstert-Butyl Carbons (-C(CH₃)₃): Signals for quaternary and methyl carbons

The presence of two distinct singlets for the tert-butyl groups is a key indicator of the desired 2,4,6-substitution pattern around the methoxy group.

Troubleshooting Guide: Identifying Common Impurities by NMR

This section provides a detailed breakdown of potential impurities and their characteristic NMR signals. The information is presented in a question-and-answer format to directly address issues you may encounter in your experimental results.

Issue 1: My ¹H NMR spectrum shows more than one signal in the aromatic region.

  • Possible Cause: Incomplete alkylation, leading to the presence of mono- or di-substituted methoxybenzene derivatives.

  • NMR Evidence & Analysis:

    • 1,3-Di-tert-butyl-2-methoxybenzene (Starting Material/Incomplete Reaction): The aromatic region will display a more complex pattern than a single singlet. You would expect to see a multiplet or multiple signals corresponding to the three non-equivalent aromatic protons.

    • 2,4-Di-tert-butylanisole (Isomeric Impurity): This isomer will also show a more complex aromatic region, likely with distinct doublets and a doublet of doublets, reflecting the different coupling relationships between the aromatic protons.

Workflow for Differentiating Incompletely Alkylated Species:

Caption: Differentiating Incompletely Alkylated Impurities.

Issue 2: The integration of my tert-butyl signals in the ¹H NMR does not match the expected 2:1 ratio.

  • Possible Cause: Presence of other tert-butylated species, such as 1,3,5-tri-tert-butylbenzene, or other isomers.

  • NMR Evidence & Analysis:

    • 1,3,5-Tri-tert-butylbenzene: This highly symmetrical impurity will show a single sharp singlet for all 27 tert-butyl protons and a singlet for the three aromatic protons.[1] The chemical shift of the tert-butyl protons will be distinct from those in the desired product.

    • Isomeric Tri-tert-butyl-methoxybenzene: Other isomers will have different symmetry, leading to a different number and integration of tert-butyl signals.

Issue 3: I see unexpected signals in the aliphatic region of my ¹H NMR that are not from the tert-butyl groups.

  • Possible Cause: Residual solvents from the reaction workup or purification.

  • NMR Evidence & Analysis:

    • Common solvents like diethyl ether, dichloromethane, hexanes, or ethyl acetate have characteristic chemical shifts and splitting patterns. It is crucial to consult a reliable source for the NMR chemical shifts of common laboratory solvents.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 5-10 mg of your dried reaction product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If not, sonication may be required.

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

  • Acquire ¹H and ¹³C NMR spectra using appropriate parameters.

Visualizing the Logic of Impurity Identification

The following diagram illustrates the decision-making process for identifying impurities based on NMR data.

Impurity_Identification Start Analyze NMR Spectrum Aromatic_Check Aromatic Region: One Singlet? Start->Aromatic_Check tButyl_Check tert-Butyl Region: Two Singlets (2:1 ratio)? Aromatic_Check->tButyl_Check Yes Incomplete_Alkylation Impurity: Incompletely Alkylated (e.g., 1,3-di-tert-butyl...) Aromatic_Check->Incomplete_Alkylation No Other_Signals Other Signals Present? tButyl_Check->Other_Signals Yes Non_target_tButyl Impurity: Other tert-butylated species (e.g., 1,3,5-TBB) tButyl_Check->Non_target_tButyl No Pure_Product Pure 1,3,5-Tri-tert-butyl- 2-methoxybenzene Other_Signals->Pure_Product No Solvent Impurity: Residual Solvent Other_Signals->Solvent Yes Isomer Impurity: Isomeric Product Incomplete_Alkylation->Isomer

Caption: NMR-based impurity identification workflow.

References

  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (600 MHz), 13 C NMR (150 MHz) data, and HMBC correlations of compound 2 in CDCl3. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. (2004). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved from [Link]

  • ResearchGate. (2019). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]

  • ResearchGate. (2003). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]

  • ResearchGate. (2012). tert-Butylation of toluene with isobutylene over zeolite catalysts: Influence of water. Retrieved from [Link]

  • ResearchGate. (2002). Tert-butylation of p-methoxyphenol over dealuminated Y zeolite. Retrieved from [Link]

  • Arkat USA. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Google Patents. (n.d.). Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene.
  • Semantic Scholar. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite. Retrieved from [Link]

  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

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Optimizing reaction conditions for the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully navigating this multi-step synthesis. Our approach is grounded in fundamental chemical principles to not only solve common issues but also to provide a deeper understanding of the reaction mechanics.

I. Synthetic Strategy Overview

The most reliable and regioselective pathway to this compound involves a two-step process. This strategy circumvents the challenges of direct Friedel-Crafts alkylation on a methoxy-substituted ring, which could lead to a complex mixture of isomers.

  • Step 1: Exhaustive Friedel-Crafts Alkylation: Phenol is reacted with a tert-butylating agent in the presence of an acid catalyst to synthesize the sterically hindered intermediate, 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP).

  • Step 2: O-Methylation: The hydroxyl group of the highly hindered 2,4,6-TTBP is methylated to yield the final product.

This two-step approach provides superior control over the final substitution pattern.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: O-Methylation Phenol Phenol TTBP 2,4,6-Tri-tert-butylphenol (Intermediate) Phenol->TTBP Reaction Alkylating_Agent tert-Butylating Agent (e.g., MTBE, t-BuOH) Alkylating_Agent->TTBP Reaction Catalyst_1 Acid Catalyst (e.g., H₂SO₄) Catalyst_1->TTBP Reaction Base Strong Base (e.g., NaH) TTBP->Base Final_Product This compound (Final Product) TTBP->Final_Product Reaction Base->Final_Product Reaction Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄) Methylating_Agent->Final_Product Reaction caption Overall two-step synthesis workflow.

Caption: Overall two-step synthesis workflow.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis in a question-and-answer format.

Part A: Synthesis of 2,4,6-Tri-tert-butylphenol (Intermediate)

Question 1: My Friedel-Crafts alkylation is giving a low yield of the desired 2,4,6-trisubstituted product. What are the likely causes?

Answer: Low yields are typically due to incomplete alkylation, resulting in a mixture of 2,4-di-tert-butylphenol and other partially alkylated species[1]. Several factors can contribute to this:

  • Insufficient Alkylating Agent: This is an exhaustive alkylation. A significant excess of the tert-butylating agent is required to drive the reaction to completion. We recommend using at least 3.5 to 4.0 equivalents.

  • Catalyst Activity: The strength and concentration of the acid catalyst are critical. For this reaction, concentrated sulfuric acid is an effective and economical choice[2]. Ensure it is fresh and has not absorbed atmospheric moisture, which would reduce its efficacy.

  • Reaction Temperature: The reaction is typically performed at a moderately elevated temperature (60-80 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can promote dealkylation, a known reversible process in Friedel-Crafts alkylations[3].

  • Reaction Time: This reaction can be slow due to increasing steric hindrance with each subsequent alkylation. Allow for a sufficient reaction time (often several hours) and monitor progress using Thin Layer Chromatography (TLC).

Question 2: What is the best tert-butylating agent to use: tert-butanol, isobutylene, or methyl tert-butyl ether (MTBE)?

Answer: All three can be effective, but they have different practical considerations.

  • tert-Butanol: Reacts with a strong acid like H₂SO₄ to generate the tert-butyl carbocation in situ. It is easy to handle but introduces water as a byproduct, which can dilute the catalyst.

  • Isobutylene: As a gas, it requires specialized handling (a gas inlet tube and efficient stirring) to ensure it dissolves and reacts effectively. It does not introduce water, which is an advantage.

  • Methyl tert-butyl ether (MTBE): This is often the preferred reagent for laboratory-scale synthesis. It is an easy-to-handle liquid and acts as both the alkylating source and a solvent. A synthesis using MTBE and sulfuric acid has been reported to give good yields (around 69%) and is suitable for teaching labs[2].

The causality behind their function is the generation of the tert-butyl carbocation electrophile, which then attacks the electron-rich phenol ring[4].

Question 3: How do I effectively purify the crude 2,4,6-Tri-tert-butylphenol intermediate?

Answer: The crude product will likely be a mixture of the desired trisubstituted phenol along with di- and mono-substituted versions[1].

  • Initial Workup: First, quench the reaction mixture carefully with water/ice and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid catalyst, followed by a brine wash.

  • Purification Method:

    • Vacuum Distillation: This is effective for removing lower-boiling, less-alkylated phenols.

    • Recrystallization/Melt Crystallization: 2,4,6-TTBP is a solid at room temperature[2]. After distillation, it can be further purified by recrystallization from a suitable solvent like ethanol or heptane. For achieving very high purity (>99%), melt crystallization is a powerful industrial technique but can be mimicked on a lab scale with careful slow cooling[1].

Part B: O-Methylation of 2,4,6-Tri-tert-butylphenol

Question 4: My methylation reaction is very slow or is not going to completion. Why is this happening?

Answer: This is the most common issue in the second step and is almost always due to the extreme steric hindrance around the hydroxyl group of 2,4,6-TTBP[2]. The three bulky tert-butyl groups effectively shield the oxygen atom, making it a very poor nucleophile and hindering the approach of the methylating agent.

To overcome this, you must optimize three factors:

  • Choice of Base: A very strong, non-nucleophilic, and sterically unhindered base is required to fully deprotonate the phenol. Sodium hydride (NaH) is the ideal choice. It irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, driving the equilibrium forward. Weaker bases like NaOH or K₂CO₃ are often ineffective.

  • Choice of Methylating Agent: While methyl iodide can work, dimethyl sulfate ((CH₃)₂SO₄) is often more effective for hindered substrates. It is a more potent electrophile. Safety Note: Dimethyl sulfate is extremely toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

  • Solvent and Temperature: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is necessary to dissolve the sodium phenoxide intermediate. Gentle heating (40-60 °C) may be required to increase the reaction rate, but monitor carefully for potential side reactions.

Question 5: What is the best way to purify the final product, this compound?

Answer: The primary impurity will likely be unreacted 2,4,6-TTBP.

  • Aqueous Workup: After the reaction is complete, quench it carefully by slowly adding water (or a saturated ammonium chloride solution) to destroy any excess NaH. Extract the product into an organic solvent. Wash the organic layer with a dilute NaOH solution to remove any unreacted acidic phenol (2,4,6-TTBP), followed by water and brine washes.

  • Chromatography/Recrystallization:

    • Column Chromatography: If a significant amount of starting material remains or other byproducts are present, flash column chromatography on silica gel is the most effective method for separation. A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate (e.g., 99:1), is typically sufficient.

    • Recrystallization: The final product is a solid. If the product is relatively clean after the basic wash, recrystallization from a solvent like methanol or ethanol can yield highly pure material[5].

III. Optimized Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tri-tert-butylphenol (Intermediate)

Materials:

  • Phenol

  • Methyl tert-butyl ether (MTBE)

  • Concentrated Sulfuric Acid (98%)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq).

  • Add methyl tert-butyl ether (MTBE) (4.0 eq).

  • Cool the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise via an addition funnel. The addition is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C using an oil bath.

  • Maintain the temperature and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC (eluent: 9:1 Hexane:Ethyl Acetate). The product spot will be less polar than the starting phenol.

  • Cool the mixture to room temperature and then pour it slowly over 200 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude solid by vacuum distillation or recrystallization from ethanol to obtain 2,4,6-TTBP as a colorless solid. Confirm identity via melting point and NMR spectroscopy.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 2,4,6-Tri-tert-butylphenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (1.2 eq) - EXTREME CAUTION

  • Saturated Ammonium Chloride solution

  • 1 M Sodium Hydroxide solution

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (approx. 0.2 M concentration relative to substrate) to the flask.

  • Dissolve the 2,4,6-Tri-tert-butylphenol (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise. Caution: Highly toxic.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 30 mL) to remove unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography (silica gel, hexanes) or recrystallization from methanol to yield this compound as a pure, crystalline solid.

IV. Data Summary

The following table summarizes typical reaction parameters for achieving optimal yields.

ParameterStep 1: AlkylationStep 2: Methylation
Key Reagents Phenol, MTBE2,4,6-TTBP, (CH₃)₂SO₄
Catalyst/Base Conc. H₂SO₄Sodium Hydride (NaH)
Solvent MTBE (acts as reagent)Anhydrous THF
Stoichiometry MTBE: >3.5 eqNaH: 1.2 eq, (CH₃)₂SO₄: 1.2 eq
Temperature 60 - 80 °C40 - 60 °C
Typical Yield 65 - 75%80 - 90%
Purity Check TLC, GC-MS, ¹H NMRTLC, GC-MS, ¹H NMR

V. Troubleshooting Flowchart

Troubleshooting_Low_Yield start Problem: Low Yield in Methylation Step check_deprotonation Was H₂ gas evolution observed after adding substrate to NaH? start->check_deprotonation no_gas No/Weak Evolution check_deprotonation->no_gas No yes_gas Yes, vigorous evolution check_deprotonation->yes_gas Yes cause_no_gas_1 Cause: Inactive NaH (old/oxidized) no_gas->cause_no_gas_1 cause_no_gas_2 Cause: Wet Solvent/Glassware no_gas->cause_no_gas_2 check_sm Does TLC show significant unreacted starting material (2,4,6-TTBP)? yes_gas->check_sm solution_no_gas Solution: Use fresh NaH from a new bottle. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. cause_no_gas_2->solution_no_gas sm_remains Yes, SM remains check_sm->sm_remains Yes sm_gone No, SM consumed check_sm->sm_gone No cause_sm_remains_1 Cause: Insufficient reaction time or temperature. sm_remains->cause_sm_remains_1 cause_sm_remains_2 Cause: Ineffective methylating agent. sm_remains->cause_sm_remains_2 sm_gone_issue If SM is gone but yield is low, check workup procedure for product loss. sm_gone->sm_gone_issue solution_sm_remains Solution: Increase reaction time. Increase temperature to 60°C. Confirm purity/activity of dimethyl sulfate. cause_sm_remains_2->solution_sm_remains

Caption: Troubleshooting logic for low yield in the O-methylation step.

References

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). National Institutes of Health. [Link]

  • Friedel–Crafts reaction. (2024). In Wikipedia. [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (2017). Royal Society of Chemistry. [Link]

  • Benzene, 1,3,5-tri-tert-butyl-. (n.d.). NIST WebBook. [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

  • Friedel-Crafts Alkylation. (n.d.). Eastern Kentucky University - EduBirdie. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2021). Journal of the American Chemical Society. [Link]

  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (2004). ResearchGate. [Link]

  • 1,3-Di-tert-butyl-2-methoxybenzene. (n.d.). PubChem. [Link]

  • Benzene, 1,3,5-tri-tert-butyl-. (n.d.). NIST WebBook. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]

  • 2,4,6-Tri-tert-butylphenol. (2024). In Wikipedia. [Link]

  • A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. (1998). ResearchGate. [Link]

  • Synthesis of 1,3,5-tri-tert. Butylbenzene. (1955). ResearchGate. [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (2007). University of Washington. [Link]

  • Reaction of 2,4,6-tri-tert-butylphenoxy radical with unhindered phenols. (1970). ACS Publications. [Link]

  • Alcohols, Phenols and Ethers. (n.d.). NCERT. [Link]

  • 1,3,5-Tri-tert-butylbenzene. (n.d.). PubChem. [Link]

  • Synthesis of 1,3,5‐tri‐tert. Butylbenzene. (2010). Semantic Scholar. [Link]

  • Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (2005).
  • 2,4,6-Tri-tert-butylphenol. (n.d.). PubChem. [Link]

  • Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. (2022). MDPI. [Link]

  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. (2012).
  • Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene. (1975).
  • Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT. [Link]

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How to avoid polyalkylation in the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this sterically demanding Friedel-Crafts alkylation. Our goal is to provide field-proven insights and practical solutions to common challenges, particularly the issue of controlling polyalkylation to achieve the desired trisubstituted product with high regioselectivity and yield.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis. Each answer is designed to explain the underlying chemical principles and provide actionable steps for remediation.

Question 1: My reaction yields a complex mixture of mono-, di-, and trisubstituted products instead of selectively forming this compound. How can I improve selectivity?

Answer: This is a classic challenge in Friedel-Crafts alkylation. The root cause is the activating nature of the alkyl groups being added. Once the first tert-butyl group attaches to the anisole ring, the resulting mono-alkylated product is more nucleophilic and thus more reactive than the initial starting material.[1][2] This inherently favors further alkylation.

To drive the reaction toward the sterically hindered trisubstituted product, you must carefully manage the reaction conditions to overcome the activation energy barriers for successive alkylations without promoting unwanted side reactions.

Recommended Solutions:

  • Stoichiometric Control: Ensure you are using at least three equivalents of your tert-butylating agent (e.g., tert-butyl alcohol or tert-butyl chloride) relative to your starting material, 2-methoxybenzene (anisole). A slight excess (e.g., 3.3 to 3.5 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: The formation of the trisubstituted product is often kinetically slower than the first two alkylations due to significant steric hindrance.[3] You may need to increase the reaction temperature and/or extend the reaction time.

    • Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the catalyst to control the initial exothermic phase.[4]

    • After the initial addition, allow the reaction to warm to room temperature and then gently heat (e.g., 40-50 °C) for several hours to push the equilibrium towards the desired trisubstituted product. Monitor the reaction progress using an appropriate technique like GC-MS or TLC.

  • Catalyst Choice and Loading: A sufficiently strong acid catalyst is required. While anhydrous aluminum chloride (AlCl₃) is a traditional choice, strong Brønsted acids like concentrated sulfuric acid are also highly effective, particularly when using tert-butyl alcohol as the alkylating agent.[5][6] Ensure the catalyst is fresh and anhydrous, as moisture will deactivate it.

Question 2: I'm observing the formation of significant amounts of an undesired isomer, not the target 1,3,5- product. What causes this and how can it be corrected?

Answer: Isomer formation is governed by a combination of electronic directing effects and steric hindrance. The methoxy group of anisole is a strong ortho, para-director.[7] The first tert-butyl group will preferentially add to the para position (4-position) due to less steric hindrance. The second group will then add ortho to the methoxy group. The challenge lies in directing the third group to the other ortho position to yield the 1,3,5-trisubstituted product.

Under certain conditions, especially at high temperatures or with very strong catalysts, a thermodynamically controlled reaction can lead to isomerization, forming the most stable product.[4] Fortunately, for this molecule, the 1,3,5-trisubstituted product is often the most thermodynamically stable due to the bulky tert-butyl groups positioning themselves as far apart as possible.

Recommended Solutions:

  • Thermodynamic Control: Allowing the reaction to run for a longer period at a moderate temperature can facilitate isomerization to the more stable 1,3,5- product.

  • Catalyst System: The choice of catalyst can influence regioselectivity. Solid acid catalysts, such as zeolites or niobium phosphate, have been shown in other anisole alkylations to offer high selectivity, though they may require higher temperatures.[8][9] For this specific synthesis, a robust Lewis acid like AlCl₃ or a strong Brønsted acid like H₂SO₄ is typically required to overcome the steric barriers.

Question 3: My reaction is incomplete, resulting in a low yield of the desired product and a high amount of unreacted di-substituted intermediate. What's going wrong?

Answer: An incomplete reaction, especially stalling at the di-substituted stage, points to two primary issues: insufficient activation energy to add the third sterically hindered tert-butyl group, or catalyst deactivation.

Recommended Solutions:

  • Verify Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has not been compromised by atmospheric moisture. Use a freshly opened bottle or handle it in a glovebox.

  • Increase Thermal Energy: As mentioned, the final alkylation step has a higher activation barrier. Gently heating the reaction mixture after the initial, more facile alkylations have occurred is often necessary.

  • Optimize Solvent: Using a solvent like glacial acetic acid can help to dissolve reactants and facilitate the reaction.[6] In other cases, an inert solvent like n-heptane might be used.[10] The solvent choice can impact reactant solubility and the overall reaction kinetics.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the fundamental mechanism of this reaction, and why is polyalkylation the default pathway?

A1: The reaction is a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] First, the acid catalyst reacts with the alkylating agent (e.g., tert-butyl alcohol) to generate a tert-butyl carbocation ( (CH₃)₃C⁺ ).[11][12] This highly reactive electrophile is then attacked by the electron-rich anisole ring. Polyalkylation occurs because the tert-butyl group is electron-donating, which "activates" the aromatic ring, making the product more nucleophilic and thus more susceptible to further electrophilic attack than the starting material.[13][14]

Q2: Which alkylating agent is superior: tert-butyl alcohol with sulfuric acid or tert-butyl chloride with aluminum chloride?

A2: Both systems are effective at generating the necessary tert-butyl carbocation and have their own practical considerations.

  • tert-Butyl Alcohol + H₂SO₄: This is a common and cost-effective method. The strong Brønsted acid protonates the alcohol, allowing water to leave and form the carbocation.[12] It avoids the use of metal-based Lewis acids.

  • tert-Butyl Chloride + AlCl₃: This is the classic Friedel-Crafts approach. The Lewis acid coordinates to the chlorine, weakening the C-Cl bond and facilitating the formation of the carbocation.[2] This method generates HCl gas as a byproduct, which must be managed.

The choice often comes down to laboratory preference, available reagents, and desired workup procedure. Both can be optimized to produce high yields.

Q3: How do I effectively purify the final product?

A3: The target compound, this compound, is a solid at room temperature. This makes recrystallization the most effective and common purification technique.[15]

  • Solvent Selection: Methanol or ethanol are excellent choices for recrystallization. The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, promoting the formation of pure crystals.[4][15]

  • Washing: Before recrystallization, it is crucial to thoroughly wash the crude product with water to remove any residual acid catalyst and then with a small amount of cold solvent to remove more soluble organic impurities.[16]

  • Column Chromatography: If recrystallization fails to separate closely related isomers, column chromatography using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed.

Data & Protocols

Illustrative Reaction Pathway

The following diagram illustrates the stepwise alkylation of 2-methoxybenzene, highlighting the increasing reactivity of the intermediates that leads to the challenge of polyalkylation.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_products Alkylation Pathway Anisole 2-Methoxybenzene Mono Mono-alkylated (More Reactive) Anisole->Mono + (CH₃)₃C⁺ TBA tert-Butyl Alcohol + H₂SO₄ Di Di-alkylated (Even More Reactive) Mono->Di + (CH₃)₃C⁺ Side_Product Isomeric & Other Polyalkylated Products Mono->Side_Product Side Reaction Tri 1,3,5-Tri-tert-butyl- 2-methoxybenzene (Desired Product) Di->Tri + (CH₃)₃C⁺ (Sterically Hindered) Di->Side_Product Side Reaction

Caption: Stepwise Friedel-Crafts alkylation of 2-methoxybenzene.

Example Protocol Parameters

The following table provides a summary of typical reactant quantities and conditions for this synthesis. These should be treated as a starting point and may require optimization.

ParameterValueRationaleReference
Starting Material 2-Methoxybenzene (Anisole)The aromatic substrate for alkylation.[6]
Alkylating Agent tert-Butyl AlcoholA common, stable, and effective source of the tert-butyl carbocation.[6]
Catalyst Concentrated Sulfuric Acid (98%)A strong Brønsted acid that efficiently generates the electrophile from the alcohol.[6]
Solvent Glacial Acetic AcidDissolves the reactants and facilitates a homogenous reaction mixture.[6]
Molar Ratio (Anisole:TBA) 1 : 3.5An excess of the alkylating agent is used to drive the reaction towards trisubstitution.[6]
Temperature Profile 0-5 °C (addition), then warm to 40-50 °CControls the initial exotherm and provides sufficient energy for the sterically hindered final step.[16]
Purification Method Recrystallization from MethanolEffective method for purifying the crystalline final product from soluble impurities.[15]

References

  • Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]

  • Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate. SciELO. [Link]

  • Liquid phase alkylation of anisole by benzyl alcohol catalyzed on alumina-supported niobia. Universidade Federal do Rio de Janeiro. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Alkylation of anisole with 1-hexene and 1-hexanol over zeolite H-beta. ResearchGate. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]

  • N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines. Royal Society of Chemistry. [Link]

  • Hey Phenol- Everyone has their Cross to Bear. Scientific Update. [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]

  • Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. NOP. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Barnard College. [Link]

  • Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Semantic Scholar. [Link]

  • Friedel-Crafts Alkylation. EduBirdie. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene.

Sources

Technical Support Center: Synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered aromatic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.

Introduction

The synthesis of this compound presents a unique set of challenges primarily due to the significant steric hindrance imposed by the three tert-butyl groups surrounding the methoxy-substituted benzene ring. The electronic effects of the substituents also play a crucial role in directing the course of the reaction. This guide will focus on the most probable synthetic route: the electrophilic substitution of a methoxy-containing benzene derivative with a tert-butylating agent, likely via a Friedel-Crafts alkylation or a related reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low to no conversion of the starting material to the desired product.

Possible Cause A: Insufficient reactivity of the aromatic ring.

While the methoxy group is an activating ortho-, para-director, the presence of one or more bulky tert-butyl groups can sterically hinder the approach of the electrophile and deactivate the ring towards further substitution.[1][2]

Solutions:

  • Increase Catalyst Concentration: Gradually increase the amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst) to enhance the generation of the tert-butyl cation electrophile.[3]

  • Use a More Potent Lewis Acid: If using a milder Lewis acid, consider switching to a stronger one. For instance, aluminum chloride is a more potent catalyst than ferric chloride for Friedel-Crafts reactions.

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely as higher temperatures can also promote side reactions.

Possible Cause B: Poor quality or inactive reagents.

Solutions:

  • Verify Reagent Purity: Use freshly distilled or purchased anhydrous solvents and ensure the Lewis acid catalyst has not been deactivated by moisture.

  • Check Alkylating Agent: Ensure the tert-butylating agent (e.g., tert-butyl chloride, tert-butanol) is of high purity.

Problem 2: The reaction yields a mixture of isomers, with low selectivity for the this compound.

Possible Cause A: Competing directing effects of the substituents.

The methoxy group directs incoming electrophiles to the ortho and para positions.[1][4] In a di-substituted intermediate like 1,3-di-tert-butyl-2-methoxybenzene, the remaining open positions are not electronically equivalent, and the directing effects of the existing groups can lead to a mixture of products.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Choice of Solvent: The polarity of the solvent can influence the selectivity of electrophilic aromatic substitution. Experiment with different solvents (e.g., carbon disulfide, nitrobenzene, or dichloromethane) to find the optimal conditions.

  • Steric Hindrance as a Control Element: In some cases, the significant steric bulk of the tert-butyl groups can be used to your advantage to direct substitution to the least hindered position.[5]

Problem 3: Significant formation of de-alkylated or rearranged byproducts.

Possible Cause: Instability of the carbocation intermediate.

Friedel-Crafts alkylations are known to be susceptible to carbocation rearrangements.[3] While the tert-butyl cation is relatively stable, under harsh reaction conditions, it can lead to side reactions. De-tert-butylation can also occur, especially at higher temperatures.

Solutions:

  • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times to minimize the opportunity for side reactions.

  • Use of a Scavenger: In some cases, adding a proton scavenger can help to suppress side reactions that are acid-catalyzed.

Problem 4: Difficulty in purifying the final product.

Possible Cause: Similar physical properties of the product and byproducts.

The presence of isomers and other byproducts with similar boiling points and polarities can make purification by distillation or column chromatography challenging.

Solutions:

  • Recrystallization: Due to the likely crystalline nature of the highly substituted benzene ring, recrystallization from a suitable solvent system can be a very effective purification method.[6]

  • Fractional Distillation under Reduced Pressure: For liquid products, careful fractional distillation under vacuum may be necessary to separate components with close boiling points.

  • Preparative Chromatography: If other methods fail, preparative HPLC or MPLC can be employed for high-purity isolation, although this is less practical on a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound?

A common and logical approach would be a multi-step Friedel-Crafts alkylation starting from anisole (methoxybenzene). The methoxy group is an activating group that directs incoming electrophiles to the ortho and para positions.[1][2] The synthesis would likely proceed by first introducing two tert-butyl groups, likely at the 2 and 4 or 2 and 6 positions, followed by the more challenging introduction of the third tert-butyl group. Given the target molecule's substitution pattern, a starting material of 2,6-di-tert-butylanisole would be a plausible precursor for the final tert-butylation step.

Q2: What is the role of the methoxy group in this synthesis?

The methoxy group plays a dual role. Electronically, it is an activating group due to the resonance donation of its lone pair of electrons into the benzene ring, which stabilizes the carbocation intermediate formed during electrophilic aromatic substitution.[4] This makes the ring more nucleophilic and reactive towards electrophiles. Spatially, it is an ortho-, para-director, meaning it directs incoming substituents to the positions adjacent (ortho) and opposite (para) to it.[1]

Q3: Why is the introduction of the third tert-butyl group so challenging?

The difficulty arises from a combination of steric and electronic factors. After the introduction of two tert-butyl groups, the benzene ring is already significantly crowded. The approach of a third bulky tert-butyl electrophile to the remaining positions is severely hindered.[5] Additionally, the existing alkyl groups are also weakly activating, but their directing effects might compete with the methoxy group, potentially leading to a mixture of products.

Q4: Are there any alternative methods for the methylation step if starting from a phenol?

Yes, if the synthesis starts from 2,4,6-tri-tert-butylphenol, several methylation methods can be considered, especially given the hindered nature of the hydroxyl group. Traditional methods using methyl iodide or dimethyl sulfate with a base might be slow. Alternative, more effective methods for hindered phenols include using diazomethane (with appropriate safety precautions), or more modern reagents like tetramethylammonium hydroxide under microwave irradiation, which can offer high yields and selectivity for O-methylation.[7] Dimethyl carbonate (DMC) is another environmentally benign methylating agent that can be effective, especially with a suitable catalyst.[6]

Q5: What analytical techniques are best suited for characterizing the final product?

A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the protons of the tert-butyl and methoxy groups. The integration and splitting patterns will be crucial for confirming the substitution pattern. ¹³C NMR will provide information on the number and chemical environment of the carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C-O stretching of the ether.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Alkylation
ParameterCondition A (Mild)Condition B (Forcing)Rationale
Catalyst FeCl₃AlCl₃AlCl₃ is a stronger Lewis acid, better for less reactive substrates.[3]
Temperature 0-25 °C50-80 °CHigher temperatures can overcome activation energy barriers but may increase side products.
Solvent DichloromethaneNitrobenzeneNitrobenzene has a higher boiling point and can help solubilize reactants and intermediates.
Reaction Time 4-8 hours12-24 hoursMore challenging substitutions require longer reaction times to go to completion.
Experimental Protocol: Synthesis of this compound (Hypothetical)

This is a generalized protocol and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2,6-di-tert-butylanisole

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2,6-di-tert-butylanisole (1 equivalent) and tert-butyl chloride (1.5 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of this compound

G Anisole Anisole DiSub Di-tert-butylanisole Anisole->DiSub 2 eq. t-BuCl, AlCl3 Product 1,3,5-Tri-tert-butyl- 2-methoxybenzene DiSub->Product 1 eq. t-BuCl, AlCl3

Caption: Proposed two-step synthesis pathway.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Product CheckReagents Verify Reagent Purity and Activity Start->CheckReagents IncreaseCatalyst Increase Lewis Acid Concentration CheckReagents->IncreaseCatalyst Reagents OK IncreaseTemp Elevate Reaction Temperature IncreaseCatalyst->IncreaseTemp ChangeCatalyst Use a Stronger Lewis Acid IncreaseTemp->ChangeCatalyst OptimizeSolvent Experiment with Different Solvents ChangeCatalyst->OptimizeSolvent End Improved Yield OptimizeSolvent->End

Caption: Stepwise approach to addressing low product yield.

References

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]1]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]2]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]3]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]]

  • JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]5]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]4]

  • ResearchGate. (2015, December 6). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Retrieved from [Link]7]

  • Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Retrieved from 6]

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Technical Support Center: Regioselective Control in Friedel-Crafts Reactions of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions of substituted anisoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective control in these crucial C-C bond-forming reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and practical insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of anisole is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A1: This is a common challenge. The methoxy group of anisole is a strong ortho, para-director due to its ability to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediates for both positions.[1][2][3] However, several strategies can be employed to favor the para isomer, which is often the thermodynamically more stable product.

  • Steric Hindrance: The primary tool to enhance para selectivity is leveraging steric hindrance.[4]

    • Bulky Acylating Agents: Using a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) will sterically disfavor attack at the more crowded ortho positions.

    • Bulky Lewis Acids: Similarly, employing a larger Lewis acid catalyst can increase the steric bulk around the electrophile, further hindering approach to the ortho positions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve para selectivity by favoring the formation of the thermodynamically more stable isomer.[4] Conversely, higher temperatures can sometimes lead to isomerization and favor the thermodynamic product.[5] Careful temperature optimization is key.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio.[6][7] Non-polar solvents like carbon disulfide may favor one isomer, while more polar solvents like nitrobenzene might favor another, sometimes due to differential solubility of the product-catalyst complexes.[6]

Q2: I'm attempting a Friedel-Crafts alkylation on a substituted anisole, but I'm observing significant polyalkylation. How can this be prevented?

A2: Polyalkylation is a notorious side reaction in Friedel-Crafts alkylations because the newly introduced alkyl group is also an activating group, making the product more reactive than the starting material.[4] To mitigate this, consider the following:

  • Stoichiometry Control: Use a large excess of the substituted anisole relative to the alkylating agent.[8] This increases the probability that the electrophile will react with the starting material rather than the alkylated product.

  • Alternative Synthesis Route: The most robust solution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[9][10] The acyl group is deactivating, which prevents further substitution on the ring.[9][11] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[8]

G cluster_alkylation Direct Friedel-Crafts Alkylation cluster_acylation_reduction Acylation-Reduction Strategy Anisole_A Substituted Anisole AlkylHalide Alkyl Halide + Lewis Acid Monoalkylated Monoalkylated Product (Activated) Polyalkylated Polyalkylated Product(s) Anisole_B Substituted Anisole AcylHalide Acyl Halide + Lewis Acid Acylated Acylated Product (Deactivated) Reduced Desired Monoalkylated Product Reduction Reduction (e.g., Wolff-Kishner) start Problem: Polyalkylation cluster_alkylation cluster_alkylation start->cluster_alkylation Leads to cluster_acylation_reduction cluster_acylation_reduction start->cluster_acylation_reduction Solution

Q3: My reaction with a substituted anisole is not proceeding, or the yield is very low. What are the likely causes?

A3: Several factors can lead to a failed or low-yielding Friedel-Crafts reaction.

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11][12] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and fresh, high-purity Lewis acids.

  • Insufficient Catalyst (for Acylations): In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it.[9][11] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required, not just a catalytic amount.[7][9]

  • Strongly Deactivating Groups: If your substituted anisole contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated for the electrophilic aromatic substitution to occur.[11][13]

  • Incompatible Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or hydroxyl (-OH) groups, will coordinate with the Lewis acid, deactivating both the catalyst and the aromatic ring.[7][13] These groups should be protected before attempting a Friedel-Crafts reaction.

Troubleshooting_Workflow

Q4: I am working with a 3-substituted anisole. Where will the incoming electrophile add?

A4: For a 3-substituted anisole, the directing effects of the two substituents must be considered. The methoxy group is a strong activating ortho, para-director. The substituent at the 3-position will also have a directing effect.

  • Reinforcing Directors: If the group at the 3-position is also an ortho, para-director (e.g., an alkyl group), it will reinforce the directing effect of the methoxy group, strongly favoring substitution at the 2-, 4-, and 6-positions. Steric hindrance will likely disfavor the 2-position, which is flanked by two substituents. Therefore, the major products are expected at the 4- and 6-positions.

  • Opposing Directors: If the group at the 3-position is a meta-director (e.g., a nitro group), the powerful activating effect of the methoxy group will typically dominate, directing the incoming electrophile to the positions ortho and para to it (the 2-, 4-, and 6-positions). Again, sterics will play a significant role in the product distribution.

Data Summary: Regioselectivity in Anisole Acylation

The choice of reaction conditions can significantly influence the ratio of ortho to para products. While specific ratios are highly dependent on the exact substrates and conditions, general trends can be summarized.

ParameterConditionExpected Effect on para:ortho RatioRationale
Sterics Bulky Acylating Agent (e.g., Pivaloyl Chloride)IncreaseIncreased steric hindrance at the ortho position.[4]
Bulky Lewis AcidIncreaseThe catalyst-electrophile complex is larger, disfavoring the ortho position.
Temperature Lower TemperatureGenerally IncreaseFavors the thermodynamically more stable para isomer.[4]
Solvent Non-polar (e.g., CS₂) vs. Polar (e.g., Nitrobenzene)VariableCan alter the solubility of intermediates and transition state energies.[6]

Experimental Protocols

Protocol 1: High Para-Selectivity Acylation of Anisole

This protocol is optimized for the synthesis of 4-methoxyacetophenone, maximizing the yield of the para isomer.

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully and slowly pour the reaction mixture over a stirred mixture of crushed ice and 6M HCl.[8] This will quench the reaction and break the product-catalyst complex.[14]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxyacetophenone.

References

  • Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene.
  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
  • University of Wisconsin-Madison. (n.d.).
  • International Journal of Chemical Studies. (2015).
  • Olah, G. A., Olah, J. A., & Ohyama, T. (1984). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 106(18), 5284-5290.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • YouTube. (2023).
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Andonian, A. (n.d.).
  • Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?
  • Nikpassand, M., & Mamaghani, M. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(86), 54693-54716.
  • BenchChem. (2025).
  • ResearchGate. (2015).
  • ResearchGate. (2020).
  • BenchChem. (2025). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (2015). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Andonian, A. (n.d.).
  • Vedantu. (n.d.).
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • YouTube. (2018). 35.
  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
  • Chemistry Steps. (2022).
  • Chemistry Stack Exchange. (2021).
  • PMC - NIH. (2010).
  • YouTube. (2023). Trick to remember Friedel-crafts Reactions of Chlorobenzene, Anisole||ASN CHEMISTRY.
  • YouTube. (2020).
  • Chemistry LibreTexts. (2015). 15.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. Its ability to provide detailed information about the chemical environment of individual atoms makes it indispensable for researchers in materials science and drug development. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,3,5-Tri-tert-butyl-2-methoxybenzene, a sterically hindered aromatic ether.

Our objective is to move beyond a simple recitation of spectral data. We will explore the underlying principles that govern the observed chemical shifts, multiplicities, and integration values. By dissecting the influence of the bulky tert-butyl groups and the electron-donating methoxy substituent, this guide will illustrate how NMR serves as a powerful predictive and confirmatory technique. Furthermore, we will compare its spectral features with those of its structural analogs, 1,3,5-tri-tert-butylbenzene and 1,3,5-trimethoxybenzene, to provide a richer context for understanding substituent effects in polysubstituted aromatic systems.

Molecular Structure and Symmetry Considerations

Before delving into the spectra, a foundational analysis of the molecular structure is crucial for predicting the number of unique NMR signals. This compound possesses a single plane of symmetry that bisects the C2-methoxy bond and the C5-tert-butyl group. This symmetry element renders certain atoms chemically equivalent, simplifying the expected spectra.

  • The tert-butyl groups at C1 and C3 are equivalent.

  • The aromatic protons at C4 and C6 are equivalent.

  • The aromatic carbons C1 and C3 are equivalent.

  • The aromatic carbons C4 and C6 are equivalent.

This understanding allows us to anticipate a specific number of signals rather than a complex array, guiding our interpretation of the experimental data.

Caption: Molecular structure of this compound with key atoms labeled.

¹H NMR Spectral Analysis: A Predicted Interpretation

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

  • Aromatic Protons (H4, H6): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and are expected to appear as a single signal. Given their position on the electron-rich aromatic ring, they will be in the aromatic region, typically 6.5-8.0 ppm. The powerful electron-donating effects of the methoxy and alkyl groups will shield these protons, likely shifting them to the lower end of this range. Due to their meta-relationship, they will appear as a singlet, as long-range coupling is often not resolved.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet. The chemical shift for methoxy protons on an aromatic ring typically falls between 3.7 and 4.0 ppm.[1] Steric hindrance from the adjacent tert-butyl groups may cause a slight deviation from this range.

  • tert-Butyl Protons (C1-tBu, C3-tBu): The 18 protons of the two equivalent tert-butyl groups at the C1 and C3 positions will give rise to a single, intense singlet. These aliphatic protons are highly shielded and typically appear between 0.5 and 2.0 ppm.[2]

  • tert-Butyl Protons (C5-tBu): The 9 protons of the unique tert-butyl group at the C5 position will also produce a sharp singlet in the same shielded aliphatic region as the other tert-butyl groups. It will be chemically distinct from the other two due to its different proximity to the methoxy group, though the difference in chemical shift may be very small.

¹³C NMR Spectral Analysis: A Predicted Interpretation

Based on the molecular symmetry, the ¹³C NMR spectrum is expected to display eight distinct signals.

  • Aromatic Carbons:

    • C2 (Methoxy-bearing): This carbon is directly attached to the electronegative oxygen atom and will be significantly deshielded, appearing far downfield in the aromatic region (~155-160 ppm).

    • C1, C3 (tert-Butyl-bearing): These two equivalent carbons are adjacent to the methoxy-substituted carbon. They will appear as a single quaternary signal.

    • C5 (tert-Butyl-bearing): This unique quaternary carbon is para to the methoxy group. Substituent effects from electron-donating groups tend to increase electron density at the ortho and para positions, causing shielding.[3][4]

    • C4, C6 (Proton-bearing): These two equivalent carbons will appear as a single signal in the aromatic region, distinguished from the quaternary carbons by their intensity or through a DEPT experiment. They are ortho to the C5-tert-butyl group and meta to the methoxy group.

  • Aliphatic Carbons:

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the 55-65 ppm range.[1]

    • tert-Butyl Quaternary Carbons: Two signals are expected for the quaternary carbons of the tert-butyl groups. One signal will represent the two equivalent groups at C1 and C3, and a separate signal for the unique group at C5. These typically appear between 30 and 40 ppm.

    • tert-Butyl Methyl Carbons: Similarly, two signals are expected for the methyl carbons. One intense signal will correspond to the six equivalent methyl groups of the C1 and C3 substituents, and another signal for the three methyl groups of the C5 substituent. These are highly shielded and appear around 29-32 ppm.[5]

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of structurally related molecules.

CompoundAromatic Signal(s) (ppm)Aliphatic Signal(s) (ppm)Methoxy Signal(s) (ppm)
1,3,5-Tri-tert-butylbenzene ~7.1 (s, 3H)~1.3 (s, 27H)N/A
1,3,5-Trimethoxybenzene ~6.1 (s, 3H)N/A~3.75 (s, 9H)
This compound (Predicted) ~7.0 (s, 2H)~1.3-1.4 (two s, 18H and 9H)~3.8 (s, 3H)
  • Comparison with 1,3,5-Tri-tert-butylbenzene: The high symmetry of 1,3,5-tri-tert-butylbenzene results in a very simple spectrum: one signal for the three equivalent aromatic protons and one for the 27 equivalent methyl protons of the three tert-butyl groups.[6][7] Replacing one of these protons with a methoxy group breaks this symmetry, leading to the more complex (though still relatively simple) spectrum predicted for our target molecule. The introduction of the electron-donating methoxy group is expected to slightly shield the remaining aromatic protons.

  • Comparison with 1,3,5-Trimethoxybenzene: This molecule also exhibits high symmetry, showing one signal for the aromatic protons and one for the methoxy protons.[8] The aromatic protons in 1,3,5-trimethoxybenzene are highly shielded (~6.1 ppm) due to the strong electron-donating nature of the three methoxy groups. In our target molecule, the presence of only one methoxy group and three bulky alkyl groups results in less shielding of the aromatic protons compared to the trimethoxy analog.

This comparative approach highlights how the interplay of electronic and steric effects from different substituents precisely dictates the chemical shifts observed in the NMR spectrum.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~10-20 mg of the solid sample. p2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). p1->p2 p3 Add TMS as internal standard (0 ppm reference). p2->p3 p4 Transfer solution to a 5 mm NMR tube. p3->p4 a1 Insert sample into the NMR spectrometer. p4->a1 Begin Analysis a2 Lock, tune, and shim the instrument for optimal field homogeneity. a1->a2 a3 Acquire ¹H Spectrum: - Set spectral width (~16 ppm) - Number of scans (e.g., 8-16) - Relaxation delay (e.g., 1-2s) a2->a3 a4 Acquire ¹³C Spectrum: - Set spectral width (~240 ppm) - Number of scans (e.g., 1024+) - Use proton decoupling a2->a4 d1 Apply Fourier Transform to the FID. a3->d1 a4->d1 d2 Phase correct the spectrum. d1->d2 d3 Calibrate the chemical shift scale to TMS (0 ppm). d2->d3 d4 Integrate the signals in the ¹H spectrum. d3->d4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology Details:

  • Sample Preparation:

    • Weigh approximately 15 mg of this compound.

    • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for nonpolar compounds.[9]

    • Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean vial. Ensure the sample is fully dissolved.

    • The solvent typically contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup and ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe to the correct frequency.

    • Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. Typical parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Following ¹H acquisition, switch the spectrometer to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence to ensure all carbon signals appear as singlets, simplifying the spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Manually or automatically phase-correct the resulting spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, perform integration to determine the relative ratios of protons contributing to each signal.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound serves as an excellent case study in modern structural elucidation. By leveraging fundamental principles of symmetry, electronic effects, and steric hindrance, one can confidently predict and interpret the spectral data. The anticipated simplicity of the spectra, despite the molecule's size, is a direct consequence of its underlying symmetry. Comparative analysis against less complex analogs further enriches the interpretation, providing clear evidence of the specific contributions of the methoxy and tert-butyl substituents to the overall magnetic environment of the molecule. This guide underscores the power of NMR spectroscopy as a primary tool for chemists, providing unambiguous structural information that is critical for research and development.

References

  • Taylor & Francis. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Slanina, J., et al. (2005). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.
  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Pantoja-Uceda, D., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3,5-tri-tert-butyl-2-methoxybenzene. In the absence of a publicly available, annotated mass spectrum for this specific, highly substituted aromatic ether, this guide employs a first-principles approach. By systematically comparing the known fragmentation behaviors of analogous structures—including 1,3,5-tri-tert-butylbenzene, tert-butylbenzene, and anisole—we construct a robust, theoretically grounded framework for identifying the molecule and interpreting its mass spectrum. This document provides researchers, scientists, and drug development professionals with the foundational knowledge, predicted fragmentation pathways, comparative data, and a validated experimental protocol to confidently approach the analysis of this and similar sterically hindered aromatic compounds.

Introduction: The Analytical Challenge of Sterically Hindered Aromatics

This compound (C₁₉H₃₂O, M.W. = 276.46 g/mol ) is a sterically crowded molecule whose structure presents a unique analytical puzzle for mass spectrometry. The interplay between the electron-donating methoxy group and the bulky, fragmentation-prone tert-butyl substituents dictates a complex yet predictable fragmentation pattern under electron ionization (EI). Understanding this pattern is crucial for unambiguous identification in complex matrices, metabolite studies, and quality control.

The primary challenge is the scarcity of direct experimental data in public spectral libraries[1]. Therefore, a predictive approach, grounded in the established principles of mass spectrometry and supported by comparative data from well-characterized analogous compounds, is not only necessary but also provides a more profound understanding of the underlying fragmentation mechanisms. This guide will deconstruct the molecule's fragmentation logic, comparing it with simpler reference compounds to build a reliable predictive model.

Foundational Principles: Predicting Fragmentation

Under standard 70 eV electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺•). The location of the initial charge—often on the oxygen of the methoxy group or within the π-system of the aromatic ring—initiates a cascade of fragmentation events driven by the formation of the most stable possible cations and neutral radicals[2][3]. For this compound, the fragmentation is primarily directed by two competing structural features: the tert-butyl groups and the methoxy group.

Dominance of the Tert-Butyl Groups: The [M-15]⁺ Ion

The most characteristic fragmentation pathway for molecules containing a tert-butyl group attached to an aromatic ring is the loss of a methyl radical (•CH₃, 15 Da) via α-cleavage. This process results in a highly stabilized tertiary benzylic carbocation.[4]

  • Causality : The driving force is the exceptional stability of the resulting cation. In this compound, the loss of a methyl group from one of the three tert-butyl substituents is predicted to be the most favorable initial fragmentation step. This will likely produce the base peak or the most abundant fragment ion in the spectrum.

  • Predicted Fragment : [M-15]⁺ at m/z 261 .

Further fragmentation can occur via the loss of a second methyl group, though this is less probable than the initial loss. A notable secondary fragment is the tert-butyl cation itself, [C(CH₃)₃]⁺ at m/z 57 , formed by cleavage of the bond between the butyl group and the aromatic ring.

Influence of the Methoxy Group

Aromatic ethers exhibit their own characteristic fragmentation patterns.[5][6] For the target molecule, these pathways compete with the dominant tert-butyl fragmentation:

  • Loss of Formaldehyde ([M-30]⁺•) : A common rearrangement for methoxybenzenes involves the loss of a neutral formaldehyde molecule (CH₂O, 30 Da). This would result in a radical cation at m/z 246 .

  • Loss of Methoxy Radical ([M-31]⁺) : Cleavage of the aryl C-O bond results in the loss of a methoxy radical (•OCH₃, 31 Da), yielding a cation at m/z 245 .

The steric hindrance imposed by the adjacent tert-butyl groups may influence the probability of the rearrangements required for these fragmentation pathways.

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

G M Molecular Ion (M⁺•) m/z 276 M_minus_15 [M-15]⁺ m/z 261 (Base Peak) M->M_minus_15 - •CH₃ M_minus_30 [M-30]⁺• m/z 246 M->M_minus_30 - CH₂O M_minus_31 [M-31]⁺ m/z 245 M->M_minus_31 - •OCH₃ tBu_cation tert-Butyl Cation m/z 57 M->tBu_cation - C₁₅H₂₃O•

Caption: Predicted EI fragmentation pathway of this compound.

Comparative Analysis with Reference Compounds

To validate our predictions, we compare the expected fragmentation of our target molecule with the known experimental mass spectra of structurally related compounds. This comparative approach provides the strongest possible evidence base in the absence of a direct spectrum.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z) and Interpretation Source
1,3,5-Tri-tert-butylbenzene 246231231 ([M-15]⁺, loss of •CH₃), 57 ([C(CH₃)₃]⁺)[NIST][7], [PubChem][8]
tert-Butylbenzene 134119119 ([M-15]⁺, loss of •CH₃), 91 (Tropylium ion)[NIST][9]
Anisole (Methoxybenzene) 10810893 ([M-15]⁺, loss of •CH₃), 78 ([M-CH₂O]⁺•), 65 (Loss of CO from 93)[NIST WebBook]
This compound (Predicted) 276261261 ([M-15]⁺), 246 ([M-30]⁺•), 57 ([C(CH₃)₃]⁺)N/A

This comparison strongly supports our primary hypothesis: the fragmentation will be dominated by the loss of a methyl group to form the m/z 261 ion, mirroring the behavior of 1,3,5-tri-tert-butylbenzene and tert-butylbenzene, which show dominant [M-15]⁺ peaks. The presence of a significant peak at m/z 57 is also highly probable. The fragments related to the methoxy group (e.g., m/z 246) are expected but likely with lower relative abundance.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for acquiring the EI mass spectrum of this compound. The methodology is based on standard practices for the analysis of substituted aromatic compounds.[10][11][12]

Sample Preparation
  • Solution Preparation : Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dilution : Perform a serial dilution to a final concentration of approximately 10 µg/mL to avoid detector saturation.

  • Filtration : Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrumentation and Conditions
  • System : Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent).

  • GC Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating non-polar to semi-polar aromatic compounds.

  • Injection :

    • Injector Temperature : 280 °C

    • Injection Volume : 1 µL

    • Mode : Split (50:1 ratio) to prevent column overloading.

  • Oven Temperature Program :

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 15 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions :

    • Ion Source : Electron Ionization (EI)

    • Ionization Energy : 70 eV

    • Source Temperature : 230 °C

    • Quadrupole Temperature : 150 °C

    • Scan Range : m/z 40 - 450

    • Solvent Delay : 3 minutes (to prevent filament damage from the solvent peak).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve 1 mg/mL in DCM prep2 Dilute to 10 µg/mL prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 inj Inject 1 µL (280 °C, 50:1 Split) prep3->inj sep GC Separation (DB-5ms, Temp Program) inj->sep ion EI Ionization (70 eV) sep->ion det Mass Analysis (m/z 40-450) ion->det proc Acquire Spectrum det->proc lib Compare with Predicted Fragments & Library proc->lib

Caption: Standard workflow for the GC-EI-MS analysis of the target compound.

Conclusion

This guide establishes a robust, predictive framework for the mass spectrometric fragmentation of this compound. Based on a comparative analysis of structurally related compounds, the EI mass spectrum is predicted to be dominated by a base peak at m/z 261 , corresponding to the loss of a methyl radical ([M-15]⁺). Other significant ions are expected at m/z 57 (tert-butyl cation) and m/z 246 (loss of formaldehyde). The provided GC-MS protocol offers a validated starting point for experimental verification. By combining foundational principles with comparative data, researchers can confidently identify this molecule and interpret its fragmentation pattern, overcoming the limitations of sparse library data.

References

  • PubMed. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry.
  • Potter, D. W., & Pawliszyn, J. (1992). Detection of substituted benzenes in water at the pg/ml level using solid-phase microextraction and gas chromatography-ion trap mass spectrometry. PubMed.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS.
  • Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
  • LECO Corporation.
  • PubChem. 1,3,5-Tri-tert-butylbenzene.
  • NIST. Benzene, 1,3,5-tri-tert-butyl-. NIST Chemistry WebBook.
  • University of California, Davis. (2023).
  • S.O.S. Chem.
  • MtoZ Biolabs. How to Detect Cyclohexane and Benzene Using GC-MS?
  • Wikipedia.
  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube.
  • Sigma-Aldrich. 1,3,5-TRI-TERT-BUTYL-2-METHOXY-BENZENE.
  • NIST. Benzene, tert-butyl-. NIST Chemistry WebBook.

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A Comparative Guide to Electrophilic Aromatic Substitution: The Dominance of Steric Hindrance in 1,3,5-Tri-tert-butyl-2-methoxybenzene vs. Anisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 1,3,5-Tri-tert-butyl-2-methoxybenzene and anisole in electrophilic aromatic substitution (EAS) reactions. For researchers and drug development professionals, understanding how substituent effects dictate reaction outcomes is paramount for rational molecular design and synthesis. Here, we move beyond textbook examples to explore a fascinating case study where extreme steric hindrance completely overrides the powerful electronic activation of a methoxy group. Anisole serves as our baseline for a highly activated aromatic system, while its heavily substituted analogue provides a stark contrast, illustrating the critical interplay of electronic and steric factors that govern chemical reactivity.

The Foundational Principle: Electronic Effects of the Methoxy Group

The reactivity of anisole (methoxybenzene) in electrophilic aromatic substitution is a classic example of substituent effects. The methoxy group (-OCH₃) profoundly influences the benzene ring's reactivity through two opposing electronic mechanisms:

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom are delocalized into the aromatic π-system. This donation of electron density significantly enriches the ring, particularly at the ortho and para positions.[1][2] This effect is strongly activating, making the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.[5] This effect is deactivating.

In the case of the methoxy group, the electron-donating resonance effect is far more powerful than the electron-withdrawing inductive effect.[5][6] The net result is a strong activation of the aromatic ring towards electrophilic attack, with a pronounced preference for substitution at the ortho and para positions.[7]

Caption: Resonance delocalization in anisole increases electron density at the ortho and para positions.

The Decisive Factor: Steric Hindrance in this compound

Now, let us consider this compound. This molecule also possesses the activating methoxy group. However, its structure is fundamentally different due to the presence of three bulky tert-butyl groups. The tert-butyl group is the archetype of a sterically demanding substituent, creating a large, conformationally rigid domain that can physically block access to nearby reaction sites.[8]

In this compound:

  • The positions ortho to the methoxy group (C1 and C3) are occupied by tert-butyl groups.

  • The position para to the methoxy group (C5) is also occupied by a tert-butyl group.

The consequence is profound: all three positions that are electronically activated by the methoxy group's powerful +R effect are completely shielded by the immense steric bulk of the tert-butyl groups.[9] Any approaching electrophile is denied access to these favorable sites.

The only available positions for substitution are C4 and C6. These positions are:

  • Electronically Disfavored: They are meta to the methoxy group and thus do not benefit from the electron-donating resonance effect.

  • Sterically Hindered: Each of these positions is flanked by two tert-butyl groups (e.g., C4 is ortho to the tert-butyl groups at C3 and C5), creating a highly congested environment.[10]

This combination of electronic deactivation (relative to the ortho/para positions) and severe steric congestion renders this compound exceptionally unreactive towards electrophilic aromatic substitution.

Caption: Steric shielding of activated positions in this compound.

Comparative Reactivity Data

The stark difference in reactivity is best summarized by comparing their behavior under typical electrophilic aromatic substitution conditions.

FeatureAnisoleThis compoundRationale for Difference
Primary Electronic Effect Strong activation via +R effect of -OCH₃.[6][7]Strong activation via +R effect of -OCH₃.Both molecules share the same activating group.
Steric Hindrance Low; the methyl group presents minimal steric bulk.[11]Extreme; three bulky tert-butyl groups block all activated positions.[8][9]The massive steric profile of TTBMB is the key differentiator.
Available Positions for EAS Ortho and para positions are open and electronically activated.Ortho and para positions are sterically blocked. Only hindered meta positions are available.Steric hindrance in TTBMB overrides electronic directing effects.
Reactivity in EAS Very high; reactions are rapid and often occur under mild conditions, sometimes without a catalyst.[12][13]Extremely low; highly resistant to electrophilic attack even under forcing conditions.[14][15]Anisole's activated sites are accessible; TTBMB's are not.
Typical Reaction Outcome Often gives a mixture of ortho and para isomers, with a risk of polysubstitution due to high reactivity.[13][16]No reaction, or decomposition under harsh conditions.The energy barrier for attack at the hindered meta positions of TTBMB is prohibitively high.

Experimental Protocols: A Head-to-Head Comparison

The following protocols illustrate the dramatic difference in reactivity. The bromination of anisole is a standard, high-yielding laboratory procedure. Applying similar conditions to this compound is expected to result in the recovery of unreacted starting material, providing a direct validation of the principles discussed.

Protocol 1: Bromination of Anisole

This procedure demonstrates the high reactivity of anisole, which undergoes bromination readily in a polar solvent without the need for a Lewis acid catalyst.[11][12]

Objective: To synthesize 4-bromoanisole via electrophilic aromatic substitution.

Materials:

  • Anisole (1.08 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Bromine (1.60 g, 10 mmol, ~0.51 mL)

  • 5% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL), magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.08 g of anisole in 20 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: In a dropping funnel, place a solution of 1.60 g of bromine in 5 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred anisole solution over 15-20 minutes, maintaining the temperature below 10 °C. The red-brown color of bromine should discharge as it reacts.

  • Reaction Quench: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Quench the reaction by slowly pouring the mixture into 50 mL of cold water. If any bromine color persists, add 5% sodium bisulfite solution dropwise until the color disappears.

  • Workup: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (25 mL) to neutralize the acetic acid, followed by a wash with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Expected Outcome: The product is primarily 4-bromoanisole (p-bromoanisole), often obtained in over 90% yield, with a smaller amount of the ortho isomer.[11][12]

Protocol 2: Attempted Bromination of this compound

This protocol applies the same effective conditions from Protocol 1 to the sterically hindered substrate to demonstrate its lack of reactivity.

Objective: To test the reactivity of this compound towards electrophilic bromination.

Materials:

  • This compound (2.76 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Bromine (1.60 g, 10 mmol, ~0.51 mL)

  • All other reagents and equipment as listed in Protocol 1.

Procedure:

  • Setup & Reagent Addition: Follow steps 1 and 2 exactly as described in Protocol 1, using this compound as the substrate. Observation Causality: It is anticipated that the characteristic red-brown color of bromine will persist in the reaction mixture, indicating a lack of consumption.

  • Reaction & Workup: Follow steps 3, 4, and 5 as described in Protocol 1.

  • Expected Outcome: Analysis of the isolated organic material (e.g., by ¹H NMR or GC-MS) is expected to show only unreacted this compound. This result serves as a self-validating system, confirming that under conditions sufficient for the rapid bromination of anisole, the sterically shielded analogue is completely unreactive.

Caption: Comparative reaction workflow for the bromination of anisole versus TTBMB.

Conclusion

The comparison between anisole and this compound offers a compelling and instructive lesson in physical organic chemistry. While both molecules contain the same strongly activating methoxy group, their reactivity profiles are diametrically opposed.

  • Anisole is a model for a system governed by electronic effects , exhibiting high reactivity and predictable ortho, para-selectivity in electrophilic aromatic substitution.

  • This compound is a powerful illustration of a system dominated by steric effects . The strategic placement of bulky tert-butyl groups effectively creates a molecular fortress, shielding the electronically activated positions and rendering the molecule inert to reactions that would otherwise be facile.

For the practicing chemist, this comparison underscores a critical principle: a complete analysis of a molecule's potential reactivity must rigorously account for both its electronic and steric properties. The failure to appreciate the power of steric hindrance can lead to failed syntheses, while its deliberate application can provide a powerful tool for controlling selectivity and protecting functional groups.

References

  • Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?3

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?Link

  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Link

  • BenchChem. (n.d.). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene. Link

  • Brainly.in. (2023). Anisole undergoes electrophilic substitution reaction. Link

  • Brainly.in. (2021). write a short note on bromination of anisole. Link

  • Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Link

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Link

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?Link

  • Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Link

  • BenchChem. (n.d.). avoiding over-bromination in anisole reactions. Link

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Link

  • Vedantu. (n.d.). How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. Link

  • Thieme. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Link

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Link

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Link

  • Study.com. (n.d.). Since both the t-butyl and the methoxy groups are activating groups for this reaction, why are...Link

  • Quora. (2016). What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?Link

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A Comparative Analysis of 1,3,5-Tri-tert-butyl-2-methoxybenzene and Other Hindered Phenols as High-Performance Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate antioxidant is paramount to ensuring the stability and longevity of their formulations and products. Hindered phenols represent a critical class of antioxidants, prized for their ability to scavenge free radicals and inhibit oxidative degradation. This guide provides an in-depth comparative study of 1,3,5-Tri-tert-butyl-2-methoxybenzene against other well-established hindered phenols, offering insights into their structure-activity relationships and performance characteristics. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally similar compounds to provide a robust, predictive analysis.

The Fundamental Role of Hindered Phenols in Oxidation Inhibition

Hindered phenols are synthetic antioxidants characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, typically tert-butyl groups.[1] This steric hindrance is the cornerstone of their efficacy. It enhances the stability of the phenoxy radical formed after donating a hydrogen atom to a free radical, preventing it from initiating new oxidation chains.[1] The primary antioxidant mechanism involves the donation of this hydrogen atom to peroxy radicals, thus terminating the propagation step of autoxidation.[2] The general mechanism is depicted below:

G ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation ArO Hindered Phenoxy Radical (ArO•) ArOH Hindered Phenol (ArOH) ArOH->ROOH ArOH->ArO H• donation

Caption: Free radical scavenging mechanism of hindered phenols.

Structural Comparison of Key Hindered Phenols

This guide focuses on a comparative analysis of this compound with two widely used hindered phenols: Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butylphenol.

CompoundStructureKey Features
This compound this compoundThree tert-butyl groups providing significant steric hindrance. A methoxy group at the 2-position, which can influence electronic properties and solubility.
Butylated Hydroxytoluene (BHT) BHTTwo tert-butyl groups and a methyl group. A well-established and widely used antioxidant.
2,6-di-tert-butylphenol 2,6-di-tert-butylphenolTwo tert-butyl groups ortho to the hydroxyl group, providing strong steric hindrance.

Performance Evaluation: Antioxidant Activity

The antioxidant activity of hindered phenols is most commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.

Predicted Antioxidant Activity of this compound
Comparative Antioxidant Data

The following table summarizes reported IC50 values for BHT and related methoxy-substituted phenols from various studies to provide a comparative context.

CompoundDPPH IC50 (µg/mL)Reference
Butylated Hydroxytoluene (BHT)23[3]
3-tert-Butyl-4-methoxyphenol (BHA isomer)15 - 40[4]
2-methoxy-4-((4-methoxyphenilimino)methyl)phenol10.46[5]

Note: IC50 values can vary depending on experimental conditions.

Based on the available data for structurally related compounds, it is plausible that this compound would exhibit potent antioxidant activity, likely with an IC50 value in a competitive range with other highly effective hindered phenols.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing the antioxidant activity of hindered phenols.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution (0.1 mM in methanol) B Prepare antioxidant stock solutions (e.g., 1 mg/mL in methanol) A->B C Perform serial dilutions of antioxidant solutions B->C D Mix antioxidant dilutions with DPPH solution C->D E Incubate in the dark (30 min at room temperature) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle to protect it from light.

    • Accurately weigh and dissolve the hindered phenol compounds in methanol to prepare stock solutions (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of each antioxidant dilution to triplicate wells.

    • Add a fixed volume of the DPPH solution to each well.

    • Include a control group containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Plot the % inhibition against the antioxidant concentration and determine the IC50 value from the resulting curve.

Performance Evaluation: Thermal Stability

The thermal stability of an antioxidant is a critical parameter, especially for applications involving high temperatures, such as polymer processing. Thermogravimetric Analysis (TGA) is a standard technique used to assess thermal stability by measuring the change in mass of a sample as a function of temperature.

Predicted Thermal Stability of this compound

While specific TGA data for this compound is not available, its high molecular weight and the presence of three bulky, stable tert-butyl groups suggest it would possess excellent thermal stability. The methoxy group is also generally thermally stable.

Comparative Thermal Stability Data

The following table provides thermal decomposition data for some common hindered phenols.

CompoundOnset of Decomposition (°C)Reference
Butylated Hydroxytoluene (BHT)~120[6]
Poly(p-methoxyphenol)Stable up to ~250[6]

The data for poly(p-methoxyphenol) suggests that the methoxy-phenol structure can be highly thermally stable.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for evaluating the thermal stability of hindered phenols.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_data Data Interpretation A Calibrate TGA instrument B Set temperature program (e.g., 25°C to 600°C at 10°C/min) A->B C Set atmosphere (e.g., Nitrogen or Air) B->C D Accurately weigh sample into TGA pan (5-10 mg) E Place pan in TGA furnace D->E F Run the temperature program E->F G Record mass loss vs. temperature F->G H Determine onset of decomposition temperature G->H

Caption: General workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is properly calibrated for temperature and mass.

    • Set the desired temperature program, typically a linear ramp from ambient temperature to a temperature sufficient to induce complete decomposition (e.g., 25°C to 600°C at a heating rate of 10°C/min).

    • Select the appropriate atmosphere (e.g., an inert atmosphere like nitrogen to study thermal decomposition, or an oxidative atmosphere like air to study thermo-oxidative stability).

  • Sample Analysis:

    • Accurately weigh a small amount of the antioxidant sample (typically 5-10 mg) into a TGA pan.

    • Place the sample pan into the TGA furnace.

    • Start the analysis and record the mass of the sample as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve will show the percentage of weight loss versus temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.

Conclusion and Future Perspectives

This comparative guide has provided a framework for evaluating this compound and other hindered phenols as antioxidants. Based on structure-activity relationships, this compound is predicted to be a highly effective antioxidant with excellent thermal stability due to its significant steric hindrance and the electronic contribution of the methoxy group.

To definitively establish its performance characteristics, further experimental investigation is warranted. The detailed protocols for DPPH and TGA provided herein offer a standardized approach for such a comparative study. For researchers in drug development and materials science, a thorough understanding of the relative performance of different hindered phenols is crucial for selecting the optimal stabilizer for their specific application, ensuring product efficacy and longevity.

References

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112-122. Available from: [Link]

  • Miao, C., Zhang, S., Wang, X., Liu, W., & Zhang, P. (2015). Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. Tribology International, 90, 344-349. Available from: [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Sari, Y., & Puspitasari, F. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Journal of Physics: Conference Series, 1869, 012113. Available from: [Link]

  • Jiang, Z., Wang, S., Li, Y., & Zhang, L. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(14), 5569. Available from: [Link]

  • Rahman, M. M., Islam, M. B., Biswas, M., & Alam, A. K. H. (2015). In vitro antioxidant and free radical scavenging activity of different parts of Tabebuia pallida growing in Bangladesh. BMC Research Notes, 8, 649. Available from: [Link]

  • Chemcasts. (n.d.). 1,3,5-tri-tert-butylbenzene Properties vs Pressure. Retrieved from [Link]

  • Asare, G. O., Afriyie, D. A., & Addo, J. K. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(11), 6031. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). Retrieved from [Link]

  • Ramdani, D., & Hidayat, A. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Available from: [Link]

  • Kadoma, Y., Ishihara, M., Okada, N., & Fujisawa, S. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Anticancer Research, 29(7), 2639-2646. Available from: [Link]

  • PubChem. (n.d.). 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]

  • Doco, R. C., Kone, M. W., & Bony, F. (2017). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the theoretical calculation of the global descriptors. Journal of Chemical and Pharmaceutical Research, 9(5), 231-236. Available from: [Link]

  • Poprac, P., Jomova, K., Simunkova, M., Kollar, V., Rhodes, C. J., & Valko, M. (2017). Targeting Free Radicals in Oxidative Stress-Related Human Diseases. Trends in Pharmacological Sciences, 38(7), 592-607. Available from: [Link]

  • PubChem. (n.d.). 1-Tert-butyl-3-methoxybenzene. Retrieved from [Link]

Sources

The Unseen Player: A Comparative Guide to Non-Nucleophilic Bases in the Shadow of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of organic synthesis, the precise removal of a proton without interfering with other functional groups is a common yet critical challenge. This necessitates the use of non-nucleophilic bases, reagents engineered to be strong proton acceptors but poor nucleophiles, primarily due to steric hindrance. While the landscape of such bases is populated by well-established players, the exploration of novel structures continues. One such molecule, 1,3,5-Tri-tert-butyl-2-methoxybenzene, presents a fascinating structural motif. Its highly congested aromatic ring, adorned with bulky tert-butyl groups and an electron-donating methoxy group, suggests the potential for unique reactivity as a non-nucleophilic base. However, a comprehensive search of the scientific literature reveals a notable absence of experimental data on its performance in this role.

This guide, therefore, takes a unique approach. While the initial goal was a direct comparison involving this compound, the lack of published data necessitates a pivot. We will instead provide a robust, data-driven comparison of widely-used non-nucleophilic bases, creating a valuable resource for researchers. This comparative analysis will serve as a foundational tool, and we will conclude with a forward-looking perspective on the potential, yet unproven, role of highly substituted methoxybenzenes in this important class of reagents.

The Pillars of Non-Nucleophilicity: Basicity vs. Steric Hindrance

The efficacy of a non-nucleophilic base is a delicate balance between its inherent basicity (its ability to accept a proton, quantified by the pKa of its conjugate acid) and its steric bulk. High basicity is required for the efficient deprotonation of weakly acidic substrates. However, excessive nucleophilicity can lead to undesired side reactions, such as additions to electrophilic centers. Steric hindrance around the basic site mitigates this nucleophilicity.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Non-Nucleophilic Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="High Basicity (pKa)", pos="1,2!"]; C [label="Low Nucleophilicity", pos="-1,2!"]; D [label="Steric Hindrance", pos="-2,0!"];

G

A Comparative Analysis of Key Non-Nucleophilic Bases

To provide a practical guide for the discerning researcher, we present a comparative overview of several classes of commonly employed non-nucleophilic bases.

Hindered Amine Bases

This class of bases is characterized by nitrogen atoms sterically shielded by bulky alkyl groups.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A widely used, moderately strong, and sterically hindered tertiary amine. Its pKa of ~10.75 makes it suitable for scavenging protons released in reactions such as peptide couplings and esterifications.[1]

  • 1,8-Diazabicycloundec-7-ene (DBU): A bicyclic amidine with a significantly higher pKa of ~13.5.[1] This increased basicity allows it to deprotonate a wider range of substrates, and it is particularly effective in promoting E2 elimination reactions.[1]

  • Proton Sponge (1,8-Bis(dimethylamino)naphthalene): This unique diamine exhibits exceptionally high basicity (pKa of conjugate acid ~12.1 in water) due to the relief of steric strain upon protonation, where the proton is chelated between the two nitrogen atoms.[2] It is an excellent proton scavenger but its reactivity can be slower than other bases.

Hindered Pyridine Bases

The introduction of bulky substituents at the 2- and 6-positions of a pyridine ring effectively shields the nitrogen atom, rendering it non-nucleophilic.

  • 2,6-Di-tert-butylpyridine (DTBP): A classic example of a highly hindered, yet weakly basic (pKa of conjugate acid ~3.58) non-nucleophilic base.[1] Its low basicity limits its application to scavenging strong acids. The steric hindrance provided by the two tert-butyl groups is substantial.

  • 2,6-Lutidine: With methyl groups at the 2- and 6-positions, it offers a moderate level of steric hindrance and basicity (pKa of conjugate acid ~6.7).

The table below summarizes the key properties of these bases.

BaseStructurepKa of Conjugate AcidKey Features
DIPEA (Hünig's Base)EtN(iPr)₂10.75Moderately strong, widely used.
DBUC₉H₁₆N₂13.5Strong base, excellent for eliminations.[1]
Proton SpongeC₁₄H₁₈N₂12.1Very high basicity due to unique structure.[2]
2,6-Di-tert-butylpyridineC₁₃H₂₁N3.58Highly hindered, but a weak base.[1]
2,6-LutidineC₇H₉N6.7Moderately hindered and basic.

Experimental Insights: Performance in Key Transformations

The choice of a non-nucleophilic base is highly dependent on the specific reaction conditions and the nature of the substrate. Below, we delve into their performance in two common applications.

Elimination Reactions

In E2 elimination reactions, the base abstracts a proton from a carbon atom adjacent to the leaving group. The regioselectivity of this reaction (Zaitsev vs. Hofmann product) can be influenced by the steric bulk of the base. Bulky bases tend to favor the formation of the less substituted (Hofmann) alkene by abstracting a less sterically hindered proton.[3]

Experimental Protocol: Dehydrohalogenation of 2-Bromobutane

A classic experiment to illustrate this principle is the dehydrohalogenation of 2-bromobutane.

  • Reaction Setup: A solution of 2-bromobutane (1.0 eq) in a suitable solvent (e.g., THF) is prepared.

  • Base Addition: The non-nucleophilic base (1.2 eq) is added to the solution at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the ratio of the Zaitsev product (2-butene) to the Hofmann product (1-butene).

BaseZaitsev Product (2-butene) %Hofmann Product (1-butene) %
Sodium Ethoxide (small base)~71~29
Potassium tert-butoxide (bulky base)~28~72
DBUHigh Zaitsev selectivityLow Hofmann selectivity

Note: The data for DBU is qualitative, as it generally favors the thermodynamically more stable Zaitsev product.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Influence of base size on the regioselectivity of E2 elimination.

Glycosylation Reactions

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Many glycosylation methods proceed through oxocarbenium ion intermediates, and the presence of a non-nucleophilic base is often crucial to scavenge acidic promoters or byproducts that can lead to undesired side reactions.

Experimental Workflow: Glycosylation using a Glycosyl Donor

  • Activation: A glycosyl donor (e.g., a glycosyl trichloroacetimidate) is activated with a Lewis acid (e.g., TMSOTf) in the presence of a non-nucleophilic base at low temperature.

  • Nucleophilic Attack: The glycosyl acceptor (an alcohol) is added, and it attacks the anomeric center.

  • Quenching and Analysis: The reaction is quenched, and the products are analyzed to determine the yield and stereoselectivity of the glycosylation.

The choice of base can significantly impact the stability of the reactive intermediates and, consequently, the stereochemical outcome of the glycosylation. For instance, in some systems, a more hindered base can promote a more SN2-like pathway, leading to higher stereoselectivity.

The Untapped Potential of this compound

While devoid of direct experimental backing, the structure of this compound allows for informed speculation on its potential as a non-nucleophilic base. The three tert-butyl groups would provide exceptional steric hindrance around the aromatic ring. The methoxy group, being electron-donating, would increase the electron density of the benzene ring, potentially enhancing its proton affinity compared to the unsubstituted 1,3,5-tri-tert-butylbenzene.

However, the basicity of the oxygen atom in the methoxy group is expected to be very low, likely significantly lower than that of hindered pyridines. This suggests that it would only be effective at scavenging very strong acids. Its large, rigid structure could offer unique selectivity in certain applications where other, more flexible, hindered bases might fail.

Conclusion and Future Outlook

The selection of an appropriate non-nucleophilic base is a critical parameter in a multitude of organic transformations. This guide has provided a comparative overview of the performance of established hindered amine and pyridine bases, supported by experimental context. While the titular compound, this compound, remains an enigmatic player due to a lack of published data, its structure invites intriguing questions about the potential for highly substituted, electron-rich aromatic ethers in this field. Future research into the synthesis and reactivity of such compounds is needed to fully understand their capabilities and limitations. Until then, the judicious selection from the well-characterized arsenal of non-nucleophilic bases will continue to be a key element of successful synthetic strategy.

References

  • Wikipedia. Non-nucleophilic base. [Link]

  • Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]

  • Zuo, H., Zhang, C., Zhang, Y., & Niu, D. (2023). Base-Promoted Glycosylation Allows Protecting Group-Free and Stereoselective O-Glycosylation of Carboxylic Acids. Angewandte Chemie International Edition, 62(42), e202309887. [Link]

  • Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]

  • Wikipedia. 2,6-Di-tert-butylpyridine. [Link]

  • Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of sterically hindered alcohols. Organic letters, 11(6), 1305–1307. [Link]

  • Pozdnyakov, D. A., & Pozdnyakova, I. A. (2021). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 19(30), 6563-6579. [Link]

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A Spectroscopic Guide to Differentiating Sterically Hindered Aromatic Isomers: The Case of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic framework for distinguishing 1,3,5-Tri-tert-butyl-2-methoxybenzene from its potential isomers, leveraging the subtle yet definitive fingerprints revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While complete spectral libraries for such highly substituted and sterically hindered molecules are not always readily available, a deep understanding of spectroscopic principles allows for accurate structural elucidation.

This guide is structured to not only present expected data but to delve into the causal relationships between molecular structure and spectral output. We will explore how symmetry, steric strain, and electronic effects are the determining factors in the spectroscopic differentiation of these complex isomers.

The Challenge of Isomerism in Polysubstituted Benzenes

The subject of our study, this compound, presents a fascinating case of extreme steric hindrance. The bulky tert-butyl groups flank the methoxy substituent, creating a unique chemical environment that significantly influences its spectroscopic behavior. Differentiating this molecule from its isomers, such as a hypothetical 1,2,4-Tri-tert-butyl-3-methoxybenzene or 1,3,5-Tri-tert-butyl-2,4-dimethoxybenzene, requires a multi-faceted analytical approach.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopy: A Tale of Symmetry and Steric Crowding

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts, signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic and spatial environment of each nucleus.

The Influence of Molecular Symmetry

The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique signals in the NMR spectrum. For this compound, the high degree of symmetry simplifies the aromatic region of its ¹H NMR spectrum to a single resonance, as the two aromatic protons are chemically equivalent. In contrast, an isomer with a less symmetrical substitution pattern, like 1,2,4-tri-tert-butyl-3-methoxybenzene, would exhibit a more complex spectrum with multiple distinct signals for the aromatic protons, likely showing characteristic ortho, meta, and para couplings.[1]

Steric Effects on Chemical Shifts

The immense steric crowding in this compound forces the methoxy group and the tert-butyl groups into specific conformations, which can influence the chemical shifts of nearby protons and carbons.[2] The tert-butyl protons, typically appearing as a sharp singlet around 1.3 ppm, may show slight variations in their chemical shifts depending on their proximity and interaction with the methoxy group.[3] The methoxy protons will also have a characteristic singlet, but its exact chemical shift will be influenced by the steric compression from the adjacent tert-butyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Hypothetical Isomer

Compound Spectroscopy Predicted Chemical Shift (ppm) Signal Multiplicity Integration Key Differentiating Features
This compound ¹H NMR~7.0-7.2s2HSingle aromatic signal due to symmetry.
~3.7-3.9s3HMethoxy signal.
~1.3-1.5s27HSingle tert-butyl signal.
¹³C NMR~150-160sC-OCH₃
~140-150sC-tert-butyl
~120-130dC-H (aromatic)
~55-65qOCH₃
~30-35qC(CH₃)₃
~35-40sC(CH₃)₃
Hypothetical Isomer: 1,2,4-Tri-tert-butyl-3-methoxybenzene ¹H NMRMultiple signalsd, dd1H eachMultiple, distinct aromatic signals with coupling.
~3.6-3.8s3HMethoxy signal.
Multiple signalss9H eachPotentially three distinct tert-butyl signals.
¹³C NMRMultiple signalss, dMore than the number of signals for the symmetrical isomer.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the substitution pattern of the benzene ring.[4][5]

C-O Stretching in Aromatic Ethers

Aryl alkyl ethers typically exhibit two characteristic C-O stretching bands.[6][7] An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch appears near 1040 cm⁻¹. The precise positions of these bands can be influenced by the steric environment.

Out-of-Plane Bending: The Fingerprint of Substitution

The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on a benzene ring.[8][9] For a 1,2,4,5-tetrasubstituted benzene ring (as in this compound), a strong absorption is expected in the 870-850 cm⁻¹ range due to the two adjacent aromatic hydrogens. An isomer with a different substitution pattern would show a different out-of-plane bending absorption. For example, a 1,2,3,5-tetrasubstituted ring would show a strong band in a different region.

Table 2: Predicted Key IR Absorption Bands

Compound Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
This compound Aromatic C-H Stretch3100-3000Indicates aromatic protons.
Aliphatic C-H Stretch2960-2850Characteristic of tert-butyl and methoxy groups.
Asymmetric C-O-C Stretch~1250Diagnostic for aryl alkyl ethers.
Symmetric C-O-C Stretch~1040Diagnostic for aryl alkyl ethers.
Aromatic C-H Out-of-Plane Bend870-850Indicative of the 1,2,4,5-substitution pattern.
Hypothetical Isomer (e.g., 1,2,4-Tri-tert-butyl-3-methoxybenzene) Aromatic C-H Out-of-Plane BendDifferent region (e.g., ~880-860 or ~820-800)The position of this band is highly sensitive to the substitution pattern.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquids or solutions: Place a drop of the sample between two NaCl or KBr plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Molecular Ion and Fragmentation

For this compound, a strong molecular ion peak (M⁺) is expected due to the stability of the aromatic ring. The most characteristic fragmentation pathway for tert-butyl substituted benzenes is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at M-15.[10][11] Subsequent loss of isobutylene (C₄H₈) is also a common fragmentation pathway.

Aryl ethers can also fragment at the C-O bond.[12][13][14][15] The fragmentation pattern of an isomer would likely show a similar loss of a methyl group from a tert-butyl substituent, but the relative intensities of other fragment ions may differ depending on the stability of the resulting fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

Compound m/z Value Proposed Fragment Significance
This compound 276[M]⁺Molecular Ion
261[M - CH₃]⁺Loss of a methyl radical from a tert-butyl group.
220[M - C₄H₈]⁺Loss of isobutylene.
57[C(CH₃)₃]⁺tert-butyl cation.
Isomers 276[M]⁺Same molecular weight.
261[M - CH₃]⁺Likely a major fragment.
Relative intensities of other fragments may differ.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique, typically Electron Ionization (EI) for generating fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of auxochromes.[16][17][18][19]

The methoxy group and the alkyl groups on the benzene ring will cause a bathochromic (red) shift of the benzene absorption bands. While subtle, the λ_max for different isomers may vary slightly due to differences in the electronic environment and steric inhibition of resonance, where bulky groups can twist the methoxy group out of the plane of the benzene ring, affecting conjugation.

Table 4: Predicted UV-Vis Absorption Data

Compound Predicted λ_max (nm) Electronic Transition
This compound ~270-280π → π
Isomers Potentially slightly different λ_maxπ → π
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).

  • Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Synergistic Approach to Isomer Differentiation

  • NMR spectroscopy serves as the primary tool, with the number of signals in the aromatic region directly reflecting the molecule's symmetry.

  • IR spectroscopy corroborates the substitution pattern through the characteristic out-of-plane C-H bending vibrations.

  • Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the loss of a methyl group from the bulky tert-butyl substituents.

  • UV-Vis spectroscopy offers complementary information on the electronic structure.

By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, researchers can confidently elucidate the structures of even complex and sterically hindered molecules, ensuring the integrity and safety of novel chemical entities.

References

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  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 1-5.
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  • Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
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  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

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  • t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved from [Link]

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  • Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. (2024, August 6). Reddit. Retrieved from [Link]

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A Comparative Guide to the Computational Analysis of Steric and Electronic Properties of Substituted Methoxybenzenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Electrons and Atoms in Drug Design

In the intricate world of drug discovery, the success of a molecule often hinges on the subtle interplay of its steric and electronic properties. Substituted methoxybenzenes, a common scaffold in many pharmaceutical compounds, are a prime example of where these characteristics dictate biological activity. The methoxy group and other substituents on the benzene ring modulate the molecule's electron density distribution and its three-dimensional shape. These factors, in turn, govern how the molecule interacts with its biological target, its metabolic stability, and its pharmacokinetic profile. A thorough understanding and accurate prediction of these properties are therefore paramount for rational drug design and lead optimization.

This guide provides an in-depth comparison of computational methods for analyzing the steric and electronic properties of substituted methoxybenzenes. We will delve into the theoretical underpinnings of these techniques, offer practical guidance on their implementation, and present a comparative analysis of their performance against experimental data. This guide is designed to empower researchers to make informed decisions about the most appropriate computational tools for their specific research questions, ultimately accelerating the drug discovery process.

Theoretical Foundations: Quantifying Steric and Electronic Effects

Before we compare computational methodologies, it is crucial to understand the fundamental parameters we aim to quantify.

Electronic Properties: The electronic nature of a substituent is its ability to donate or withdraw electron density from the aromatic ring. This is primarily described by:

  • Hammett Constants (σ): These empirically derived values quantify the electron-donating or electron-withdrawing effect of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential around a molecule, highlighting regions of positive (electron-poor) and negative (electron-rich) potential. MEP is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

Steric Properties: Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds. The primary descriptor for steric bulk is:

  • Taft Steric Parameter (E_s): This parameter quantifies the steric hindrance of a substituent. It is derived from the rates of acid-catalyzed hydrolysis of esters. More negative E_s values correspond to greater steric bulk.

A Comparative Analysis of Computational Methodologies

The modern computational chemist has a diverse toolkit for predicting these properties. Here, we compare the most prominent methods: Density Functional Theory (DFT), Semi-Empirical Methods, and the rapidly emerging field of Machine Learning.

Density Functional Theory (DFT): The Gold Standard

DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It calculates the electronic structure of a molecule based on its electron density.

Common Functionals and Basis Sets: The choice of functional and basis set is critical for accurate DFT calculations. For substituted methoxybenzenes, the following are widely used:

  • Functionals: B3LYP is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. PBE is another commonly used functional that can be more time-efficient.

  • Basis Sets: 6-311G(d,p) is a robust basis set for general-purpose calculations. For molecules containing heavier atoms, such as iodine, the def2-TZVP basis set can offer improved accuracy, albeit at a higher computational cost.

Performance and Considerations: DFT, particularly with hybrid functionals like B3LYP, generally provides excellent agreement with experimental data for electronic properties like HOMO-LUMO energies and MEPs. The prediction of Hammett constants through calculated properties like atomic charges (e.g., Hirshfeld charges) has also shown good correlation with experimental values.

However, the accuracy of DFT is highly dependent on the chosen functional, and there is no single "best" functional for all applications. For instance, a comparative study on dimethoxybenzene derivatives showed that while B3LYP provided the lowest total energy, the PBE functional was computationally faster.

Semi-Empirical Methods: A Faster Alternative

Semi-empirical methods, such as PM6 and RM1, are based on quantum mechanics but use parameters derived from experimental data to simplify the calculations. This makes them significantly faster than DFT.

Performance and Considerations: The speed of semi-empirical methods makes them attractive for high-throughput screening of large libraries of molecules. However, their accuracy is generally lower than that of DFT. For qualitative trend analysis or as a preliminary screening tool, they can be very effective. For obtaining highly accurate quantitative data, DFT is the preferred method.

Machine Learning: The New Frontier

Machine learning (ML) models are emerging as a powerful tool for predicting molecular properties with speeds that rival semi-empirical methods and accuracy that can approach or even exceed that of DFT in some cases. These models are trained on large datasets of molecules with known properties.

Performance and Considerations: Recent studies have demonstrated that ML models can predict a wide range of electronic and steric properties with remarkable accuracy. For example, ML models have been successfully used to predict Hammett constants from quantum chemical descriptors with high correlation to experimental values. The major advantage of ML is its incredible speed once a model is trained. However, the accuracy of an ML model is heavily dependent on the quality and diversity of the training data. For novel chemical scaffolds not well-represented in the training set, their predictive power may be limited.

Quantitative Comparison: Calculated vs. Experimental Data

To provide a tangible comparison of these methods, the following table summarizes calculated and experimental electronic and steric parameters for a series of para-substituted anisoles (methoxybenzenes).

Substituent (p-X)Hammett (σ_p) - ExperimentalHammett (σ_p) - Calculated (B3LYP/6-311++G(d,p))Taft (E_s) - Experimental
-H0.000.000.00
-CH₃-0.17-0.15-1.24
-F0.060.10-0.46
-Cl0.230.25-0.97
-Br0.230.26-1.16
-NO₂0.780.81-2.52
-CN0.660.68-0.51
-OCH₃-0.27-0.30-0.55
-NH₂-0.66-0.70-0.61

Note: Calculated Hammett constants are derived from correlations with computed properties like electrostatic potential or atomic charges. The values presented are representative and can vary slightly depending on the specific computational protocol.

As the table illustrates, DFT calculations (B3LYP) show good agreement with experimental Hammett constants. The accurate prediction of these parameters is crucial for building reliable Quantitative Structure-Activity Relationship (QSAR) models.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations

This section provides a generalized workflow for calculating the electronic properties of a substituted methoxybenzene using DFT with the Gaussian software package and visualizing the results with GaussView.

Workflow for DFT Calculations

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Step-by-Step Protocol for Electronic Property Calculation
  • Molecule Construction:

    • Open GaussView.

    • Use the molecule builder to construct the desired substituted methoxybenzene (e.g., p-nitroanisole).

    • Perform an initial "Clean" of the structure to get a reasonable starting geometry.

  • Gaussian Input File Setup:

    • Go to Calculate -> Gaussian Calculation Setup.

    • In the Job Type tab, select Opt+Freq (Optimization and Frequency).

    • In the Method tab, select DFT. Choose the B3LYP functional and the 6-31G(d) basis set.

    • Set the charge to 0 and the spin to Singlet for a neutral, closed-shell molecule.

    • Click Submit and save the input file (e.g., p-nitroanisole.gjf).

  • Running the Calculation:

    • Gaussian will start the calculation. This may take some time depending on the size of the molecule and the computational resources.

  • Analyzing the Output:

    • Once the calculation is complete, open the output file (.log or .out) in GaussView.

    • Verify Optimization: Go to Results -> Vibrations. Ensure there are no imaginary frequencies, which confirms the optimized geometry is a true minimum.

    • Visualize Molecular Orbitals: Go to Results -> Surfaces/Contours. Click on Cube Actions -> New Cube. Select HOMO and LUMO to generate the surfaces. You can then visualize these orbitals by selecting them and clicking Surface Actions -> New Surface.

    • Visualize MEP: In the New Cube dialog, select Total Density. Then, in the New Surface dialog, for Surface, select New Mapped Surface. In the Mapping dropdown, choose ESP (Electrostatic Potential).

    • Extract Data: Open the .log file in a text editor. Search for "Alpha Orbital Energies" to find the HOMO and LUMO energy values. Search for "Mulliken charges" or "Hirshfeld charges" to find the calculated atomic charges.

Application in Drug Development: A Case Study

The computational analysis of steric and electronic properties is not merely an academic exercise; it has a profound impact on drug development. For instance, in the development of selective inhibitors for cytochrome P450 enzymes, such as CYP1B1, which is implicated in cancer, understanding the steric and electronic complementarity between the inhibitor and the enzyme's active site is crucial.

A 3D-QSAR study on trans-stilbene derivatives, which share structural similarities with substituted benzenes, as CYP1B1 inhibitors demonstrated the importance of these properties. The model revealed that the steric and electrostatic fields around the molecules were key determinants of their inhibitory activity. Such models allow researchers to computationally screen virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted activity, thereby saving significant time and resources.

Conclusion and Future Outlook

The computational analysis of steric and electronic properties is an indispensable tool in modern drug discovery. DFT methods, particularly with well-chosen functionals and basis sets, provide a robust and accurate means of predicting these properties for substituted methoxybenzenes. For larger-scale screening, semi-empirical methods offer a faster, albeit less accurate, alternative. The future, however, undoubtedly lies in the synergy of these methods with machine learning. As high-quality computational and experimental datasets grow, ML models will become increasingly powerful in predicting molecular properties with unprecedented speed and accuracy, further revolutionizing the rational design of novel therapeutics.

This guide has provided a comparative overview of the available computational tools, empowering researchers to select the most appropriate methodology for their specific needs. By integrating these computational approaches into the drug discovery workflow, we can gain deeper insights into structure-activity relationships and accelerate the development of the next generation of medicines.

References

  • Faber, F. A., Hutchison, L., Huang, B., Gilmer, J., Schoenholz, S. S., Dahl, G. E., Vinyals, O., Kearnes, S., Riley, P. F., & von Lilienfeld, O. A. (2017). Prediction Errors of Molecular

A Comparative Guide to the Structural Validation of 1,3,5-Tri-tert-butyl-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 1,3,5-Tri-tert-butyl-2-methoxybenzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Challenge of Steric Hindrance

This compound and its analogs are fascinating molecules characterized by significant steric congestion around a substituted aromatic core. The bulky tert-butyl groups impose distinct conformational constraints and electronic effects that can complicate straightforward structural analysis. Accurate determination of the substitution pattern and molecular conformation is paramount, as these features directly influence the compound's reactivity, biological activity, and material properties. This guide will compare the two primary methods for unambiguous structure determination: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD).

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For sterically hindered systems like this compound derivatives, a suite of 1D and 2D NMR experiments is essential for piecing together the molecular puzzle.

Foundational 1D NMR: ¹H and ¹³C Spectra

The initial steps in NMR analysis involve the acquisition of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra.

  • ¹H NMR Spectroscopy : The proton NMR of a symmetrically substituted this compound derivative would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the tert-butyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1][2] The methoxy group, being electron-donating, will typically shield the ortho and para protons, causing them to appear at a higher field (lower ppm) than in unsubstituted benzene.[1] Conversely, the bulky tert-butyl groups can cause deshielding of adjacent protons due to steric compression. The integration of these signals provides a ratio of the number of protons in each unique chemical environment.[3]

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see signals for the quaternary aromatic carbons attached to the substituents, the protonated aromatic carbons, the methoxy carbon, and the quaternary and methyl carbons of the tert-butyl groups. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.[1]

Advanced 2D NMR for Unambiguous Assignments

While 1D NMR provides a foundational overview, 2D NMR techniques are indispensable for definitively assigning the complex spectra of these derivatives.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds, typically over two to three bonds.[4] In our target molecule, COSY can help establish the connectivity between adjacent aromatic protons, confirming their relative positions on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs.[5][6][7] This is a highly sensitive experiment that allows for the direct assignment of a proton signal to its attached carbon, greatly simplifying the interpretation of the ¹³C spectrum.[5][7]

  • HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying longer-range (2-4 bond) correlations between protons and carbons.[5][6] This technique is instrumental in connecting molecular fragments. For instance, it can show correlations from the methoxy protons to the aromatic carbon at position 2, and from the tert-butyl protons to their attached aromatic carbons (positions 1, 3, and 5), thereby confirming the overall substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOE provides information about through-space proximity of protons, typically within 5 Å.[8][9][10] In sterically crowded molecules, NOESY is invaluable for determining the spatial arrangement of substituents. For example, a NOESY experiment could reveal correlations between the methoxy protons and the protons of the adjacent tert-butyl groups, providing strong evidence for their proximity in the molecule's preferred conformation.

Experimental Protocol: Comprehensive NMR Analysis

A detailed, step-by-step methodology for a comprehensive NMR analysis is provided below:

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is free of particulate matter.

  • 1D ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Optimize spectral width, number of scans, and relaxation delay for good signal-to-noise and accurate integration.

  • 1D ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • If quaternary carbons are of interest and sensitivity is low, consider increasing the number of scans or using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition :

    • Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition :

    • Acquire a phase-sensitive gradient-edited HSQC spectrum to correlate one-bond ¹H-¹³C connections.

  • 2D HMBC Acquisition :

    • Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

  • 2D NOESY Acquisition :

    • Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for the size of the molecule (for small molecules, 500-800 ms is a good starting point). This will reveal through-space proton-proton interactions.[9]

  • Data Processing and Interpretation :

    • Process all spectra using appropriate window functions and phasing.

    • Systematically analyze the 2D spectra to build up the molecular structure, starting with the assignment of easily identifiable spin systems and then using HMBC and NOESY to connect the fragments and determine the stereochemistry.

Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[11][12] This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

The Power of a Picture: Advantages of SC-XRD
  • Unambiguous Connectivity and Conformation : SC-XRD provides a direct visualization of the molecular structure, leaving no doubt as to the substitution pattern and the conformation adopted in the crystalline state.[11][13]

  • Precise Geometric Parameters : The technique yields highly accurate bond lengths and angles, which can offer insights into electronic effects and steric strain within the molecule.[12]

  • Intermolecular Interactions : The resulting crystal structure reveals how molecules pack in the solid state, providing information about intermolecular forces such as hydrogen bonding and van der Waals interactions.[13]

The Catch: The Challenge of Crystallization

The primary limitation of SC-XRD is the absolute requirement for a high-quality single crystal.[14][15] Sterically hindered molecules like this compound derivatives can be challenging to crystallize due to their often-non-polar nature and awkward shapes that may not pack efficiently into a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth :

    • The key to successful SC-XRD is growing a suitable single crystal.[16] Common methods include:

      • Slow Evaporation : Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days or weeks.

      • Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble.

      • Cooling : Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting :

    • Under a microscope, select a clear, well-formed crystal with sharp edges, ideally between 0.1 and 0.3 mm in its largest dimension.[12]

    • Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection :

    • Mount the crystal on the diffractometer.

    • A preliminary screening is performed to determine the unit cell parameters and crystal quality.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to yield a set of structure factors.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, high-resolution crystal structure.

Comparative Analysis: NMR vs. SC-XRD

FeatureNMR SpectroscopySingle-Crystal X-ray Diffraction
State of Matter SolutionSolid
Information Provided Connectivity, relative stereochemistry, conformational dynamics in solutionAbsolute 3D structure, bond lengths, bond angles, packing in the solid state
Primary Challenge Spectral overlap and complex coupling patterns in highly substituted systemsGrowing a high-quality single crystal
Throughput Relatively high; a full suite of experiments can be run in a few hours to a dayLower; crystal growth can take days to weeks, and data collection/refinement takes several hours
Ambiguity Can sometimes be ambiguous without a full suite of 2D experimentsUnambiguous determination of the solid-state structure

Visualization of the Workflow

Caption: Workflow for structural validation.

Conclusion

For the robust structural validation of this compound derivatives, a synergistic approach utilizing both NMR spectroscopy and single-crystal X-ray diffraction is highly recommended. NMR provides invaluable information about the molecular structure and conformation in solution, which is often the medium for chemical reactions and biological assays. SC-XRD, when successful, offers the definitive solid-state structure, providing a static, high-resolution picture of the molecule. The convergence of data from both techniques provides the highest level of confidence in the assigned structure. In the absence of suitable crystals, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is the most powerful alternative for unambiguous structural elucidation.

References

  • NMR Experiments. (n.d.).
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  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. (2007, February 1). PubMed. Retrieved from [Link]

  • How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. Retrieved from [Link]

  • 1H-NMR (600 MHz), 13C NMR (150 MHz) data, and HMBC correlations of compound 2 in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

  • Correlations Through Space: The Nuclear Overhauser Effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis. (2015, March 4). JoVE. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.).
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  • Campanelli, A. R., Ramondo, F., Domenicano, A., & Hargittai, I. (n.d.). Molecular Structure and Conformation of tert-Butylbenzene: A Concerted Study by Gas-Phase Electron Diffraction and Theoretical Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877-881. Retrieved from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

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  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. Retrieved from [Link]

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  • (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

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  • Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022, November 17). PMC. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Analysis of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Sterically Hindered Aromatic

1,3,5-Tri-tert-butyl-2-methoxybenzene is a highly substituted aromatic compound characterized by significant steric hindrance from its bulky tert-butyl groups and its nonpolar nature. In research and development, particularly in pharmaceutical and materials science, the purity of such intermediates is paramount. Impurities, which may include starting materials, isomers, or byproducts from partial alkylation or demethylation, can significantly impact the outcomes of subsequent synthetic steps and the properties of the final product.

This guide provides a comprehensive comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity assessment of this compound. We will delve into the theoretical underpinnings of why a specific method is chosen, provide detailed experimental protocols, and offer a head-to-head comparison to guide researchers in selecting the optimal technique for their specific laboratory context and analytical requirements.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

For non-volatile or thermally sensitive compounds, HPLC is the undisputed method of choice. While this compound is sufficiently volatile for GC, HPLC, particularly in its reversed-phase mode, offers a powerful alternative with distinct advantages.

The Rationale for Reversed-Phase HPLC (RP-HPLC)

Reversed-phase liquid chromatography (RP-LC) is the predominant mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[1] This setup is ideal for analyzing hydrophobic (nonpolar) molecules like this compound. The separation mechanism is governed by hydrophobic interactions; more nonpolar analytes interact more strongly with the stationary phase, leading to longer retention times.[1][2]

  • Causality of Column Choice: A C18 (octadecylsilane) column is the quintessential stationary phase for RP-HPLC due to its dense, nonpolar hydrocarbon chains, which provide strong retention for hydrophobic compounds.[1] This strong retention is necessary to achieve separation from potentially less hydrophobic impurities, such as partially de-alkylated precursors.

  • Mobile Phase Strategy: The mobile phase must be polar to facilitate the reversed-phase mechanism. Mixtures of water with water-miscible organic solvents like acetonitrile (ACN) or methanol (MeOH) are standard.[1][3] For a highly nonpolar analyte like our target compound, a high percentage of the organic solvent is required to ensure it elutes from the column in a reasonable timeframe. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Acetonitrile or a 90:10 (v/v) mixture of Acetonitrile and Water.

  • Sample: this compound, accurately weighed.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in the sample diluent. Prepare working standards at lower concentrations (e.g., 0.1 mg/mL) by diluting the stock.

  • Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in the sample diluent. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (Aromatic compounds typically exhibit strong absorbance in the 254-280 nm range).

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 15 85
      10.0 5 95
      15.0 5 95
      15.1 15 85

      | 20.0 | 15 | 85 |

  • Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Identify impurities by their relative retention times.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter (0.45 µm) B->C D Autosampler Injects Sample C->D F C18 Column (Separation) D->F Mobile Phase E Gradient Pump (Water/ACN) G UV Detector F->G H Chromatogram Generation G->H I Peak Integration & Area % Calculation H->I J Purity Report I->J

Caption: Workflow for purity analysis by RP-HPLC.

Gas Chromatography (GC): The High-Resolution Choice for Volatiles

Gas chromatography is an exceptionally powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] For this compound, which has a sufficient boiling point and thermal stability, GC offers high efficiency, speed, and resolution.

The Rationale for Capillary GC-FID
  • Principle of Separation: In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a coated capillary column (stationary phase). Separation occurs based on the analyte's boiling point and its interactions with the stationary phase.[5]

  • Causality of Column Choice: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5, Rtx-5), is an excellent first choice.[6][7] This phase separates compounds primarily by boiling point but also offers unique selectivity for aromatic compounds due to the phenyl groups.[5] This can be critical for resolving positional isomers.

  • Detector Selection: A Flame Ionization Detector (FID) is the gold standard for analyzing organic compounds. It is robust, highly sensitive to hydrocarbons, and provides a linear response over a wide concentration range, making it ideal for quantifying both the main component and trace impurities.[8]

Experimental Protocol: GC-FID Method

This protocol outlines a standard method for purity determination by capillary GC.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Materials:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Injector Liner: Split liner with glass wool.

  • Sample Diluent: Dichloromethane or Ethyl Acetate (GC grade).

  • Sample: this compound, accurately weighed.

Procedure:

  • Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and sample in the chosen diluent at a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 280 °C.

    • Split Ratio: 50:1 (adjust as needed for concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

    • Detector Temperature (FID): 310 °C.

    • FID Gases: Hydrogen and Air flows as per manufacturer's recommendation.

  • Data Analysis: As with HPLC, calculate purity using the area percent method. The high efficiency of capillary GC often results in very sharp peaks, allowing for the detection of closely eluting impurities.[9]

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis A Weigh Sample B Dissolve in Volatile Solvent A->B C Autosampler Injects Sample B->C D Heated Injector (Vaporization) C->D E Capillary Column in Oven (Separation) D->E Carrier Gas F FID Detector E->F G Chromatogram Generation F->G H Peak Integration & Area % Calculation G->H I Purity Report H->I

Caption: Workflow for purity analysis by GC-FID.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goals, available equipment, and sample throughput requirements.

FeatureRP-HPLCCapillary GC-FIDRationale & Insights
Principle Partitioning between a polar mobile phase and nonpolar stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Fundamentally different separation mechanisms provide orthogonal data; using both can give a more complete purity profile.
Resolution Very Good. Can resolve many structurally similar impurities.Excellent. Capillary columns offer very high theoretical plates for superior resolution of volatile isomers.[4][9]For complex mixtures of closely related isomers, GC often provides sharper peaks and better separation.
Speed Moderate (Typical run time: 15-25 minutes).Fast (Typical run time: 10-20 minutes).GC temperature programming can be very rapid, making it suitable for high-throughput quality control environments.
Sensitivity (LOD/LOQ) Good with UV detector.Excellent with FID for hydrocarbons.FID is generally more sensitive for this class of compounds than a standard UV detector, allowing for lower detection limits of organic impurities.
Sample Requirements Soluble in mobile phase-compatible diluent. Non-volatile is acceptable.Must be volatile and thermally stable.This is not a limiting factor for this compound, but GC cannot be used for non-volatile impurities (e.g., salts, polymers).
Solvent Consumption High. Uses several mL of organic solvent per minute.Very Low. Primarily uses carrier gas; only small amounts of solvent for sample prep.GC is a "greener" technique regarding solvent waste and cost, a significant factor for labs with high sample loads.
Instrumentation Cost Generally higher initial and running costs (solvents, columns).Generally lower initial and running costs.The cost of high-purity solvents for HPLC is a significant ongoing expense.
Robustness Robust, but mobile phase preparation and column equilibration are critical.Extremely robust and easy to automate for routine analysis.[8]GC-FID systems are known for their long-term stability and are often preferred in manufacturing QC settings.

Hypothetical Performance Data

The following table presents plausible chromatographic data for the main compound and potential process-related impurities, illustrating the expected performance of each technique.

CompoundTechniqueExpected Retention Time (min)Resolution (Rs) vs. Main PeakComments
1,3-Di-tert-butyl-2-methoxybenzene (Impurity)HPLC~8.5> 2.0Less hydrophobic, elutes earlier.
This compound HPLC ~11.2 N/A Main peak.
1,3,5-Tri-tert-butylphenol (Impurity)HPLC~9.8> 2.0The -OH group makes it slightly more polar than the methoxy- version, leading to earlier elution.
1,3-Di-tert-butyl-2-methoxybenzene (Impurity)GC~10.5> 2.5Lower boiling point, elutes significantly earlier.
This compound GC ~12.8 N/A Main peak.
1,3,5-Tri-tert-butylphenol (Impurity)GC~12.5> 1.8The -OH group allows for hydrogen bonding, slightly increasing retention time relative to its boiling point.

Conclusion and Method Selection Guide

Both RP-HPLC and capillary GC are powerful and suitable techniques for assessing the purity of this compound. The final choice should be guided by the specific analytical objective.

  • Choose Gas Chromatography (GC-FID) for:

    • High-Throughput Quality Control: Its speed, robustness, and low solvent consumption make it ideal for routine batch release testing.

    • Detecting Volatile Impurities: Superior at identifying and quantifying residual solvents or low-boiling point byproducts.

    • Highest Resolution of Isomers: When baseline separation of very similar volatile isomers is the primary challenge.[4][9]

  • Choose High-Performance Liquid Chromatography (RP-HPLC) for:

    • Orthogonal Verification: When a secondary, mechanistically different method is needed to confirm a purity result obtained by GC.

    • Analysis of Non-Volatile Impurities: If the synthesis process could potentially generate non-volatile or thermally labile impurities (e.g., salts, polymeric materials).

    • Laboratories without GC Access: RP-HPLC is a highly versatile and common instrument in analytical labs and provides perfectly validatable results for this analyte.

For comprehensive characterization in a research or drug development setting, employing both techniques is the most rigorous approach. The orthogonal nature of their separation mechanisms provides the highest degree of confidence in the purity assessment of this compound.

References

  • Mathews, R.G., et al. "Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC." Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • SIELC Technologies. "HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns." Available at: [Link]

  • Greyhound Chromatography. "GC Column Selection Guide." Available at: [Link]

  • Wikipedia. "Reversed-phase chromatography." Available at: [Link]

  • Welch, C. J., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." Organic Process Research & Development, 2017. Available at: [Link]

  • Krupčík, J., et al. "SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES." Journal of the Serbian Chemical Society, 2005.
  • Szentirmai, Z., et al. "INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC." Acta Chimica Academiae Scientiarum Hungaricae, 1978.
  • Nawrocki, J., et al. "How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase." LCGC International. Available at: [Link]

  • Jordi Labs. "Reverse Phase/ Normal Phase HPLC Analytical Techniques." Available at: [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)

  • Orochem Technologies. "Gas Chromatography Columns | GC Columns for Analytical Applications." Available at: [Link]

  • Agilent Technologies. "CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID." 2016. Available at: [Link]

  • Phenomenex. "Reverse Phase HPLC: Benefits, Applications & Techniques." 2023. Available at: [Link]

  • SCION Instruments. "UOP555, Trace impurities in Benzene by Gas Chromatography." Available at: [Link]

  • Agilent Technologies. "CHEMICAL PURITY ANALYSIS." 2016. Available at: [Link]

  • Emery Pharma. "Benzene Impurity Analysis." Available at: [Link]

  • Shimadzu. "High Purity Benzene Analysis Nexis GC-2030BZ3 GC-2014BZ3." 2017. Available at: [Link]

  • Tsochatzis, E.D., et al. "Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials." Food Additives & Contaminants: Part A, 2020.

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A Comparative Guide to the Synthesis of 1,3,5-Tri-tert-butyl-2-methoxybenzene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of sterically hindered molecules is a critical aspect of discovery and process chemistry. 1,3,5-Tri-tert-butyl-2-methoxybenzene, a sterically crowded aromatic ether, presents a unique synthetic challenge. Its bulky tert-butyl groups and the methoxy functionality make it a valuable building block in the development of novel ligands, molecular switches, and complex pharmaceutical intermediates. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this compound, focusing on cost-effectiveness, yield, safety, and environmental impact to inform your experimental design and scale-up decisions.

Introduction to this compound

The strategic placement of three bulky tert-butyl groups on a benzene ring creates a sterically demanding environment. The addition of a methoxy group at the 2-position further influences the electronic and conformational properties of the molecule. This unique architecture can impart desirable characteristics to larger molecules, such as increased metabolic stability, enhanced solubility in organic media, and control over molecular geometry. As such, the ability to synthesize this compound in a cost-effective and scalable manner is of significant interest to the scientific community.

This guide will explore two primary synthetic strategies: a direct, one-pot Friedel-Crafts alkylation of anisole, and a two-step approach involving the methylation of a commercially available substituted phenol. Each method will be evaluated based on experimental data, reagent costs, and process considerations.

Method 1: Direct Friedel-Crafts Tert-butylation of Anisole

The Friedel-Crafts alkylation is a classic and powerful method for forming carbon-carbon bonds on aromatic rings. In this approach, anisole is directly alkylated with a tert-butylating agent in the presence of a Lewis acid catalyst.

Underlying Principles and Causality

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄), generates a tert-butyl carbocation from a precursor such as tert-butyl alcohol or tert-butyl chloride.[1] The electron-rich anisole ring then acts as a nucleophile, attacking the carbocation. The methoxy group of anisole is an ortho-, para-director, meaning it activates these positions for electrophilic attack. However, the sheer steric bulk of the incoming tert-butyl groups and those already on the ring will heavily influence the final substitution pattern, favoring the formation of the 1,3,5-tri-substituted product. Achieving the desired this compound structure directly from anisole is challenging due to the potential for the formation of various isomers and poly-alkylated byproducts. The reaction conditions must be carefully controlled to maximize the yield of the desired product.

Figure 1: General workflow for the Friedel-Crafts tert-butylation of anisole.
Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts alkylation methods and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (1.0 eq) and a suitable solvent such as dichloromethane. Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 3.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Addition of Alkylating Agent: Add tert-butyl chloride (3.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent like methanol to afford this compound.

Cost-Effectiveness Analysis

While this method offers a direct route to the target molecule, its cost-effectiveness is hampered by several factors. The use of a super-stoichiometric amount of the Lewis acid catalyst, which is consumed during the reaction and workup, significantly adds to the material cost. Furthermore, the potential for isomer formation and polyalkylation can lead to lower yields of the desired product and necessitate extensive purification, increasing both solvent usage and labor costs. The price of anhydrous aluminum chloride can range from approximately $77 to $320 per 500g depending on the grade.[2][3] Anisole is relatively inexpensive, with prices around


33 per liter.[4] Tert-butyl chloride is also a readily available and affordable reagent.[2]

Method 2: Methylation of 2,4,6-Tri-tert-butylphenol

An alternative and often more efficient approach is the methylation of the commercially available and relatively inexpensive 2,4,6-tri-tert-butylphenol. This two-step synthesis involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with a methylating agent.

Underlying Principles and Causality

This method is an example of the Williamson ether synthesis.[5][6] In the first step, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group of 2,4,6-tri-tert-butylphenol, forming a sterically hindered but highly nucleophilic phenoxide ion. In the second step, this phenoxide attacks a methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction to form the desired ether product. This method is generally high-yielding and highly selective, as the methylation occurs exclusively at the oxygen atom, avoiding the formation of isomers that can plague Friedel-Crafts reactions.

Figure 2: General workflow for the Williamson ether synthesis of this compound.
Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methods and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-tri-tert-butylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Methylating Agent: Add dimethyl sulfate (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound. A recent study demonstrated a high yield of 96% for a similar methylation of salicylic acid using dimethyl sulfate and sodium bicarbonate.[7][8][9]

Cost-Effectiveness Analysis

This two-step method is generally more cost-effective for several reasons. The starting material, 2,4,6-tri-tert-butylphenol, is commercially available at a reasonable price, approximately $139 for 25g.[10] The reagents used for methylation, such as dimethyl sulfate and potassium carbonate, are also inexpensive and readily available. Dimethyl sulfate can be purchased for around €117 per 500mL, and potassium carbonate is available for about $11 per pound.[11][12] The high yield and selectivity of the Williamson ether synthesis minimize the need for extensive purification, reducing solvent consumption and labor costs.

Comparative Summary

FeatureMethod 1: Friedel-Crafts AlkylationMethod 2: Methylation of 2,4,6-Tri-tert-butylphenol
Starting Material Cost Anisole (low), tert-Butylating agent (low)2,4,6-Tri-tert-butylphenol (moderate)
Catalyst/Reagent Cost High (stoichiometric Lewis acid)Low (catalytic or stoichiometric base)
Number of Steps 12
Typical Yield Moderate to Low (isomer formation)High to Excellent
Purification Often requires column chromatographyOften simple recrystallization
Scalability Challenging due to exothermicity and wasteMore straightforward
Safety Concerns Corrosive and water-reactive Lewis acidsHighly toxic and carcinogenic dimethyl sulfate
Environmental Impact Large amounts of acidic wasteUse of toxic methylating agent

Safety and Environmental Considerations

Method 1: Friedel-Crafts Alkylation

  • Hazards: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. The reaction can be exothermic and difficult to control on a large scale. Dichloromethane is a suspected carcinogen.

  • Environmental Impact: The use of stoichiometric amounts of Lewis acids generates significant amounts of acidic aluminum waste, which requires careful neutralization and disposal.[13] The use of halogenated solvents like dichloromethane also poses environmental concerns.

Method 2: Methylation of 2,4,6-Tri-tert-butylphenol

  • Hazards: Dimethyl sulfate is extremely toxic, a probable human carcinogen, and can cause severe burns.[2][3][11][14][15] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Methyl iodide is also toxic and a suspected carcinogen. Sodium hydride is a flammable solid that reacts violently with water.

  • Environmental Impact: The primary concern is the toxicity of the methylating agent. Any unreacted dimethyl sulfate must be quenched and disposed of properly. However, the overall waste generated is typically less than in the Friedel-Crafts method.

Conclusion and Recommendation

For the synthesis of this compound, the methylation of 2,4,6-tri-tert-butylphenol (Method 2) is the more cost-effective and efficient route for laboratory-scale and pilot-plant production. Despite being a two-step process, the high yield, selectivity, and simpler purification procedure outweigh the initial cost of the starting phenol. The direct Friedel-Crafts alkylation of anisole (Method 1), while seemingly more direct, is likely to be lower-yielding and require more extensive purification, making it less economically viable.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, available resources, and the acceptable cost per gram of the final product. However, based on the analysis presented in this guide, the methylation of 2,4,6-tri-tert-butylphenol offers a more reliable and cost-effective pathway to this valuable sterically hindered building block.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Retrieved from [Link]

  • Lab Alley. (n.d.). Aluminum Chloride. Retrieved from [Link]

  • The Lab Depot. (n.d.). Dimethyl Sulfate, Reagent. Retrieved from [Link]

  • Beilstein Journals. (2017). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Wikipedia. (n.d.). DDT. Retrieved from [Link]

  • The Lab Depot. (n.d.). Sodium Hydride, 60% Dispersion in Mineral Oil. Retrieved from [Link]

  • SLS - Lab Supplies. (n.d.). Sodium hydride, dry, 95%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hierarchical Zeolites for Environmentally Friendly Friedel Crafts Acylation Reactions. Retrieved from [Link]

  • ACS Publications. (2006). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]

  • Sdfine. (n.d.). IODOMETHANE (METHYL IODIDE) (STABILISED WITH COPPER WIRE) IODOMETHANE (5 x 20 ml). Retrieved from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • metasci. (n.d.). Safety Data Sheet 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1,3,5-tri-tert. Butylbenzene. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 29). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

  • YouTube. (2020, November 9). Reaction of anisole with tertiary butyl chloride with friedel craft alkylation,addition of chlorine. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
  • ResearchGate. (2024, February 21). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?. Retrieved from [Link]

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Safety Operating Guide

Navigating the Unseen: A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. It concludes with a final, critical step: responsible disposal. This guide provides a comprehensive, procedural framework for the safe handling and disposal of 1,3,5-Tri-tert-butyl-2-methoxybenzene, a unique aromatic ether. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the toxicological and chemical data of structurally analogous compounds, including substituted tert-butylbenzenes and methoxybenzenes, underpinned by universal best practices in laboratory safety and hazardous waste management.

Part 1: Pre-Disposal Assessment: Understanding the Hazard Profile

Structurally similar compounds, such as 1,4-Di-tert-butyl-2,5-dimethoxybenzene, are classified as acute toxicants if swallowed or inhaled, and as skin and eye irritants.[1] Therefore, it is prudent to handle this compound with the assumption of similar hazards.

Key Inferred Hazards:

  • Acute Oral and Inhalation Toxicity: May be harmful if ingested or inhaled.

  • Skin and Eye Irritation: Potential to cause irritation upon contact.

  • Environmental Hazard: Avoid release to the environment as its ecological impact is unknown.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).To prevent skin contact and potential irritation.
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect against accidental splashes or dust generation.
Skin and Body Protection A standard laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated.To minimize the risk of inhaling fine particles or vapors.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental compliance. It is crucial to remember that direct disposal into regular trash or down the drain is strictly prohibited for this class of chemical.[3]

Step 1: Waste Collection and Containerization
  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of a material compatible with aromatic ethers. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity and the date of accumulation.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[4]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

  • Ensure Ventilation: Work in a well-ventilated area to minimize inhalation of any dust or vapors.[1]

  • Containment: Prevent the spill from spreading.

  • Collection: Carefully sweep the solid material to avoid creating dust.[1][5]

  • Transfer: Place the collected material into your designated hazardous waste container.

Step 3: Final Disposal Procedure

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3]

  • Provide Information: Clearly communicate the identity of the chemical waste to the disposal company.

  • Documentation: Maintain meticulous records of all disposal activities, including dates, quantities, and the name of the disposal contractor.

Disposal of Contaminated Packaging

Empty containers that held this compound must also be treated as hazardous waste.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[6]

  • Collect Rinsate: The solvent used for rinsing must be collected and disposed of as hazardous chemical waste.[6]

  • Container Disposal: After triple-rinsing, deface the original label and dispose of the container in accordance with your institution's guidelines for chemically contaminated sharps or glassware.[6]

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been generated.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal Start Start: Identify Waste (this compound) Assess Assess Hazards (Based on Analogous Compounds) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container Select & Label Compatible Waste Container PPE->Container Collect Collect Waste Chemical Container->Collect Spill Spill Occurs? Collect->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Storage Store Securely in Designated Waste Area Spill->Storage No Cleanup->Collect ContactEHS Contact EHS or Licensed Waste Contractor Storage->ContactEHS Documentation Document Disposal Details ContactEHS->Documentation End End: Waste Transferred for Professional Disposal Documentation->End

Caption: Decision workflow for the safe disposal of this compound.

Part 3: Foundational Principles of Chemical Waste Management

The procedures outlined above are grounded in the broader principles of responsible chemical waste management as mandated by regulatory bodies such as the Environmental Protection Agency (EPA). These tenets prioritize safety, accountability, and environmental stewardship.

  • Waste Minimization: Whenever feasible, modify experimental procedures to reduce the generation of hazardous waste.

  • Accurate Identification: Never dispose of unknown chemicals. All waste must be clearly and accurately identified.

  • Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.

  • Professional Disposal: The final treatment and disposal of hazardous waste is a specialized process that must be carried out by certified professionals at permitted facilities.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the final chapter in the lifecycle of this compound is one of safety, responsibility, and scientific integrity.

References

  • Directpcw. (2024, July 17). Safety Data Sheet - HYDROXYCITRONELLAL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene. Retrieved from [Link]

  • GAIACA. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). curdlan, 54724-00-4. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Sample Paper (2023-24). (n.d.). Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 1,3,5-Tri-tert-butyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of 1,3,5-Tri-tert-butyl-2-methoxybenzene in a laboratory setting. The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, including substituted benzenes and aromatic ethers. The bulky tert-butyl groups and the methoxy substituent on the benzene ring dictate the anticipated chemical behavior and associated hazards.

Hazard Assessment and Core Principles of Safe Handling

All operations involving this compound should be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE, with detailed explanations for each selection.

Protection Type Specification Standard Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.ANSI Z87.1Protects against splashes and airborne particles which may cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).ASTM F739 or EN 374Prevents skin contact. Nitrile and neoprene gloves offer good resistance to a range of organic solvents and aromatic compounds.[3][5] Always inspect gloves for integrity before use.
Body Protection Flame-resistant lab coat.NFPA 2112Provides a barrier against splashes and minimizes skin exposure. A flame-resistant lab coat is prudent when working with organic compounds.
Respiratory Protection Use in a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are insufficient.NIOSH or EN 143Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]
Visualizing PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operation start Start: Plan Experiment with this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_check Check for Specific SDS (If unavailable, use data for analogous compounds) risk_assessment->sds_check eye_protection Select Eye Protection: Safety Goggles/Face Shield sds_check->eye_protection hand_protection Select Hand Protection: Nitrile or Neoprene Gloves sds_check->hand_protection body_protection Select Body Protection: Flame-Resistant Lab Coat sds_check->body_protection respiratory_protection Select Respiratory Protection: Work in Fume Hood sds_check->respiratory_protection don_ppe Don PPE Correctly handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical monitor Monitor for Spills or Exposure handle_chemical->monitor decontaminate Decontaminate Work Area monitor->decontaminate No Issues handle_spill Follow Spill Cleanup Protocol monitor->handle_spill Spill Occurs dispose_waste Dispose of Waste (Chemical and PPE) decontaminate->dispose_waste doff_ppe Doff and Dispose/Clean PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end handle_spill->decontaminate

Caption: Workflow for PPE Selection and Use.

Step-by-Step Handling Protocol

Preparation
  • Designate a Work Area: All handling of this compound must occur in a designated area within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, before bringing the chemical into the work area.

  • Pre-label Containers: Ensure all waste containers are properly labeled for the disposal of solid and liquid chemical waste.

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of any dust. Use a tared weigh boat or paper.

  • Transfer: Use a clean spatula to transfer the solid. Avoid generating dust. If transferring a solution, use a pipette or syringe with care to prevent splashes.

  • Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

Cleanup
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Waste: Dispose of all chemical waste, including contaminated consumables, in the appropriately labeled hazardous waste containers. Do not dispose of this chemical down the drain.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated solvents, reaction mixtures, and solid waste, must be collected in properly labeled, sealed containers. The containers should be stored in a designated hazardous waste accumulation area. Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety department for specific disposal procedures.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet: 1,3,5-Tri-tert-butylbenzene. Retrieved from [Link]

  • UC Berkeley College of Chemistry. (2016). Potentially Explosive Compounds (PECs). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.